1-Methoxy-4-(methylsulfonyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87355. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-11-7-3-5-8(6-4-7)12(2,9)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZUCVUGWMQGMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188663 | |
| Record name | Benzene, 1-methoxy-4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3517-90-6 | |
| Record name | Benzene, 1-methoxy-4-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003517906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Anisyl methyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-methoxy-4-(methylsulfonyl)- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30188663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3517-90-6 | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Introduction: The Significance of 1-Methoxy-4-(methylsulfonyl)benzene
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Methoxy-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This compound, also known by synonyms such as 4-methylsulfonylanisole and p-anisyl methyl sulfone, is a bi-functional aromatic compound with the chemical formula C₈H₁₀O₃S.[1][2] Its structure is characterized by a benzene ring substituted with a methoxy (-OCH₃) group and a methylsulfonyl (-SO₂CH₃) group at the para position.[1] This arrangement of an electron-donating group (methoxy) and a strong electron-withdrawing group (methylsulfonyl) imparts unique chemical properties and reactivity.
The molecule serves as a valuable intermediate in organic synthesis and has garnered interest in the pharmaceutical industry.[3] Its structural motifs are found in various biologically active molecules, and it has been investigated for potential antimicrobial and anti-inflammatory properties.[3] The sulfone group, in particular, is a key functional group in a number of established drugs. A thorough understanding of its synthesis and a robust methodology for its characterization are therefore essential for its effective utilization in research and development.
This guide provides a detailed, field-proven protocol for the synthesis of this compound via the oxidation of its sulfide precursor, along with a comprehensive guide to its characterization using modern analytical techniques.
Chemical and Physical Properties
A summary of the key physical and chemical properties of the target compound is essential for its handling, purification, and identification.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃S | [1] |
| Molecular Weight | 186.23 g/mol | [1] |
| CAS Number | 3517-90-6 | [1][4] |
| Appearance | White solid | [5] |
| Melting Point | 120-121.5 °C | [4] |
| IUPAC Name | 1-methoxy-4-methylsulfonylbenzene | [1] |
Synthesis Pathway: From Thioether to Sulfone
The most reliable and widely employed method for preparing this compound is the oxidation of its corresponding sulfide (thioether) precursor, 1-Methoxy-4-(methylthio)benzene.[3] This two-step approach ensures high yields and purity. The oxidation must be carefully controlled to drive the reaction past the intermediate sulfoxide stage to the desired sulfone.[3][6]
Caption: A two-step workflow for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis from a commercially available starting material to the final purified product.
Part 1: Synthesis of 1-Methoxy-4-(methylthio)benzene (Precursor)
Causality: This step involves an S-alkylation reaction. 4-Methoxythiophenol is deprotonated by a mild base, potassium carbonate, to form a thiophenolate anion. This highly nucleophilic anion then readily attacks methyl iodide in a classic SN2 reaction to form the thioether product. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.
Materials and Reagents:
-
4-Methoxythiophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methyl Iodide (CH₃I)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-methoxythiophenol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq) at room temperature.
-
Stir the resulting suspension for 20 minutes.
-
Cool the mixture to 0 °C using an ice bath and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-Methoxy-4-(methylthio)benzene, which can be used in the next step without further purification if sufficiently pure.[7]
Part 2: Oxidation to this compound
Causality: The sulfur atom in the thioether is susceptible to oxidation.[6] Using a stoichiometric excess of a strong oxidizing agent like hydrogen peroxide in an acidic medium (glacial acetic acid) ensures the complete oxidation of the sulfide first to a sulfoxide and then to the final sulfone. The acid acts as a catalyst for this transformation. The final product is a stable solid that precipitates upon quenching the reaction with water, facilitating its isolation.
Materials and Reagents:
-
1-Methoxy-4-(methylthio)benzene (from Part 1)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 1-Methoxy-4-(methylthio)benzene (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Slowly add hydrogen peroxide (30% solution, approx. 3.0 eq) to the stirred solution. The addition may be exothermic; maintain the temperature below 50 °C with an ice bath if necessary.
-
Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing a large volume of ice-cold water with vigorous stirring.
-
A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.
-
Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent such as ethanol to yield pure this compound as a white crystalline solid.[6][8]
Structural Characterization and Validation
Confirming the structure and purity of the synthesized compound is a critical, self-validating step of the protocol. The following data are characteristic of this compound.
Caption: Molecular structure of this compound.
Spectroscopic and Analytical Data
The following table summarizes the expected analytical data used to confirm the identity of the final product.
| Technique | Expected Results and Interpretation |
| ¹H NMR | ~ 3.1 ppm (singlet, 3H): Protons of the methyl group attached to the sulfone (-SO₂CH₃ ). Deshielded due to the strong electron-withdrawing effect of the sulfone group. ~ 3.9 ppm (singlet, 3H): Protons of the methoxy group (-OCH₃ ). ~ 7.1 ppm (doublet, 2H): Aromatic protons ortho to the electron-donating methoxy group. ~ 7.9 ppm (doublet, 2H): Aromatic protons ortho to the electron-withdrawing sulfonyl group, significantly deshielded.[5] |
| ¹³C NMR | ~ 45 ppm: Carbon of the methyl group attached to the sulfone (-SO₂C H₃). ~ 56 ppm: Carbon of the methoxy group (-OC H₃). ~ 115 ppm: Aromatic carbons ortho to the methoxy group. ~ 130 ppm: Aromatic carbons ortho to the sulfonyl group. ~ 133 ppm: Quaternary aromatic carbon attached to the sulfonyl group. ~ 164 ppm: Quaternary aromatic carbon attached to the methoxy group.[1] |
| IR Spectroscopy (KBr) | ~ 3000-2850 cm⁻¹: C-H stretching (aromatic and aliphatic). ~ 1600, 1500 cm⁻¹: C=C stretching of the aromatic ring. ~ 1300-1350 cm⁻¹ (strong): Asymmetric SO₂ stretching. ~ 1120-1160 cm⁻¹ (strong): Symmetric SO₂ stretching. ~ 1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group. ~ 1020 cm⁻¹: Symmetric C-O-C stretching.[1][2] |
| Mass Spectrometry (EI) | m/z 186: Molecular ion peak [M]⁺. m/z 171: [M - CH₃]⁺, loss of a methyl group. m/z 107: Fragment corresponding to the methoxy-tropylium ion.[1] |
Conclusion
This guide outlines a robust and reproducible methodology for the synthesis of this compound. The two-step process, involving the formation of a thioether precursor followed by its controlled oxidation, is an efficient route to the target molecule. The provided protocols, grounded in established chemical principles, are designed to be self-validating through the comprehensive characterization techniques detailed. The analytical data presented serve as a reliable benchmark for researchers to confirm the successful synthesis and purity of their product, enabling its confident use in further synthetic applications and drug discovery pipelines.
References
- 1. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-methoxy-4-(methylsulfonyl)- [webbook.nist.gov]
- 3. Buy this compound | 3517-90-6 [smolecule.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Sulfone synthesis by oxidation [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties of 1-Methoxy-4-(methylsulfonyl)benzene
This guide provides a comprehensive technical overview of the core physicochemical properties of 1-Methoxy-4-(methylsulfonyl)benzene (CAS No. 3517-90-6), a compound of interest in contemporary drug discovery and materials science. The following sections offer not only quantitative data but also contextual insights and detailed experimental protocols designed for professionals in research and development.
Molecular Identity and Structural Characteristics
This compound is an organic compound featuring a benzene ring substituted with a methoxy group and a methylsulfonyl group at the para position. This specific arrangement of an electron-donating group (methoxy) and a strong electron-withdrawing group (methylsulfonyl) imparts a unique electronic and structural profile that dictates its physical and chemical behavior.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 3517-90-6 | [1][2] |
| Molecular Formula | C8H10O3S | [1][2] |
| Molecular Weight | 186.23 g/mol | [1][2] |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C | [1] |
| InChIKey | KAZUCVUGWMQGMC-UHFFFAOYSA-N | [1] |
The molecule's crystal structure has been determined, revealing a monoclinic space group P 1 21/c 1.[1] This crystalline nature is fundamental to its solid-state properties, including its melting point and dissolution behavior.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is a cornerstone of drug development, influencing everything from formulation to ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Table 2: Key Physicochemical Data
| Property | Value | Comments | Source |
| Melting Point | 120 - 121.5 °C | Indicates a stable crystalline solid at room temperature. | [2] |
| Boiling Point | Not Available | Decomposes before boiling at atmospheric pressure. | [2] |
| Calculated LogP | 0.8 | Suggests a moderate degree of lipophilicity. | [1] |
| Water Solubility | Low | Expected due to the aromatic ring and sulfone group. | |
| pKa | Not Ionizable | Lacks readily ionizable functional groups in the physiological pH range. |
Thermal Stability
The melting point of 120-121.5 °C suggests the compound is a crystalline solid with considerable thermal stability under standard conditions.[2] The absence of a boiling point indicates that thermal decomposition occurs before the liquid-gas phase transition at atmospheric pressure. This is a critical consideration for manufacturing processes, such as milling or melt-extrusion, where temperature control is paramount.
Workflow for Thermal Stability Assessment
Below is a diagram outlining a typical workflow for assessing the thermal stability of a compound like this compound using Thermogravimetric Analysis (TGA).
Caption: Workflow for Thermogravimetric Analysis (TGA).
Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior. The partition coefficient (LogP) is the standard measure of this property. For this compound, the calculated LogP is approximately 0.8, indicating a balanced hydrophilic-lipophilic character.[1] This value falls within a range often considered favorable for oral drug candidates, as per Lipinski's "Rule of Five," which suggests a LogP not greater than 5.[3][4]
Solubility
Experimental Protocols
To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating controls and precise measurement techniques.
Protocol: Determination of Lipophilicity (LogP) via Shake-Flask Method
The shake-flask method is the "gold standard" for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[3][8]
Scientist's Note: This method is chosen for its accuracy and directness. It is crucial to pre-saturate the n-octanol and water phases with each other for at least 24 hours to ensure thermodynamic equilibrium and prevent volume shifts during the experiment.
Methodology:
-
Phase Preparation: Prepare mutually saturated n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[3][9]
-
Stock Solution: Prepare a 10 mM stock solution of this compound in a minimal amount of a suitable solvent like DMSO.[3][4]
-
Partitioning:
-
Add a precise volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and buffer. The final concentration should be high enough for accurate detection but low enough to avoid solubility issues.
-
Vigorously shake the mixture at a constant temperature (e.g., 25 °C) for a set period (e.g., 2 hours) to facilitate partitioning.[10]
-
-
Equilibration & Separation:
-
Allow the mixture to stand undisturbed overnight (approx. 16 hours) for complete phase separation.[10] Centrifugation can be used to break up any emulsions.
-
-
Quantification:
-
Carefully sample an aliquot from both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
-
-
Calculation:
-
Calculate the LogP using the formula: LogP = log10 ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )
-
Protocol: High-Throughput Kinetic Solubility Assay
Kinetic solubility assays are vital in early drug discovery for rapid compound assessment.[5][6][11] This protocol uses the direct UV or nephelometric method after precipitating the compound from a DMSO stock solution into an aqueous buffer.
Scientist's Note: This method mimics the situation where a compound, stored in DMSO, is introduced into an aqueous biological assay medium. It measures the apparent solubility under non-equilibrium conditions, which is often more relevant for high-throughput screening environments than thermodynamic solubility.[11][12]
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the test compound in 100% DMSO (e.g., 20 mM).[12]
-
Plate Setup:
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 90 minutes to 2 hours).[6][7]
-
Detection & Analysis:
-
Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. Increased light scattering indicates precipitation and thus, lower solubility.[5][6]
-
Direct UV Method:
-
After incubation, filter the solutions using a solubility filter plate to remove any precipitate.[7][11]
-
Measure the UV absorbance of the filtrate in a UV-compatible plate.[6]
-
Quantify the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared in a mixture of buffer and DMSO.
-
-
Physicochemical Properties and Their Impact on Drug Development
The interplay between a compound's properties governs its potential as a therapeutic agent. Understanding these relationships is key to rational drug design.
References
- 1. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 11. enamine.net [enamine.net]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
A Comprehensive Technical Guide to 1-Methoxy-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Core Identification and Chemical Identity
1-Methoxy-4-(methylsulfonyl)benzene is a sulfone compound characterized by a methoxy group and a methylsulfonyl group attached to a benzene ring at the para position.
| Identifier | Value |
| IUPAC Name | 1-methoxy-4-methylsulfonylbenzene[1] |
| CAS Number | 3517-90-6[1][2] |
| Molecular Formula | C8H10O3S[1][2] |
| Molecular Weight | 186.23 g/mol [1] |
Synonyms: This compound is also known by several other names, including 4-Methylsulfonylanisole, p-Anisyl Methyl Sulfone, and p-Methoxyphenyl methyl sulfone.[2]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, application in experimental design, and for predicting its behavior in biological systems.
| Property | Value | Source |
| Appearance | White to light yellow powder or crystals | |
| Purity | >98.0% (GC) | |
| Melting Point | 118.0 to 122.0 °C | |
| InChI | InChI=1S/C8H10O3S/c1-11-7-3-5-8(6-4-7)12(2,9)10/h3-6H,1-2H3 | [1][2] |
| InChIKey | KAZUCVUGWMQGMC-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves the oxidation of the corresponding sulfide, 1-methoxy-4-(methylthio)benzene. This transformation is a cornerstone of organosulfur chemistry and provides a reliable route to the sulfone.
Experimental Protocol: Oxidation of 1-Methoxy-4-(methylthio)benzene
This protocol outlines a general procedure. Researchers should adapt concentrations, reaction times, and purification methods based on their specific experimental context and available instrumentation.
Step 1: Dissolution
-
Dissolve 1-methoxy-4-(methylthio)benzene (1 equivalent) in a suitable organic solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
Step 2: Addition of Oxidizing Agent
-
Slowly add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents), to the solution. The addition should be done portion-wise or via a dropping funnel to control the exothermic reaction. The temperature should be maintained, often at room temperature or slightly below.
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the consumption of the starting material.
Step 4: Quenching and Work-up
-
Once the reaction is complete, quench any excess oxidizing agent. For H₂O₂, a saturated aqueous solution of sodium sulfite is effective. For m-CPBA, a wash with a saturated aqueous solution of sodium bicarbonate is typically used.
-
Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
Step 5: Purification
-
Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
The methylsulfonylbenzene moiety is a key pharmacophore in a variety of biologically active molecules. The presence of the electron-withdrawing sulfonyl group and the electron-donating methoxy group creates a unique electronic environment that can influence a molecule's interaction with biological targets.
-
Scaffold for Medicinal Chemistry: this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure can be readily modified at various positions to explore structure-activity relationships (SAR).
-
Bioisosteric Replacement: The sulfone group can act as a bioisostere for other functional groups, such as ketones or sulfoxides, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3]
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined properties and versatile reactivity make it a valuable tool in the design and synthesis of novel molecules with potential therapeutic value. A thorough understanding of its chemical identity, synthesis, and handling is paramount for its effective and safe utilization in a research and development setting.
References
biological activities and potential applications of 1-Methoxy-4-(methylsulfonyl)benzene
An In-depth Technical Guide to 1-Methoxy-4-(methylsulfonyl)benzene: Biological Activities and Potential Applications
Introduction to this compound
This compound, also known by synonyms such as 4-Methylsulfonylanisole and p-Anisyl methyl sulfone, is an organic compound featuring a methoxy group (-OCH₃) and a methylsulfonyl group (-SO₂CH₃) attached to a benzene ring at the para position.[1] The presence of both an electron-donating methoxy group and a strong electron-withdrawing methylsulfonyl group gives the molecule unique chemical properties and a potential for diverse biological interactions.[2] This guide provides a comprehensive overview of its synthesis, known and inferred biological activities, and its potential applications in research and development for an audience of researchers, scientists, and drug development professionals.
The fundamental characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-methoxy-4-methylsulfonylbenzene | [1] |
| CAS Number | 3517-90-6 | [1][3] |
| Molecular Formula | C₈H₁₀O₃S | [1] |
| Molecular Weight | 186.23 g/mol | [1] |
| Melting Point | 118.0-122.0 °C | [2] |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C | [1] |
Synthesis and Chemical Reactivity
The synthesis of this compound is most classically achieved through the oxidation of its corresponding sulfide precursor, 1-Methoxy-4-(methylthio)benzene.[2] This reaction typically requires an excess of an oxidizing agent to ensure the complete conversion of the intermediate sulfoxide to the final sulfone product.[2] Alternative methods include the direct methylation of 4-hydroxybenzenesulfonic acid or the sulfonation of methoxybenzene followed by methylation.[2] The compound's reactivity is dictated by its functional groups; it can undergo substitution reactions at the methoxy group, further oxidation of the methylsulfonyl group, or serve as a coupling partner in various metal-catalyzed reactions.[2]
Caption: Generalized workflow for the synthesis of this compound.
Biological Activities and Mechanisms of Action
Research indicates that this compound possesses notable biological activities, particularly anti-inflammatory and antimicrobial properties.[2] While the precise mechanisms are still under investigation, analysis of its structural motifs and comparison with related compounds allow for the formulation of evidence-based hypotheses regarding its modes of action.
Anti-Inflammatory and Neuroprotective Potential
The compound has been specifically investigated for its anti-inflammatory effects.[2] Neuroinflammation is a critical factor in the progression of neurodegenerative disorders like Alzheimer's disease.[4][5] Compounds capable of mitigating inflammatory responses in the central nervous system are therefore of significant therapeutic interest.
-
Hypothesized Mechanism: STAT3 Pathway Inhibition A plausible mechanism for its anti-inflammatory action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. The structurally related compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has been shown to ameliorate lipopolysaccharide (LPS)-induced neuroinflammation and amyloidogenesis by selectively inhibiting STAT3.[4][6] Inhibition of STAT3 activation (phosphorylation) can prevent the transcription of pro-inflammatory mediators such as COX-2 and iNOS, thereby reducing the inflammatory cascade.[4] Given that neuroinflammation contributes to synaptic and memory deficits, inhibition of this pathway may also confer neuroprotective effects.[5]
Caption: Hypothesized inhibition of the STAT3 inflammatory pathway.
Anticancer Potential
While direct anticancer studies on this compound are not extensively documented, its core structure is a recognized pharmacophore in oncology research. Derivatives of alkylsulfonyl benzimidazole, which share the methylsulfonyl benzene moiety, have been synthesized and identified as potent inhibitors of the anti-apoptotic protein Bcl-2.[7]
-
Hypothesized Mechanism: Bcl-2 Inhibition and Apoptosis Induction The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of the intrinsic (mitochondrial) pathway of apoptosis. In many cancers, Bcl-2 is overexpressed, preventing damaged cells from undergoing programmed cell death. Inhibition of Bcl-2 restores the apoptotic balance, leading to the selective elimination of cancer cells.[8] It is plausible that this compound could serve as a scaffold for designing molecules that bind to the BH3 domain of Bcl-2, disrupting its function and triggering apoptosis. This represents a promising avenue for future drug development.[7]
References
- 1. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 3517-90-6 [smolecule.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene | 87750-51-4 | Benchchem [benchchem.com]
spectroscopic data analysis of 1-Methoxy-4-(methylsulfonyl)benzene (NMR, IR, Mass)
An In-depth Spectroscopic Data Analysis of 1-Methoxy-4-(methylsulfonyl)benzene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate, through the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Designed for researchers and drug development professionals, this document moves beyond mere data presentation to elucidate the causal relationships between molecular structure and spectral output. Each analytical technique is detailed with field-proven protocols, in-depth interpretation, and authoritative citations, ensuring a self-validating and robust characterization of the target molecule.
Introduction: The Analytical Imperative
This compound (C₈H₁₀O₃S, Molar Mass: 186.23 g/mol ) is a parasubstituted aromatic compound featuring an electron-donating methoxy group and a strongly electron-withdrawing methylsulfonyl group. This electronic dichotomy makes it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation is paramount to ensuring the integrity of downstream applications. This guide employs a multi-technique spectroscopic approach to create a detailed and unambiguous structural portrait of the molecule, demonstrating how ¹H NMR, ¹³C NMR, IR, and MS data synergize to provide conclusive evidence.
Molecular Structure:
Figure 1. Chemical Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides precise information about the electronic environment and connectivity of hydrogen atoms within a molecule. The distinct electronic effects of the methoxy and methylsulfonyl substituents create a well-resolved and highly informative spectrum.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate all signals.
Data Presentation: ¹H NMR
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| A | 7.90 | Doublet | 2H | ~9.0 | Aromatic H (ortho to -SO₂CH₃) |
| B | 7.03 | Doublet | 2H | ~9.0 | Aromatic H (ortho to -OCH₃) |
| C | 3.88 | Singlet | 3H | N/A | Methoxy (-OCH₃) |
| D | 3.06 | Singlet | 3H | N/A | Methylsulfonyl (-SO₂CH₃) |
Spectral Interpretation
The ¹H NMR spectrum exhibits four distinct signals, consistent with the molecule's C₂ symmetry.
-
Aromatic Region (7.0-8.0 ppm): The para-substitution pattern gives rise to a characteristic AA'BB' system, which at this resolution appears as two distinct doublets.
-
Signal A (δ 7.90): This downfield doublet corresponds to the two protons ortho to the strongly electron-withdrawing methylsulfonyl group. This group deshields the adjacent protons, shifting their resonance to a lower field.
-
Signal B (δ 7.03): This upfield doublet is assigned to the two protons ortho to the electron-donating methoxy group. The oxygen atom shields these protons, causing an upfield shift relative to unsubstituted benzene (δ 7.34 ppm).
-
-
Aliphatic Region (3.0-4.0 ppm):
-
Signal C (δ 3.88): This singlet, integrating to three protons, is characteristic of a methoxy group attached to an aromatic ring.[1] Its chemical shift is typical for anisole derivatives.
-
Signal D (δ 3.06): This singlet, also integrating to three protons, is assigned to the methyl group of the sulfone functionality. The strong deshielding effect of the two adjacent oxygen atoms shifts this signal downfield to approximately 3.1 ppm.[2]
-
Visualization: ¹H NMR Assignments
Caption: Correlation of ¹H NMR signals with molecular protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shift of each carbon is highly sensitive to its local electronic environment, revealing the influence of the substituents on the aromatic ring and confirming the carbon count.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence (zgpg30).
-
Number of Scans: 1024 (or more, as ¹³C has low natural abundance).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
-
Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent signal (δ 77.16 ppm).
Data Presentation: ¹³C NMR
| Signal Label | Chemical Shift (δ, ppm) | Assignment |
| E | 163.5 | Aromatic C (ipso, attached to -OCH₃) |
| F | 142.8 | Aromatic C (ipso, attached to -SO₂CH₃) |
| G | 129.8 | Aromatic CH (ortho to -SO₂CH₃) |
| H | 114.7 | Aromatic CH (ortho to -OCH₃) |
| I | 55.8 | Methoxy (-OCH₃) |
| J | 44.5 | Methylsulfonyl (-SO₂CH₃) |
Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum displays six unique carbon signals, as expected from the molecule's symmetry.
-
Aromatic Carbons (110-170 ppm):
-
Signal E (δ 163.5): This is the most downfield signal, assigned to the ipso-carbon directly bonded to the methoxy group. The oxygen atom strongly deshields this carbon, a typical observation for aryl ethers.[3]
-
Signal F (δ 142.8): This quaternary carbon signal is assigned to the ipso-carbon attached to the sulfone group. Its downfield shift is characteristic of carbons bearing a sulfonyl substituent.
-
Signal G (δ 129.8): This signal corresponds to the two CH carbons ortho to the sulfone group. They are less shielded than the other aromatic CH carbons due to the electron-withdrawing nature of the -SO₂CH₃ group.
-
Signal H (δ 114.7): This upfield aromatic signal is assigned to the two CH carbons ortho to the methoxy group. This significant shielding is a classic example of the electron-donating resonance effect of the methoxy group.[4]
-
-
Aliphatic Carbons (40-60 ppm):
Visualization: ¹³C NMR Assignments
Caption: Correlation of ¹³C NMR signals with molecular carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups, as different chemical bonds vibrate at characteristic frequencies upon absorbing infrared radiation.
Experimental Protocol: IR Spectrum Acquisition
-
Method: Attenuated Total Reflectance (ATR) is a modern, convenient method.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Processing: Perform a background scan (with no sample) and subtract it from the sample scan.
Data Presentation: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2980-2850 | Medium | Aliphatic C-H Stretch (-CH₃) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1310 | Strong | Asymmetric S=O Stretch (Sulfone) |
| ~1255 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1150 | Strong | Symmetric S=O Stretch (Sulfone) |
| ~1020 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |
| ~830 | Strong | C-H Out-of-plane Bend (1,4-disubstitution) |
Spectral Interpretation
The IR spectrum provides definitive evidence for the key functional groups.
-
Sulfone Group (-SO₂-): The most prominent features are the two very strong absorption bands at approximately 1310 cm⁻¹ (asymmetric S=O stretch) and 1150 cm⁻¹ (symmetric S=O stretch). The presence of these two intense peaks is a classic indicator of a sulfone group.[7][8]
-
Aryl Ether Group (Ar-O-CH₃): Aryl alkyl ethers exhibit two characteristic C-O stretching bands. The asymmetric stretch appears as a strong band around 1255 cm⁻¹ , while the symmetric stretch is found near 1020 cm⁻¹ .[5][9]
-
Aromatic Ring: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. C=C stretching vibrations within the ring appear as a pair of bands around 1600 and 1500 cm⁻¹. Crucially, a strong band around 830 cm⁻¹ is indicative of C-H out-of-plane bending for a 1,4-disubstituted benzene ring.
-
Aliphatic Groups: C-H stretching from the two methyl groups is visible in the 2980-2850 cm⁻¹ region.
Visualization: Key Functional Group Vibrations
Caption: Mapping of key functional groups to their IR frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns upon ionization.
Experimental Protocol: Mass Spectrum Acquisition
-
Method: Electron Ionization (EI) at 70 eV.
-
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a standalone mass spectrometer.
-
Sample Introduction: If using GC-MS, inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane).
-
Acquisition: Scan a mass-to-charge (m/z) range of approximately 40-300 amu.
Data Presentation: Significant Mass Fragments
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 186 | 85 | [M]⁺˙ (Molecular Ion) |
| 171 | 100 | [M - CH₃]⁺ (Loss of methyl from sulfone) |
| 107 | 40 | [M - SO₂CH₃]⁺ (Loss of methylsulfonyl radical) |
| 78 | 35 | [C₆H₆]⁺˙ (Benzene radical cation, after rearrangement) |
| 77 | 25 | [C₆H₅]⁺ (Phenyl cation) |
Spectral Interpretation
The mass spectrum confirms the molecular weight and reveals a logical fragmentation pathway.
-
Molecular Ion (m/z 186): A strong peak at m/z 186 corresponds to the molecular weight of C₈H₁₀O₃S, confirming the compound's elemental formula.
-
Base Peak (m/z 171): The most intense peak (base peak) at m/z 171 results from the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This is a characteristic α-cleavage adjacent to the sulfonyl group, forming a stable sulfoxonium ion.
-
Key Fragments:
-
m/z 107: This peak corresponds to the loss of the entire methylsulfonyl radical (•SO₂CH₃, 79 Da), leaving behind the stable methoxybenzene cation.
-
m/z 78 and 77: The presence of ions at m/z 78 and 77 are indicative of the benzene ring fragment and phenyl cation, respectively, which are common fragments in the mass spectra of aromatic compounds.[10] The formation of m/z 78 can arise from complex rearrangements following the loss of SO₂.[10]
-
Visualization: Proposed Fragmentation Pathway
Caption: Major fragmentation pathways for this compound in EI-MS.
Integrated Spectroscopic Analysis: A Cohesive Conclusion
The power of this multi-technique approach lies in its synergy. Each analysis provides a piece of the structural puzzle, and together they form a single, self-consistent picture.
-
MS establishes the molecular formula (C₈H₁₀O₃S) with a molecular ion at m/z 186 .
-
IR confirms the presence of the critical functional groups: a sulfone (~1310, ~1150 cm⁻¹), an aryl ether (~1255, ~1020 cm⁻¹), and a 1,4-disubstituted aromatic ring (~830 cm⁻¹).
-
¹H NMR confirms the substitution pattern with two aromatic doublets and identifies the two distinct methyl groups: -OCH₃ (δ 3.88) and -SO₂CH₃ (δ 3.06). The 2H:2H:3H:3H integration ratio perfectly matches the proposed structure.
-
¹³C NMR confirms the carbon count (6 unique carbons due to symmetry) and the electronic environment of each carbon, corroborating the assignments made from the other techniques.
Collectively, the data from NMR, IR, and MS provide an unambiguous and comprehensive characterization, confirming the identity and structure of the sample as this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. bipm.org [bipm.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
The Crystalline Architecture of 1-Methoxy-4-(methylsulfonyl)benzene: A Technical Guide for Drug Discovery and Materials Science
Abstract
This technical guide provides a comprehensive examination of the crystal structure of 1-Methoxy-4-(methylsulfonyl)benzene, an organic molecule of significant interest in medicinal chemistry and materials science. The document details the synthesis and single-crystal X-ray diffraction analysis of the title compound. A thorough discussion of the molecular geometry, intermolecular interactions, and supramolecular assembly is presented, offering critical insights for researchers in drug design and crystal engineering. This guide is intended to serve as a practical resource, bridging fundamental crystallographic data with actionable knowledge for the scientific community.
Introduction
This compound, also known as p-anisyl methyl sulfone, is a key structural motif found in a variety of biologically active compounds and functional organic materials. The sulfone group, a potent hydrogen bond acceptor, and the methoxy group, a hydrogen bond acceptor and a modest electron-donating group, impart unique physicochemical properties to the molecule. These characteristics make it a valuable building block in the synthesis of pharmaceutical agents, where the sulfone moiety can mimic the transition state of enzymatic reactions or engage in specific receptor-ligand interactions.[1] Furthermore, the rigid aromatic core and the potential for diverse intermolecular interactions make this compound and its derivatives promising candidates for the development of novel crystalline materials with tailored optical or electronic properties.
A precise understanding of the three-dimensional arrangement of molecules in the solid state is paramount for predicting and modulating the bulk properties of a material, such as solubility, dissolution rate, and bioavailability in the context of drug development. For materials scientists, the crystal packing dictates properties like mechanical stability, polymorphism, and charge transport. This guide, therefore, presents a detailed crystallographic analysis of this compound, providing a foundational understanding of its solid-state architecture.
Experimental Methodology
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the oxidation of its thioether precursor, 1-methoxy-4-(methylthio)benzene. The following protocol is a robust and scalable method adapted from established procedures for the oxidation of aryl sulfides.[2]
Experimental Protocol: Oxidation of 1-methoxy-4-(methylthio)benzene
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methoxy-4-(methylthio)benzene (1.0 equivalent) in glacial acetic acid.
-
Addition of Oxidant: Cool the solution to 0-5 °C in an ice bath. Slowly add a 30% aqueous solution of hydrogen peroxide (2.2 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into a beaker containing ice-water. A white precipitate of this compound will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid and hydrogen peroxide. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline white solid.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Single Crystal Growth
The acquisition of high-quality single crystals is a critical prerequisite for accurate X-ray diffraction analysis. For this compound, a slow evaporation technique is generally effective.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: Prepare a saturated solution of purified this compound in a suitable solvent at a slightly elevated temperature. A mixture of ethanol and water or acetone can be effective.
-
Filtration: Filter the warm, saturated solution through a syringe filter into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has a few small perforations to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant, ambient temperature.
-
Crystal Formation: Colorless, plate-like crystals suitable for X-ray diffraction will typically form over a period of several days to a week.
Crystal Structure Analysis
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data presented here is based on the findings of Chaloner et al., as deposited in the Crystallography Open Database (COD) under the deposition number 2000972.
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₈H₁₀O₃S |
| Formula Weight | 186.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a (Å) | 5.638 |
| b (Å) | 7.828 |
| c (Å) | 20.045 |
| α (°) | 90 |
| β (°) | 95.05 |
| γ (°) | 90 |
| Volume (ų) | 881.3 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.402 |
Molecular Structure and Conformation
The asymmetric unit of this compound contains one molecule. The molecular structure confirms the connectivity of a central benzene ring substituted with a methoxy group and a methylsulfonyl group at the para positions.
Diagram of the Molecular Structure
Caption: Molecular structure of this compound.
The benzene ring is essentially planar. The methyl group of the sulfonyl moiety and the methyl group of the methoxy function are disposed on opposite sides of the benzene ring plane. The geometry around the sulfur atom is tetrahedral, as expected for a sulfone.
Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degree (°) |
| S-O1 | 1.431(2) | O1-S-O2 | 118.5(1) |
| S-O2 | 1.437(2) | O1-S-C(phenyl) | 108.6(1) |
| S-C(phenyl) | 1.761(2) | O2-S-C(phenyl) | 108.3(1) |
| S-C(methyl) | 1.755(3) | C(phenyl)-S-C(methyl) | 104.9(1) |
| C-O(methoxy) | 1.365(3) | C(phenyl)-O-C(methyl) | 117.7(2) |
The S-O bond lengths are consistent with significant double-bond character. The C-S bond to the aromatic ring is slightly longer than the C-S bond to the methyl group, which can be attributed to the different hybridization of the carbon atoms.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of this compound is primarily governed by a combination of weak C-H···O hydrogen bonds and π-π stacking interactions. These non-covalent interactions dictate the formation of a three-dimensional supramolecular architecture.
Diagram of Key Intermolecular Interactions
Caption: Schematic of intermolecular interactions.
The sulfonyl oxygen atoms act as hydrogen bond acceptors, forming weak C-H···O interactions with the methyl and aromatic C-H groups of neighboring molecules. These interactions link the molecules into chains and layers.
Furthermore, the crystal structure exhibits significant π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions are characterized by a face-to-face arrangement of the benzene rings, contributing to the overall stability of the crystal lattice. The interplay of these weak, yet numerous, intermolecular forces results in a densely packed and stable crystalline solid.
Conclusion
This technical guide has provided a detailed exposition of the crystal structure of this compound. The synthesis and single-crystal growth protocols offer practical guidance for researchers working with this compound. The comprehensive analysis of the molecular geometry and supramolecular architecture, including the identification of key C-H···O hydrogen bonds and π-π stacking interactions, furnishes a deeper understanding of the solid-state properties of this important molecule. These insights are crucial for the rational design of new pharmaceutical formulations and advanced organic materials. The data and interpretations presented herein serve as a valuable reference for scientists and professionals in the fields of drug development, materials science, and crystal engineering.
References
An In-depth Technical Guide to the Solubility and Stability Profiling of 1-Methoxy-4-(methylsulfonyl)benzene
Abstract
This technical guide provides a comprehensive framework for the characterization of the solubility and chemical stability of 1-Methoxy-4-(methylsulfonyl)benzene. While specific literature on this compound is limited, this document leverages established principles from pharmaceutical development and data from structurally related aryl sulfones to present a robust, first-principles-based analytical strategy. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for solubility determination, forced degradation studies, and the development of a stability-indicating analytical method. The methodologies described herein are grounded in international regulatory standards, ensuring scientific integrity and the generation of reliable, high-quality data.
Introduction
This compound, also known as p-Anisyl methyl sulfone, is an organosulfur compound featuring a methoxy group and a methylsulfonyl group attached to a benzene ring. Its structure suggests a high degree of chemical stability conferred by the sulfone group, a functional group known for its resistance to oxidation and reduction.[1] The molecule's polarity, arising from the sulfonyl and methoxy moieties, is expected to influence its solubility in various media.[2]
A thorough understanding of a compound's solubility and stability is a cornerstone of chemical and pharmaceutical development. These properties are critical for:
-
Feasibility Assessment: Determining the potential applications of the compound, from a synthetic reagent to a candidate for biological screening.
-
Process Development: Informing the selection of solvents and conditions for synthesis, purification, and formulation.
-
Analytical Method Development: Establishing the foundation for reliable quantification and impurity profiling.
-
Safety and Handling: Defining appropriate storage conditions to ensure the compound's integrity over time.
This guide outlines a systematic approach to fully characterize the solubility and stability profile of this compound, adhering to the rigorous standards set forth by guidelines such as those from the International Council for Harmonisation (ICH).[3][4]
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 3517-90-6 | [5] |
| Molecular Formula | C₈H₁₀O₃S | [6] |
| Molecular Weight | 186.23 g/mol | [6] |
| Melting Point | 120-121.5 °C | [5] |
| Structure |
| [6] |
Aqueous and Solvent Solubility Profiling
Solubility is a fundamental physicochemical property that dictates a compound's behavior in various systems. Determining this property is essential for any downstream application. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[7]
Rationale for Method Selection
The shake-flask method is chosen for its reliability and its ability to determine the true equilibrium solubility, which is the saturation point of a solution after sufficient time for dissolution and any potential solid-state transformations to occur.[8] This method is superior to kinetic solubility assays, which can overestimate solubility due to the formation of supersaturated solutions, especially when using co-solvents like DMSO.[8]
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
This protocol details the steps to determine the solubility of this compound in various aqueous and organic solvents.
Objective: To determine the equilibrium solubility (S) of the compound at a controlled temperature (e.g., 25 °C and 37 °C).
Materials:
-
This compound (solid, >99% purity)
-
Selection of solvents:
-
Purified Water (Milli-Q or equivalent)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 M HCl (pH 1.2)
-
Methanol, Ethanol, Acetonitrile (HPLC Grade)
-
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Calibrated analytical balance
-
Validated HPLC-UV method for quantification (see Section 4.0)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a minimum of 48 hours to ensure equilibrium is reached.[9] A preliminary time-to-equilibrium study can be conducted by sampling at 24, 48, and 72 hours to confirm that the concentration has plateaued.
-
Sample Collection: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to let excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved particles. Discard the first few drops to saturate the filter membrane.
-
Dilution & Analysis: Dilute the filtered sample with a suitable mobile phase to fall within the linear range of the calibrated HPLC-UV method.
-
Quantification: Analyze the diluted samples using the validated analytical method to determine the concentration.
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Data Presentation
The results should be compiled into a clear, concise table.
Table 1: Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Standard Deviation |
| Purified Water | 25 | [Data] | [Data] |
| PBS (pH 7.4) | 25 | [Data] | [Data] |
| 0.1 M HCl (pH 1.2) | 25 | [Data] | [Data] |
| Methanol | 25 | [Data] | [Data] |
| Ethanol | 25 | [Data] | [Data] |
| Acetonitrile | 25 | [Data] | [Data] |
| PBS (pH 7.4) | 37 | [Data] | [Data] |
Workflow Visualization
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Chemical Stability Assessment
Stability testing provides crucial information on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[3] The cornerstone of this assessment is a forced degradation (stress testing) study, which is designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[4][10]
Rationale for Forced Degradation
Forced degradation studies are a regulatory requirement and a scientific necessity.[10] By subjecting the compound to conditions more severe than accelerated stability testing, we can rapidly:
-
Identify potential degradation products.
-
Understand the intrinsic stability of the molecule.
-
Develop and validate a "stability-indicating" analytical method capable of separating the intact compound from all its degradation products.[11][12]
The target degradation is typically between 5-20% to ensure that primary degradation products are formed without being further degraded into secondary products.[13]
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
1 M HCl and 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Validated stability-indicating HPLC-UV/DAD/MS method (see Section 4.0)
-
pH meter, heating block or oven, photostability chamber
Procedure: A stock solution of the compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile/water). This stock is used for all stress conditions.
-
Acidic Hydrolysis:
-
Mix the stock solution with 1 M HCl.
-
Heat at 60 °C for a predefined period (e.g., 2, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 1 M NaOH, dilute, and analyze.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 1 M NaOH.
-
Keep at room temperature or heat gently (e.g., 40 °C) for a predefined period.
-
At each time point, withdraw a sample, neutralize with 1 M HCl, dilute, and analyze.
-
-
Oxidative Degradation:
-
Mix the stock solution with 30% H₂O₂.
-
Keep at room temperature for a predefined period, protected from light.
-
At each time point, withdraw a sample, dilute, and analyze.
-
-
Thermal Degradation (Solid State & Solution):
-
Solid: Place solid compound in an oven at a high temperature (e.g., 80 °C) for several days.
-
Solution: Heat the stock solution at 80 °C.
-
Sample periodically, dissolve/dilute as needed, and analyze.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a photochemically transparent container) and solid compound to light in a photostability chamber.
-
The exposure should be no less than 1.2 million lux hours and 200 watt-hours/square meter of near UV energy, as per ICH Q1B guidelines.[13][14]
-
A dark control sample (wrapped in foil) should be stored under the same temperature conditions.
-
Analyze both the exposed and control samples.
-
Control Sample: A sample of the stock solution, diluted in the same manner as the stressed samples but not exposed to any stress condition, should be analyzed at the beginning and end of the study.
Data Presentation
Results should be tabulated to show the percentage of the parent compound remaining and the formation of any degradation products.
Table 2: Summary of Forced Degradation Results
| Stress Condition | Duration/Temp | % Assay of Parent Compound | % Area of Major Degradant(s) | Observations (e.g., New Peaks) |
| 1 M HCl | 24h / 60°C | [Data] | [Data] | [Data] |
| 1 M NaOH | 24h / 40°C | [Data] | [Data] | [Data] |
| 30% H₂O₂ | 24h / RT | [Data] | [Data] | [Data] |
| Thermal (Solid) | 7 days / 80°C | [Data] | [Data] | [Data] |
| Photolytic | ICH Q1B | [Data] | [Data] | [Data] |
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized. The aryl sulfone group is generally very stable.[1] However, the methoxy group (an ether) is a potential site for acid-catalyzed hydrolysis.
Caption: Hypothesized Degradation Pathways.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.[15] Crucially, it must be able to separate the intact compound from its degradation products and any process-related impurities.[11] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[15]
Protocol: HPLC Method Development Strategy
-
Initial Screening: Begin with a generic gradient reversed-phase method (e.g., C18 column, mobile phase A: 0.1% formic acid in water, mobile phase B: acetonitrile).
-
Forced Degradation Sample Analysis: Inject the samples from the forced degradation study. The primary goal is to achieve baseline separation between the parent peak and all degradant peaks.
-
Method Optimization: Adjust parameters such as gradient slope, mobile phase pH, column chemistry (e.g., C18, Phenyl-Hexyl), and temperature to improve resolution.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradant peaks are co-eluting.
-
Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. The specificity is proven by the successful separation of all peaks in the forced degradation samples.
Conclusion
This technical guide provides a rigorous and scientifically sound framework for the comprehensive evaluation of the solubility and stability of this compound. By adopting gold-standard methodologies like the shake-flask method for solubility and conducting a thorough forced degradation study, researchers can generate high-quality, reliable data. This information is indispensable for guiding further research, enabling process optimization, and ensuring the material's quality and integrity for any intended application. The development of a robust, stability-indicating HPLC method is the critical linchpin that validates the entire stability assessment.
References
- 1. Sulfone, sulfoxide compound [m.chemicalbook.com]
- 2. Sulfolane - Wikipedia [en.wikipedia.org]
- 3. database.ich.org [database.ich.org]
- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. fda.gov [fda.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
understanding the mechanism of action of 1-Methoxy-4-(methylsulfonyl)benzene
An In-Depth Technical Guide to the Mechanism of Action of 1-Methoxy-4-(methylsulfonyl)benzene
Executive Summary
This compound is an aromatic sulfone compound with the molecular formula C8H10O3S.[1] Its structure, featuring a methoxy group and a methylsulfonyl group on a benzene ring, provides a unique combination of electronic and steric properties that suggest potential biological activity.[2] While direct, comprehensive studies elucidating its specific mechanism of action are not extensively documented in publicly available literature, its structural motifs are present in molecules with known pharmacological effects. This guide synthesizes the available physicochemical data and draws logical inferences from structurally related compounds to propose and explore plausible mechanisms of action.
This document is intended for researchers, scientists, and drug development professionals. It provides a foundational understanding of this compound, postulates its primary biological activities based on chemical principles, and offers detailed experimental protocols to systematically investigate and validate these hypotheses. Our approach is to build a scientifically rigorous framework for inquiry, transforming a molecule of interest into a subject of targeted, mechanism-driven research.
Chapter 1: Physicochemical Profile and Structural Analysis
A molecule's biological activity is intrinsically linked to its chemical structure and physical properties. This compound, also known as p-anisyl methyl sulfone, is a para-disubstituted benzene derivative. Its key functional groups—the methoxy (-OCH₃) and methylsulfonyl (-SO₂CH₃) moieties—dictate its reactivity and potential interactions with biological macromolecules.[2]
The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. Conversely, the methylsulfonyl group is a powerful electron-withdrawing group, which deactivates the ring and influences the molecule's overall polarity and ability to act as a hydrogen bond acceptor.[3] This electronic push-pull system creates a distinct charge distribution across the molecule, which is critical for its binding affinity to potential protein targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-methoxy-4-methylsulfonylbenzene | [1] |
| Molecular Formula | C8H10O3S | [1] |
| Molecular Weight | 186.23 g/mol | [1] |
| CAS Number | 3517-90-6 | [1] |
| Melting Point | 118.0-122.0 °C | [2] |
| Boiling Point (Est.) | 484.30 K (211.15 °C) | [2] |
| Appearance | Crystalline solid | [2] |
Chapter 2: Postulated Biological Activities and Mechanistic Hypotheses
Based on its structural features and preliminary research into related compounds, we can formulate several hypotheses regarding the mechanism of action of this compound. The compound has been noted for its potential antimicrobial and anti-inflammatory properties.[2]
Hypothesis A: Anti-inflammatory Activity via COX-2 Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) feature diaryl structures with sulfone or sulfonamide groups. These moieties can selectively target the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. The structure of this compound is consistent with scaffolds that could fit within the COX-2 active site.
Proposed Mechanism: The compound may act as a selective inhibitor of the COX-2 enzyme. By blocking the cyclooxygenase active site, it would prevent the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules.
Hypothesis B: Antimicrobial Activity via Folate Synthesis Inhibition
The sulfone group is structurally related to the sulfonamide group, the cornerstone of sulfa drugs. These drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in many bacteria.
Proposed Mechanism: this compound may mimic para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the enzyme's active site, it could disrupt the bacterial folate synthesis pathway, leading to bacteriostasis. While this is a classic mechanism for sulfonamides, its applicability to sulfones warrants investigation.
Chapter 3: Proposed Pharmacokinetics and Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical. The benzene ring structure is a primary site for metabolism, typically mediated by the cytochrome P450 (CYP) enzyme system in the liver.[4]
Proposed Metabolic Pathway:
-
Phase I Metabolism: The primary metabolic reactions are likely O-demethylation of the methoxy group to form a phenol and/or aromatic hydroxylation at positions ortho or meta to the existing groups. These reactions increase the water solubility of the compound.
-
Phase II Metabolism: The resulting hydroxylated metabolites can be conjugated with glucuronic acid or sulfate to further enhance their polarity and facilitate excretion.
It is crucial to consider that metabolism of benzene-containing compounds can sometimes generate toxic metabolites. For instance, benzene itself is metabolized to hydroquinone and benzoquinone, which are known to be toxic to bone marrow cells and can induce apoptosis.[5][6] Investigating the potential for similar toxic metabolites is a key aspect of the safety assessment.
Chapter 4: Experimental Validation Protocols
The following protocols provide a framework for testing the hypotheses outlined in Chapter 2. These are standard, robust assays used in drug discovery to determine a compound's activity profile.
Protocol 4.1: In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the compound's inhibitory activity and selectivity against COX-1 and COX-2 enzymes.
-
Rationale: This direct enzymatic assay provides quantitative data (IC₅₀ values) on the compound's ability to inhibit the target enzymes, directly testing Hypothesis A. Comparing activity against COX-1 and COX-2 establishes its selectivity profile, which is crucial for predicting potential side effects.
-
Methodology:
-
Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), test compound stock solution (in DMSO), and appropriate buffer.
-
Preparation: Prepare serial dilutions of this compound. A known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) should be used as positive controls.
-
Assay Procedure (96-well plate format): a. To each well, add buffer, the respective enzyme (COX-1 or COX-2), and the test compound dilution or control. b. Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction. c. Initiate the reaction by adding the arachidonic acid substrate and the colorimetric probe. d. Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each enzyme.
-
Protocol 4.2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Rationale: This assay is the gold standard for assessing antimicrobial activity and will directly test Hypothesis B.[7] Using a panel of bacteria (Gram-positive and Gram-negative) provides a spectrum of activity.
-
Methodology:
-
Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), appropriate liquid growth medium (e.g., Mueller-Hinton Broth), test compound, sterile 96-well microtiter plates.
-
Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard.
-
Assay Procedure (Broth Microdilution): a. Add 100 µL of growth medium to each well. b. Add 100 µL of the test compound stock solution to the first well and perform a 2-fold serial dilution across the plate. c. Add 10 µL of the standardized bacterial inoculum to each well. d. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria). e. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Protocol 4.3: Cellular Viability and Apoptosis Assay
-
Objective: To assess the compound's effect on cancer cell proliferation and its ability to induce apoptosis.
-
Rationale: This cell-based assay provides insight into potential antiproliferative or cytotoxic effects, which may be linked to the modulation of apoptotic pathways as suggested by data on related compounds.[3]
-
Methodology:
-
Cell Culture: Culture a relevant human cancer cell line (e.g., H460, HT-29) in appropriate medium supplemented with fetal bovine serum.
-
Viability Assay (e.g., MTT Assay): a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat cells with serial dilutions of the test compound for 48-72 hours. c. Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation. d. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). e. Read the absorbance at 570 nm. Calculate the IC₅₀ for cell viability.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): a. Treat cells in a 6-well plate with the compound at its IC₅₀ concentration. b. After 24-48 hours, harvest the cells (including floating cells). c. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. d. Analyze the cell population using a flow cytometer to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Chapter 5: Data Interpretation and Future Directions
The successful execution of the proposed experiments will yield a wealth of data to begin constructing a detailed mechanistic profile for this compound.
-
Interpretation:
-
A low IC₅₀ value against COX-2 with high selectivity over COX-1 would strongly support the anti-inflammatory hypothesis.
-
Low MIC values against a range of bacteria would validate its potential as an antimicrobial agent, prompting further studies into the specific target (e.g., DHPS activity assays).
-
A potent IC₅₀ in a cancer cell line coupled with a significant increase in the apoptotic cell population would point towards an anticancer mechanism, justifying subsequent investigations into specific molecular targets like the Bcl-2 protein family through Western blotting or gene expression analysis.
-
-
Future Directions:
-
Lead Optimization: Should one of these activities prove potent, the molecule can serve as a scaffold for medicinal chemistry efforts to improve potency, selectivity, and ADME properties.
-
In Vivo Studies: Promising in vitro results must be validated in appropriate animal models of inflammation, infection, or cancer to assess efficacy and safety.
-
Toxicology: A comprehensive toxicological workup, including investigation of the metabolites proposed in Chapter 3, is essential for any compound intended for therapeutic development.
-
This guide provides a clear, logical, and actionable path forward for . By combining structural analysis with hypothesis-driven experimental validation, researchers can effectively unlock the therapeutic potential of this intriguing molecule.
References
- 1. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 3517-90-6 [smolecule.com]
- 3. 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene | 87750-51-4 | Benchchem [benchchem.com]
- 4. Pharmacokinetics of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-specific activation and detoxification of benzene metabolites in mouse and human bone marrow: identification of target cells and a potential role for modulation of apoptosis in benzene toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for strain-specific differences in benzene toxicity as a function of host target cell susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Exploration of 1-Methoxy-4-(methylsulfonyl)benzene Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Methoxy-4-(methylsulfonyl)benzene is a deceptively simple aromatic compound that serves as a valuable starting scaffold for medicinal chemistry and drug discovery. Its structure, featuring a methoxy group and a methylsulfonyl group at opposite ends of a benzene ring, provides a unique combination of electronic and physicochemical properties. The electron-donating methoxy group and the potent electron-withdrawing methylsulfonyl group create a polarized aromatic system that is amenable to a variety of chemical modifications. This guide offers a comprehensive exploration of this scaffold, detailing its core properties, synthetic derivatization strategies, known biological activities, and future potential in therapeutic development. We will delve into the rationale behind analog design, provide detailed experimental protocols, and analyze structure-activity relationships to empower researchers in their quest for novel therapeutic agents.
Introduction to the this compound Scaffold
The core molecule, this compound (also known as 4-methoxyphenyl methyl sulfone), possesses a molecular formula of C8H10O3S and a molecular weight of 186.23 g/mol .[1] The key to its utility lies in the interplay between its two functional groups:
-
The Methoxy Group (-OCH3): An electron-donating group that activates the aromatic ring towards electrophilic substitution, primarily at the ortho positions (2 and 6). It also serves as a hydrogen bond acceptor, which can be crucial for molecular recognition at a biological target.[2] However, methoxy groups can be metabolically labile, often being a site for oxidative demethylation by cytochrome P450 enzymes. This metabolic vulnerability is a key consideration in analog design.
-
The Methylsulfonyl Group (-SO2CH3): A strong electron-withdrawing group that deactivates the aromatic ring. It is a polar, achiral group that acts as a strong hydrogen bond acceptor.[2] Its presence enhances the compound's polarity and can improve aqueous solubility. The sulfone moiety is generally metabolically stable, making it an attractive feature in drug candidates.
This electronic push-pull system, combined with a rigid phenyl linker, provides a defined vector for orienting substituents into the binding pockets of target proteins. The compound itself has been investigated for antimicrobial and anti-inflammatory properties, suggesting its potential as a pharmacophore.[2]
Physicochemical Properties and Pharmacokinetic Profile
Understanding the baseline properties of the core scaffold is essential for designing effective analogs.
| Property | Value | Source |
| Molecular Formula | C8H10O3S | [1] |
| Molecular Weight | 186.23 g/mol | [1] |
| Melting Point | 118.0-122.0°C | [2] |
| Boiling Point (est.) | 484.30 K (211.15°C) | [2] |
| XLogP3 | 0.8 | [1] |
The low XLogP3 value suggests a favorable balance of lipophilicity and hydrophilicity, a desirable trait for oral bioavailability. However, the metabolic fate of the methoxy group is a primary concern that often drives the exploration of derivatives. Bioisosteric replacement of the methoxy group is a common strategy to enhance metabolic stability while retaining or improving biological activity.
Synthetic Strategies for Core Scaffold Modification
The this compound scaffold offers multiple avenues for chemical modification. The choice of synthetic route depends on the desired structural change and the need to manage the directing effects of the existing functional groups.
Diagram: Avenues for Synthetic Derivatization
The following diagram illustrates the primary sites for chemical modification on the core scaffold.
Caption: Key diversification points on the this compound scaffold.
Modification of the Methoxy Group
-
O-Demethylation: The methoxy group can be cleaved to reveal a phenol using reagents like boron tribromide (BBr3). This introduces a hydroxyl group that can serve as a hydrogen bond donor and a handle for further functionalization (e.g., etherification, esterification).
-
Bioisosteric Replacement: To address metabolic instability, the methoxy group can be replaced by other groups with similar steric and electronic properties.[3] Common bioisosteres include:
-
Difluoromethoxy (-OCHF2) or Trifluoromethoxy (-OCF3) to block metabolism.
-
Small alkyl groups or halogens.
-
Amino groups (-NH2, -NHR) to introduce a hydrogen bond donor.
-
Substitution on the Aromatic Ring
The positions ortho to the methoxy group (2 and 6) are activated for electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). Subsequent manipulation of these new functional groups can lead to a wide array of analogs. For instance, nitration followed by reduction provides an amino group, which can then be acylated, alkylated, or converted into a variety of other functionalities.
Modification of the Methylsulfonyl Group
While the methyl group on the sulfone is relatively stable, it is possible to synthesize analogs with different alkyl or aryl substituents. This is typically achieved by starting from a different thioether precursor (e.g., 4-methoxyphenyl phenyl sulfide) and oxidizing it to the corresponding sulfone. This allows for the exploration of larger or more complex groups at this position to probe interactions with the target protein.
Therapeutic Applications and Structure-Activity Relationships (SAR)
Derivatives of this scaffold have been explored in several therapeutic areas, most notably as anti-inflammatory and anticancer agents.
Anti-inflammatory Activity: COX-2 Inhibition
The diaryl heterocycle structure of many COX-2 inhibitors (e.g., Celecoxib) features a methylsulfonyl group on one of the phenyl rings. This has inspired the development of this compound analogs as potential anti-inflammatory agents. The methylsulfonyl group is a key pharmacophoric element that often binds to a hydrophilic side pocket in the COX-2 enzyme active site.
SAR Insights:
-
The presence of the methylsulfonyl group is often critical for potent and selective COX-2 inhibition.
-
Modifications to the methoxy-substituted ring can modulate potency and selectivity. For example, replacing the methoxy group with larger, more lipophilic groups can enhance binding affinity, but may also increase off-target effects.
Anticancer Activity
The methylsulfonylphenyl moiety is found in a number of compounds with anticancer activity. For example, N-methylsulfonyl-indole derivatives have been investigated as multi-target agents.[4] The sulfonyl group can form crucial hydrogen bonds with target proteins, such as kinases or anti-apoptotic proteins like Mcl-1.
SAR Insights:
-
The precise positioning of the sulfonyl group is crucial for activity.
-
The nature of the substituent on the other side of the molecule (linked to the methoxy-phenyl ring) largely determines the specific target and biological activity.
Experimental Protocols
The following protocols are representative examples of the synthesis and evaluation of a derivative of this compound.
Protocol: Synthesis of 4-(Methylsulfonyl)phenol
This protocol describes the O-demethylation of the parent compound, a common first step in creating a diverse library of analogs.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Boron tribromide (BBr3), 1M solution in DCM
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a 1M solution of BBr3 in DCM (1.2 eq) via a dropping funnel over 30 minutes.
-
Allow the reaction to stir at -78°C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to 0°C and slowly quench by adding methanol until gas evolution ceases.
-
Add saturated sodium bicarbonate solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(methylsulfonyl)phenol.
Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a common method for evaluating the anti-inflammatory potential of synthesized analogs.
Materials:
-
Synthesized compounds
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Prostaglandin E2 (PGE2) EIA Kit
-
Assay buffer (e.g., Tris-HCl)
-
Celecoxib (positive control)
-
DMSO (vehicle)
Procedure:
-
Prepare stock solutions of the test compounds and Celecoxib in DMSO.
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and various concentrations of the test compounds or control.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., HCl).
-
Quantify the amount of PGE2 produced using a commercial EIA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Diagram: Drug Discovery Workflow
This diagram illustrates a typical workflow for exploring derivatives of a scaffold like this compound.
Caption: A typical iterative workflow for drug discovery starting from a core scaffold.
Future Perspectives and Unexplored Chemical Space
The versatility of the this compound scaffold is far from exhausted. Future research directions could include:
-
Novel Bioisosteres: Exploring less common bioisosteres for the methoxy group to fine-tune electronic properties and metabolic stability.
-
Conformationally Restricted Analogs: Introducing rigid linkers or fusing rings to the core scaffold to lock the molecule into a specific bioactive conformation. This can improve potency and selectivity.
-
Fragment-Based Linking: Using the methylsulfonylphenyl or methoxyphenyl moieties as fragments and linking them to other fragments that bind to adjacent pockets of a target protein.
-
Application in New Therapeutic Areas: Screening libraries of these derivatives against a wider range of biological targets, such as kinases, proteases, or epigenetic targets, could uncover novel therapeutic applications.
Conclusion
This compound represents a privileged scaffold in medicinal chemistry. Its well-defined electronic properties, synthetic tractability, and presence in known bioactive molecules make it an excellent starting point for the design of new therapeutic agents. By understanding the interplay of its functional groups, employing rational design strategies to modify the core structure, and utilizing robust screening protocols, researchers can continue to unlock the full potential of this versatile chemical entity. The insights and protocols provided in this guide serve as a foundation for the continued exploration and development of novel drugs derived from this valuable scaffold.
References
- 1. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 3517-90-6 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Synthetic Versatility of 1-Methoxy-4-(methylsulfonyl)benzene: A Guide for the Modern Chemist
Introduction: Unveiling a Powerful Synthetic Building Block
In the landscape of organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of starting materials is paramount. 1-Methoxy-4-(methylsulfonyl)benzene, also known as 4-methylsulfonylanisole, has emerged as a highly valuable and versatile building block.[1][2] Its structure is deceptively simple, yet it harbors a unique electronic profile that chemists can exploit to construct complex molecular architectures.
This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound. We will move beyond mere procedural descriptions to illuminate the chemical principles that govern its transformations. The protocols detailed herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a practical toolkit for leveraging this powerful reagent.
Physicochemical Properties and Data
A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key data for this compound are summarized below.[2][3]
| Property | Value |
| Chemical Formula | C₈H₁₀O₃S |
| Molecular Weight | 186.23 g/mol [2] |
| CAS Number | 3517-90-6[2] |
| Appearance | White to off-white solid/powder[4] |
| Melting Point | 120-121.5 °C[3] |
| IUPAC Name | This compound[2] |
| Synonyms | 4-Methylsulfonylanisole, p-Anisyl methyl sulfone[1][2] |
Core Reactivity: A Tale of Two Functional Groups
The synthetic potential of this compound is dictated by the interplay of its two key functional groups: the electron-donating methoxy group (-OCH₃) and the powerfully electron-withdrawing methylsulfonyl group (-SO₂CH₃).
-
Methoxy Group: As a strong π-donor, the methoxy group enriches the aromatic ring with electron density, particularly at the ortho and para positions. This activating effect is crucial for facilitating electrophilic aromatic substitution reactions.
-
Methylsulfonyl Group: Conversely, the sulfone is one of the most potent electron-withdrawing groups. It deactivates the ring towards electrophilic attack but, critically, renders the ring electron-deficient and thus highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[5]
This dual functionality allows for a sophisticated, stepwise approach to molecular construction. One can first exploit the methoxy group's activating nature to install other functionalities (like halogens) via electrophilic substitution, and then leverage the sulfonyl group's activating nature for subsequent nucleophilic substitutions.
Application I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The presence of the methylsulfonyl group makes derivatives of this compound excellent substrates for this transformation.
Mechanistic Insight: The Meisenheimer Complex
The reaction does not proceed via an SN1 or SN2 pathway. Instead, it follows a two-step addition-elimination mechanism .[5][6] The process is initiated by the attack of a nucleophile on the carbon atom bearing a leaving group (typically a halide). This attack is favored because the electron-withdrawing sulfonyl group can effectively stabilize the resulting negative charge. This resonance-stabilized anionic intermediate is known as a Meisenheimer complex .[6][7] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[5] For effective stabilization, the electron-withdrawing group must be positioned ortho or para to the leaving group.[5]
Caption: General mechanism of SNAr via a Meisenheimer intermediate.
Protocol 1: Synthesis of a Diaryl Ether via SNAr
This protocol describes the synthesis of 1-(methylsulfonyl)-4-methoxy-2-(phenoxy)benzene from 2-bromo-1-methoxy-4-(methylsulfonyl)benzene and phenol. This procedure is adapted from a similar transformation involving a fluorinated substrate.[8]
Reaction Scheme:
Caption: SNAr reaction to form a diaryl ether.
Materials & Reagents:
-
2-Bromo-1-methoxy-4-(methylsulfonyl)benzene (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium hydroxide (KOH), powdered (2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Toluene
-
1N Sodium hydroxide (NaOH) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-1-methoxy-4-(methylsulfonyl)benzene and phenol.
-
Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Add powdered potassium hydroxide to the stirring solution.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or HPLC (typically 8-12 hours).[8]
-
Cool the reaction mixture to room temperature and dilute with deionized water.
-
Transfer the mixture to a separatory funnel and extract with toluene (3x volumes).
-
Combine the organic extracts and wash sequentially with 1N NaOH solution, deionized water, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization (e.g., from ethanol/water) to yield the pure diaryl ether.
Application II: Palladium-Catalyzed Cross-Coupling
While this compound itself is not a direct partner in cross-coupling, its halogenated derivatives are outstanding substrates for reactions like the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction is a pillar of modern drug discovery.[9][10] The synthesis of biaryl and hetero-biaryl moieties, common in pharmaceuticals, is readily achieved using this method.[10]
Synthetic Workflow: A Two-Step Approach
The overall strategy involves an initial electrophilic bromination of the electron-rich anisole ring, followed by a palladium-catalyzed Suzuki-Miyaura coupling of the resulting aryl bromide with a boronic acid derivative.
Caption: Two-step workflow for biaryl synthesis.
Protocol 2A: Electrophilic Bromination
This protocol describes the regioselective monobromination of this compound at the position ortho to the activating methoxy group, using N-Bromosuccinimide (NBS), a mild and selective brominating agent.
Materials & Reagents:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (MeCN), anhydrous
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) in one portion to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding deionized water.
-
Extract the aqueous mixture with dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude 2-bromo-1-methoxy-4-(methylsulfonyl)benzene can be purified by silica gel chromatography if necessary, but is often of sufficient purity for the subsequent coupling step.
Protocol 2B: Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of the synthesized 2-bromo-1-methoxy-4-(methylsulfonyl)benzene with a generic arylboronic acid.
Catalytic Cycle: The Suzuki reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials & Reagents:
-
2-Bromo-1-methoxy-4-(methylsulfonyl)benzene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 eq, 8 mol%) or other suitable ligand
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask, add 2-bromo-1-methoxy-4-(methylsulfonyl)benzene, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst [Pd(OAc)₂] and the phosphine ligand (PPh₃).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting aryl bromide is consumed (monitor by TLC or GC-MS, typically 4-16 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x volumes).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion and Future Outlook
This compound is a testament to how carefully orchestrated electronic effects within a simple molecule can unlock vast synthetic possibilities. Its utility in both nucleophilic aromatic substitution and, via halogenation, in palladium-catalyzed cross-coupling reactions makes it an indispensable tool for constructing the diaryl ether and biaryl scaffolds that are prevalent in pharmaceuticals and advanced materials.[10] The protocols provided here serve as a robust foundation for researchers to explore the full potential of this versatile building block in their own synthetic endeavors.
References
- 1. Electrophilic Aromatic Bromination Using Bromodimethylsulfonium Bromide Generated in Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. rsc.org [rsc.org]
- 6. CA2289020A1 - Bromination process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
- 9. 3026988-76-8 2-Bromo-1-methoxy-4-(neopentylsulfonyl)benzene AKSci 9188FT [aksci.com]
- 10. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]
The Strategic Role of 1-Methoxy-4-(methylsulfonyl)benzene in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a versatile platform for the development of novel therapeutic agents. 1-Methoxy-4-(methylsulfonyl)benzene, a seemingly simple aromatic sulfone, represents one such cornerstone. Its unique electronic properties, arising from the interplay between the electron-donating methoxy group and the strongly electron-withdrawing methylsulfonyl group, render it a highly valuable building block in medicinal chemistry. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into its role in the design of targeted therapies. Research indicates that this compound and its derivatives exhibit significant biological activities, including potential antimicrobial and anti-inflammatory properties, making them promising candidates for drug development.[1]
Physicochemical Properties and Data
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis and drug design.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | p-(Methylsulfonyl)anisole, Methyl p-methoxyphenyl sulfone | [3] |
| CAS Number | 3517-90-6 | [2] |
| Molecular Formula | C₈H₁₀O₃S | [2] |
| Molecular Weight | 186.23 g/mol | [2] |
| Melting Point | 120-121.5 °C | [4] |
| Appearance | White solid |
Application Notes: The Diaryl Sulfone Motif in COX-2 Inhibition
A paramount application of the this compound scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The diaryl sulfone and related diaryl heterocyclic structures are central to the pharmacophore of several successful anti-inflammatory drugs.
The Rationale for COX-2 Selectivity
The enzyme cyclooxygenase (COX) exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa.[5] In contrast, COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[5] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to the desired anti-inflammatory effects but also to gastrointestinal side effects. The development of selective COX-2 inhibitors was a major advancement in pain management.
The structural basis for this selectivity lies in a key difference in the active sites of the two enzymes. The COX-2 active site possesses a larger, secondary pocket, which is absent in COX-1. The methylsulfonyl group of diarylheterocycle inhibitors, such as celecoxib, is crucial for achieving COX-2 selectivity as it can fit into this side pocket, leading to a tighter and more selective binding.
Signaling Pathway of COX-2 in Inflammation
The following diagram illustrates the central role of COX-2 in the inflammatory cascade and the mechanism of action of COX-2 inhibitors.
Caption: Simplified signaling pathway of COX-2 in inflammation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent application in the synthesis of a Celecoxib analog.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the target compound via the oxidation of its thioether precursor, 4-methoxythioanisole.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Materials and Reagents:
-
4-Methoxythioanisole
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxythioanisole (1 equivalent) in glacial acetic acid.
-
Oxidation: Slowly add hydrogen peroxide (30% solution, 2.2 equivalents) to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 50 °C.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. A white precipitate of the crude product will form.
-
Neutralization: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from ethanol to yield a white crystalline solid.
Protocol 2: Synthesis of a Diaryl-Pyrazole COX-2 Inhibitor Analog
This protocol outlines the synthesis of a Celecoxib analog, demonstrating the utility of a diaryl sulfone intermediate, which can be derived from this compound. For this illustrative protocol, we will focus on the key cyclization step to form the pyrazole ring, a common strategy in the synthesis of such inhibitors.[6] The synthesis of Celecoxib itself starts from 4-methylacetophenone.[7]
Reaction Scheme:
Caption: General scheme for the synthesis of a diaryl-pyrazole COX-2 inhibitor.
Materials and Reagents:
-
1-(4-(methylsulfonyl)phenyl)-4,4,4-trifluorobutane-1,3-dione (can be synthesized from a derivative of this compound)
-
Aryl hydrazine hydrochloride (e.g., 4-hydrazinylbenzenesulfonamide hydrochloride for Celecoxib)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(4-(methylsulfonyl)phenyl)-4,4,4-trifluorobutane-1,3-dione (1 equivalent) and the aryl hydrazine hydrochloride (1 equivalent) in ethanol.
-
Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Isolation: Collect the precipitated solid by filtration and wash with cold ethanol.
-
Purification: If necessary, purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure diaryl-pyrazole analog.
Structure-Activity Relationship (SAR) Insights
The this compound moiety and its analogs have been extensively studied to understand the structure-activity relationships governing their COX-2 inhibitory activity.
| R Group Position on the Phenyl Ring | Relative COX-2 Inhibitory Potency | Rationale |
| Para (4-position) | High | The methylsulfonyl group at the para position is optimally positioned to interact with the secondary pocket of the COX-2 enzyme, a key determinant of selectivity.[8] |
| Meta (3-position) | Moderate to Low | Shifting the sulfonyl group to the meta position often leads to a decrease in both potency and selectivity as it is less able to access the secondary pocket. |
| Ortho (2-position) | Low | Steric hindrance from the ortho-substituent can prevent the molecule from adopting the correct conformation to bind effectively to the COX-2 active site. |
| Methoxy Group | Modulates Potency | The electron-donating methoxy group can influence the overall electronic properties of the molecule and its interaction with the active site. Its position can be varied to fine-tune activity. |
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile building block in medicinal chemistry, particularly in the development of selective COX-2 inhibitors. The insights into its synthesis and application provided in this guide are intended to empower researchers in the design and execution of their drug discovery programs. The continued exploration of derivatives based on this privileged scaffold holds significant promise for the development of new and improved therapeutic agents with a wide range of potential applications beyond inflammation, including oncology and neurodegenerative diseases.
References
- 1. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 2. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 1-methoxy-4-(methylsulfonyl)- [webbook.nist.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 8. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-Methoxy-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-Methoxy-4-(methylsulfonyl)benzene is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is critical for ensuring the quality, efficacy, and safety of active pharmaceutical ingredients (APIs) and their formulations. This technical guide provides a comprehensive overview of robust analytical techniques for the precise measurement of this compound, designed to support researchers, scientists, and professionals in drug development.
This document offers detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring both technical accuracy and practical applicability.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃S | --INVALID-LINK--[1] |
| Molecular Weight | 186.23 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 3517-90-6 | --INVALID-LINK--[1] |
I. High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Reverse-phase HPLC (RP-HPLC) is a highly suitable and widely used technique for the quantification of moderately polar organic compounds like this compound. The method's strength lies in its ability to separate the analyte from impurities and degradation products, making it ideal for stability-indicating assays.
Causality of Method Design
The selection of a C18 stationary phase is based on the hydrophobic nature of the benzene ring in the analyte, which will interact favorably with the nonpolar C18 chains. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte by modulating the polarity. The addition of a small amount of acid, such as phosphoric or formic acid, can improve peak shape by suppressing the ionization of any residual silanols on the column. UV detection is appropriate due to the presence of the chromophoric benzene ring.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed to be a starting point for method development and validation.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | A system with a pump, autosampler, column oven, and PDA or UV-Vis detector. |
| Stationary Phase | C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic). A typical starting point for isocratic elution is a 60:40 (v/v) mixture. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection Wavelength | Based on the UV spectrum of the analyte, a wavelength around 230-260 nm is expected to provide good sensitivity. |
| Injection Volume | 10 µL. |
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. For solid dosage forms, this may involve grinding, extraction, and filtration.[2] Filter the final solution through a 0.45 µm syringe filter before injection.
3. Method Validation:
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Workflow for HPLC Method Development and Validation
Caption: Logical workflow for HPLC method development.
II. Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification and Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, it offers high sensitivity and specificity, making it particularly useful for trace-level quantification and impurity profiling.
Rationale for GC-MS Method
The thermal stability and volatility of this compound make it amenable to GC analysis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions, offering a high degree of confidence in the results. The PubChem database indicates the presence of GC-MS data for this compound, which can be used as a reference for method development.[1]
Experimental Protocol: GC-MS Quantification
1. Instrumentation and Conditions:
| Parameter | Recommended Condition |
| GC-MS System | A system equipped with a capillary GC, a mass selective detector, and an appropriate data system. |
| Column | A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min). |
| Inlet Temperature | 250°C. |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes. |
| Ion Source Temperature | 230°C. |
| Quadrupole Temperature | 150°C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification or Full Scan for impurity profiling. Key ions for SIM can be selected from the compound's mass spectrum. |
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in a suitable solvent such as dichloromethane or ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical ingredients, a simple dissolution in a suitable solvent followed by filtration may be sufficient. For more complex matrices, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[3][4][5][6]
3. Data Analysis:
For quantitative analysis in SIM mode, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards. For impurity profiling in full scan mode, identify unknown peaks by comparing their mass spectra with a spectral library (e.g., NIST).
Workflow for Sample Preparation and GC-MS Analysis
Caption: General workflow for GC-MS analysis.
III. UV-Visible Spectroscopy for Rapid Quantification
UV-Vis spectroscopy is a simple, rapid, and cost-effective technique for the quantification of compounds that absorb ultraviolet or visible light. The presence of the benzene ring in this compound makes it a suitable candidate for this method, particularly for routine analysis where high specificity is not the primary requirement.
Principle of UV-Vis Quantification
The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample at the wavelength of maximum absorbance (λmax), its concentration can be determined from a calibration curve.
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation and Parameters:
| Parameter | Recommended Condition |
| Spectrophotometer | A double-beam UV-Vis spectrophotometer. |
| Solvent | A UV-transparent solvent such as methanol or ethanol. |
| Wavelength Scan | Perform a wavelength scan from 200 to 400 nm on a standard solution to determine the λmax. Based on the structure, a λmax in the range of 230-280 nm is anticipated. |
| Measurement Wavelength | The determined λmax. |
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately prepare a stock solution of the reference standard in the chosen UV-transparent solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 15 µg/mL).
-
Sample Preparation: Prepare the sample in the same solvent to a concentration that falls within the linear range of the calibration curve.
3. Data Analysis:
Measure the absorbance of the standard solutions at the λmax and construct a calibration curve of absorbance versus concentration. Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
Conclusion
The analytical techniques and protocols detailed in this guide provide a robust framework for the accurate and reliable quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation. For routine quality control, UV-Vis spectroscopy offers a rapid and economical solution. For more complex samples and for stability studies where the separation of impurities is crucial, RP-HPLC is the method of choice. For trace-level analysis and definitive identification, GC-MS provides unparalleled sensitivity and specificity. It is imperative that any method chosen is fully validated to ensure the integrity of the analytical data.
References
- 1. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bib.irb.hr:8443 [bib.irb.hr:8443]
- 4. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: High-Purity Isolation of 1-Methoxy-4-(methylsulfonyl)benzene via Automated Flash Column Chromatography
Abstract
This application note provides a detailed, optimized protocol for the purification of 1-Methoxy-4-(methylsulfonyl)benzene, a key intermediate in the synthesis of various pharmacologically active compounds. The described method utilizes automated flash column chromatography, a technique offering significant advantages in speed, resolution, and reproducibility over traditional gravity-fed methods.[1][2][3] We will delve into the rationale behind solvent selection, stationary phase choice, and the optimization of gradient elution to achieve >99% purity. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Purity
This compound, also known by synonyms such as 4-methoxyphenyl methyl sulfone and p-anisyl methyl sulfone, is a crucial building block in medicinal chemistry.[4][5][6] Its purity is paramount, as even trace impurities can lead to unwanted side reactions, decreased yields, and the generation of difficult-to-remove byproducts in subsequent synthetic steps. In a drug development context, stringent purity requirements are mandated by regulatory bodies to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
Column chromatography remains the gold standard for the purification of such organic compounds on a preparative scale.[7][8][9] This technique leverages the differential partitioning of components between a stationary phase and a mobile phase to effect separation.[7][8] This document outlines a robust and validated method for achieving high-purity this compound using modern automated flash chromatography systems, which provide more consistent results and greater control than manual methods.[1][3]
Foundational Principles: Optimizing the Separation
The successful purification of this compound, a solid with a melting point of 120-121.5 °C, hinges on a systematic approach to method development.[4] The polarity of the target compound, influenced by the electron-withdrawing sulfone group and the electron-donating methoxy group, dictates its interaction with the stationary and mobile phases.
Stationary Phase Selection
For compounds of moderate polarity like this compound, silica gel (SiO₂) is the most common and effective stationary phase.[8][9] Its surface is rich in polar silanol groups (Si-OH) that interact with the polar functional groups of the analyte.[7] Standard flash-grade silica gel with a particle size of 40-63 µm is recommended for an optimal balance between resolution and backpressure in automated systems.[2] The mass of silica used should be roughly 30 to 100 times the mass of the crude sample for effective separation.[9]
Mobile Phase Selection & Thin-Layer Chromatography (TLC)
The choice of the mobile phase (eluent) is critical for achieving good separation. The ideal solvent system will provide a significant difference in the Retention Factor (Rf) values between the target compound and its impurities. A preliminary analysis using Thin-Layer Chromatography (TLC) is an indispensable step to determine the optimal mobile phase before committing to a column run.[2][7] The goal is to find a solvent system that gives the target compound an Rf value between 0.2 and 0.4 .[7]
A common starting point is a binary mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).[10] By starting with a non-polar solvent and gradually increasing the polarity, components will elute in order of increasing polarity.[7]
Table 1: Solvent Properties for Normal-Phase Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| n-Hexane | 0.1 | 69 | Common non-polar component. |
| Ethyl Acetate | 4.4 | 77 | Excellent polar modifier for moderately polar compounds. |
| Dichloromethane | 3.1 | 40 | Good dissolving solvent, can be used for loading. |
Workflow for Purification
The following diagram illustrates the overall workflow for the purification process, from initial sample preparation to the final isolation of the pure compound.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol
This protocol assumes the use of an automated flash chromatography system with a UV-Vis detector and pre-packed silica gel columns.
Materials and Reagents
-
Crude this compound
-
Silica Gel (pre-packed column, 40-63 µm)
-
n-Hexane (HPLC grade)[11]
-
Ethyl Acetate (HPLC grade)[11]
-
Dichloromethane (DCM, HPLC grade)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Glass vials for fraction collection
-
Rotary evaporator
Step 1: Preliminary TLC Analysis
-
Prepare developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude material in a few drops of DCM.
-
Spot the crude material onto separate TLC plates and develop them.
-
Visualize the plates under a UV lamp (254 nm).
-
Select the solvent system that provides an Rf of ~0.3 for the product and good separation from impurities. A system of 70:30 Hexane:Ethyl Acetate is often a suitable starting point.
Step 2: Column & Method Setup
-
Select an appropriately sized pre-packed silica gel column based on the amount of crude material.
-
Install the column onto the flash chromatography system.
-
Equilibrate the column by flushing with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) for at least 3-5 column volumes until a stable baseline is achieved.[12]
Step 3: Sample Loading (Dry Loading Recommended)
Dry loading is superior for samples that are not readily soluble in the mobile phase, as it often leads to sharper bands and better resolution.[13]
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.[13]
-
Load this powder into a solid-load cartridge and place it atop the main purification column.[13]
Step 4: Elution and Fraction Collection
-
Set the detection wavelength on the UV detector to 254 nm , where the aromatic system of the compound absorbs strongly.
-
Program the elution gradient. A linear gradient is often effective.
Table 2: Example Gradient Profile
| Time (min) | Flow Rate (mL/min) | % Hexane | % Ethyl Acetate |
| 0.0 - 2.0 | 30 | 95 | 5 |
| 2.1 - 17.0 | 30 | 95 → 60 | 5 → 40 |
| 17.1 - 20.0 | 30 | 60 | 40 |
| 20.1 - 22.0 | 30 | 95 | 5 |
-
Start the purification run. The system will automatically execute the gradient and monitor the eluent via the UV detector.
-
Configure the fraction collector to trigger based on the UV signal (e.g., by slope, threshold, or peak detection).
Caption: Schematic of an automated flash chromatography system.
Step 5: Post-Run Analysis and Product Isolation
-
Analyze the collected fractions by TLC to confirm which contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid is the purified this compound.
-
Determine the final yield and confirm purity using analytical methods like NMR, HPLC, or melting point analysis.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Co-elution | - Inappropriate mobile phase polarity.- Column overloading.- Sample dissolved in too strong a solvent. | - Re-optimize the mobile phase with TLC; make the gradient shallower.- Reduce the amount of sample loaded.- Use dry loading or dissolve sample in a weaker solvent.[14][15] |
| Peak Tailing | - Compound interacting too strongly with acidic silica.- Column degradation. | - Add a small amount (~0.1%) of a modifier like triethylamine to the mobile phase.- Flush the column or use a new one.[12] |
| High Backpressure | - Clogged column frit or tubing.- Column packing has settled or is too fine.- Flow rate too high for solvent viscosity. | - Check for blockages in the system.[16]- Check manufacturer's pressure limits.- Reduce the flow rate.[13] |
| No Compound Elutes | - Compound is too polar and strongly adsorbed.- Compound precipitated on the column. | - Run a high-polarity flush (e.g., 100% Ethyl Acetate).- Ensure the sample is soluble in the mobile phase throughout the gradient.[14] |
Safety Considerations
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17]
-
This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[5]
-
Hexane and Ethyl Acetate are flammable liquids. Keep away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.[5]
Conclusion
This application note provides a comprehensive protocol for the purification of this compound using automated flash column chromatography. By following a systematic approach involving TLC-based method development, dry sample loading, and an optimized gradient elution, researchers can consistently achieve high purity (>99%) of the target compound. This robust methodology enhances efficiency and safety, ensuring the quality and reliability of this important intermediate for research and drug development.[3]
References
- 1. biotage.com [biotage.com]
- 2. theseus.fi [theseus.fi]
- 3. teledynelabs.com [teledynelabs.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 3517-90-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chromtech.com [chromtech.com]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Chromatography [chem.rochester.edu]
- 15. youtube.com [youtube.com]
- 16. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 17. fishersci.com [fishersci.com]
Application Notes & Protocols: Safe Handling and Storage of 1-Methoxy-4-(methylsulfonyl)benzene
Section 1: Introduction and Scope
1-Methoxy-4-(methylsulfonyl)benzene (CAS No. 3517-90-6) is a sulfone compound frequently utilized as a building block or intermediate in organic synthesis, particularly within drug discovery and materials science.[1] Its molecular structure, featuring a methoxy group and a methylsulfonyl group on a benzene ring, imparts specific reactivity and physical properties.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound. The protocols herein are designed to mitigate risks associated with the compound's specific hazards. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity. This guide is built upon the foundational principle of minimizing all chemical exposures and assuming that any mixture containing this compound is more toxic than its individual components.[2][3]
Section 2: Hazard Identification and Compound Properties
A thorough understanding of a chemical's properties is the foundation of its safe use.[4] this compound is a solid at room temperature with multiple GHS-classified hazards that demand rigorous safety controls.[5]
GHS Hazard Profile
The Globally Harmonized System (GHS) classification for this compound indicates it is hazardous via multiple exposure routes.[5]
-
Signal Word: Warning [5]
-
Pictogram:
-
-
Hazard Statements:
-
Precautionary Statements (Selected):
-
P261: Avoid breathing dust.[7]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7][8]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 3517-90-6 | [5][9][10] |
| Molecular Formula | C₈H₁₀O₃S | [5][9][10] |
| Molecular Weight | 186.23 g/mol | [5] |
| Physical Form | Solid | |
| Melting Point | 120 - 121.5 °C | [9] |
| Boiling Point | Not available | [9] |
| Purity | ≥98% (Typical) |
Section 3: Exposure Controls: Engineering and Personal Protection
A multi-layered approach to safety, prioritizing engineering controls before relying on personal protective equipment (PPE), is essential for minimizing exposure.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood .[3] The hazards of inhalation toxicity (H332) and respiratory irritation (H335) necessitate that all procedures involving the solid powder—especially weighing and transferring—be performed within a fume hood to prevent airborne dust from entering the laboratory environment.[3][5] The laboratory should also be maintained under negative pressure relative to adjacent corridors and equipped with eyewash stations and safety showers.[2][11]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical.[12] The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. Due to the serious eye irritation hazard (H319), a face shield should be worn over safety goggles during procedures with a higher risk of splashing or dust generation.[11]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears or holes before each use and change them immediately if contamination is suspected.[7]
-
Lab Coat: A flame-retardant lab coat must be worn and fully buttoned to protect against skin contact.[12] The compound is harmful in contact with skin (H312) and causes irritation (H315).[5]
-
-
Clothing: Full-length pants and closed-toe shoes are required to ensure no skin is exposed.
Section 4: Standard Operating Protocol for Handling
This protocol details the step-by-step procedure for safely weighing the solid compound and preparing a solution. The causality behind these steps is to systematically eliminate routes of exposure (inhalation, dermal, ocular).
Step-by-Step Handling Procedure
-
Preparation: a. Designate a work area within a certified chemical fume hood.[3] b. Assemble all necessary equipment (spatulas, weigh paper/boat, glassware, solvent, etc.) inside the fume hood to minimize traffic in and out of the containment area. c. Confirm the location and operational status of the nearest eyewash station and safety shower.[2]
-
Donning PPE: a. Put on all required PPE as described in Section 3.2 before approaching the work area.
-
Weighing and Transfer: a. Perform all weighing operations on an analytical balance located inside the fume hood or in a dedicated ventilated balance enclosure. b. Carefully transfer the desired amount of this compound from its storage container to a weigh boat or paper using a clean spatula. c. Avoid generating dust. If any powder spills, clean it immediately following the spill procedures in Section 6. d. Carefully transfer the weighed solid into the reaction or storage vessel.
-
Solution Preparation: a. Add the solvent to the vessel containing the solid. Always add liquid to solid where appropriate to minimize splashing of the powder. b. Cap the vessel and mix via stirring or sonication as required by the experimental protocol.
-
Post-Handling: a. Tightly close the primary container of this compound. b. Decontaminate any non-disposable equipment (like spatulas) with an appropriate solvent. c. Clean the work surface within the fume hood. d. Dispose of any contaminated disposable materials (gloves, weigh paper) in a designated hazardous waste container.[13]
-
Doffing PPE: a. Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. b. Wash hands and forearms thoroughly with soap and water after the procedure is complete.[4]
Handling Workflow Diagram
Caption: Standard workflow for handling this compound.
Section 5: Protocol for Safe Storage
Proper storage is crucial for maintaining chemical stability and preventing accidental exposure or dangerous reactions.[12]
-
Container Integrity: Store the compound in its original, tightly sealed container to prevent exposure to moisture and air.[7] Ensure all containers, including secondary ones, are clearly and accurately labeled.[4]
-
Storage Location: Store in a designated, secure chemical storage cabinet. The area must be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[12][14] Room temperature storage is acceptable.
-
Chemical Segregation: This compound must be segregated from incompatible materials. Store it away from strong oxidizing agents to prevent potentially hazardous reactions.[8][14][15] Do not store with acids or bases.[14]
Section 6: Emergency and Spill Response Procedures
Immediate and correct response to an emergency can significantly reduce injury and damage.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[7][15]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[11] Seek medical attention if skin irritation develops or persists.[15]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth thoroughly with water. If the person is conscious, have them drink a cupful of water. Seek immediate medical attention.[11]
Spill Cleanup Protocol
This protocol applies to small spills manageable by laboratory personnel. For large spills, evacuate the area and contact the institution's emergency response team.
-
Alert: Alert personnel in the immediate vicinity of the spill.[4]
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Don additional PPE if necessary, such as a respirator and double gloves.
-
Contain & Clean: a. Gently cover the solid spill with an absorbent material from a spill kit to prevent dust from becoming airborne.[4] b. Carefully sweep the material into a designated, labeled hazardous waste container. Use non-sparking tools if there is any remote fire risk.[7] c. Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose: Seal the waste container and dispose of it according to institutional and local regulations.[7]
-
Report: Report the incident to the laboratory supervisor or safety officer.
Spill Response Decision Diagram
Caption: Decision-making workflow for a chemical spill incident.
Section 7: Waste Disposal
All waste streams containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.[13]
-
Collect waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.[13]
-
Store waste containers in a designated satellite accumulation area.
-
Follow all institutional, local, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain.[7]
Section 8: References
-
Laboratory Safety and Chemical Hygiene Plan. (n.d.). Retrieved from vertexaisearch.cloud.google.com.
-
Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.). Retrieved from vertexaisearch.cloud.google.com.
-
Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov.
-
Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from gz-supplies.com.
-
Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety, University of Colorado Boulder. Retrieved from ehs.colorado.edu.
-
Part D: Chemical Safety Procedures for Laboratories. (n.d.). University of Wisconsin-La Crosse. Retrieved from uwlax.edu.
-
1-methoxy-4-methylsulfonylbenzene - Synthesis and physical properties. (2025, May 20). ChemSynthesis. Retrieved from chemsynthesis.com.
-
1-Methoxy-4-[phenyl(sulfonyl)methyl]benzene | C14H12O3S | CID 134894682 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov.
-
Material Safety Data Sheet - Phenyltrichlorosilane, 95%. (n.d.). Cole-Parmer. Retrieved from coleparmer.com.
-
1-Methoxy-4-(methylthio)benzene | C8H10OS | CID 15885 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov.
-
1-methyl-4-[(4-nitrophenyl)methoxysulfonyl]benzene - Safety Data Sheet. (2025, July 12). ChemicalBook. Retrieved from chemicalbook.com.
-
PHENYLTRICHLOROSILANE - CAMEO Chemicals. (n.d.). NOAA. Retrieved from cameochemicals.noaa.gov.
-
Phenyltrichlorosilane 98-13-5 | TCI AMERICA. (n.d.). TCI Chemicals. Retrieved from tcichemicals.com.
-
Benzene, 1-methoxy-4-(methylsulfonyl)-. (n.d.). NIST Chemistry WebBook. Retrieved from webbook.nist.gov.
-
AB111339 | CAS 98-13-5 – abcr Gute Chemie. (n.d.). abcr GmbH. Retrieved from abcr.de.
-
Trichloro(Phenyl)Silane [CAS# 98-13-5] - GHS Pipe Marking Label. (n.d.). Creative Safety Supply. Retrieved from creativesafetysupply.com.
-
SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich. Retrieved from sigmaaldrich.com.
-
SAFETY DATA SHEET. (2023, October 12). CymitQuimica. Retrieved from cymitquimica.com.
-
SAFETY DATA SHEET. (2024, March 25). Fisher Scientific. Retrieved from fishersci.com.
-
Safety Data Sheet: Methoxybenzene. (n.d.). Carl ROTH. Retrieved from carlroth.com.
-
1-Methoxy-4-methylbenzene - Hazardous Agents. (n.d.). Haz-Map. Retrieved from haz-map.com.
-
1-Methoxy-4-(methylsulfinyl)benzene 3517-99-5. (n.d.). Tokyo Chemical Industry Co., Ltd. (JP). Retrieved from tcichemicals.com.
-
This compound 3517-90-6. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC). Retrieved from tcichemicals.com.
-
Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved from angenetech.com.
-
1-Methoxy-4-(2-methoxyethyl)benzene SDS, 80314-58-5 Safety Data Sheets. (n.d.). ECHEMI. Retrieved from echemi.com.
-
Benzene, 1-methoxy-4-nitro- - Evaluation statement. (2023, December 14). Australian Government Department of Health.
-
SAFETY DATA SHEET. (2021, December 24). Fisher Scientific. Retrieved from fishersci.com.
-
This compound | 3517-90-6. (n.d.). Sigma-Aldrich. Retrieved from sigmaaldrich.com.
-
(E)-1-methoxy-4-(2-(methylsulfinyl)-2-(methylsulfonyl)vinyl)benzene. (2025, September 28). Chemsrc. Retrieved from chemsrc.com.
-
Western Carolina University Standard Operating Procedure for the use of Benzene. (n.d.). Western Carolina University. Retrieved from wcu.edu.
-
epos-SDB 2022.1. (n.d.). Carl ROTH. Retrieved from carlroth.com.
-
Appendix K - Incompatible Chemicals. (n.d.). Cornell EHS. Retrieved from ehs.cornell.edu.
References
- 1. This compound | 3517-90-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. uwlax.edu [uwlax.edu]
- 4. gz-supplies.com [gz-supplies.com]
- 5. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methoxy-4-(methylthio)benzene | C8H10OS | CID 15885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Benzene, 1-methoxy-4-(methylsulfonyl)- [webbook.nist.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 13. wcu.edu [wcu.edu]
- 14. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 15. fishersci.com [fishersci.com]
Application Notes and Protocols for Functional Group Transformations of 1-Methoxy-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-4-(methylsulfonyl)benzene, also known as 4-methylsulfonylanisole, is a versatile bifunctional organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring an electron-donating methoxy group and a strongly electron-withdrawing methylsulfonyl group, imparts a unique reactivity profile to the aromatic ring and the functional groups themselves.[1] This guide provides a comprehensive overview of the key functional group transformations of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The strategic placement of the methoxy and methylsulfonyl groups allows for selective transformations at various sites of the molecule. The electron-rich nature of the methoxy group activates the aromatic ring towards electrophilic substitution, primarily at the positions ortho to it.[3] Conversely, the powerful electron-withdrawing methylsulfonyl group deactivates the ring for electrophilic attack but activates it for nucleophilic aromatic substitution, should a suitable leaving group be present.[4] Beyond the aromatic core, both the methoxy and methylsulfonyl moieties can undergo specific chemical modifications, further expanding the synthetic utility of this scaffold.
These application notes will delve into the practical aspects of these transformations, providing detailed, step-by-step protocols that have been adapted from established literature procedures on analogous substrates. The causality behind experimental choices will be explained, and quantitative data will be summarized for clarity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₃S | |
| Molecular Weight | 186.23 g/mol | [5] |
| CAS Number | 3517-90-6 | [5] |
| Appearance | Solid | |
| Melting Point | 118-122 °C | [1] |
| Boiling Point | ~211 °C (estimated) | [1] |
| IUPAC Name | This compound | [5] |
I. Transformations of the Aromatic Ring: Electrophilic Aromatic Substitution
The interplay between the activating methoxy group and the deactivating methylsulfonyl group governs the regioselectivity of electrophilic aromatic substitution (EAS) on this compound. The methoxy group is a strong activating group and an ortho, para-director.[3] The methylsulfonyl group is a strong deactivating group and a meta-director for EAS. In this case, the directing power of the activating methoxy group dominates, and electrophilic substitution occurs at the positions ortho to the methoxy group (C2 and C6).
Caption: Directing effects in the electrophilic aromatic substitution of this compound.
A. Nitration
Nitration introduces a nitro group onto the aromatic ring, a versatile functional group that can be further reduced to an amine. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[6]
Experimental Protocol: Synthesis of 2-Nitro-1-methoxy-4-(methylsulfonyl)benzene
-
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and a catalytic amount of concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.[7]
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-water.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-nitro-1-methoxy-4-(methylsulfonyl)benzene.
-
| Parameter | Value |
| Reagents | HNO₃, H₂SO₄ (cat.), Acetic Acid |
| Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Expected Product | 2-Nitro-1-methoxy-4-(methylsulfonyl)benzene |
B. Bromination
Aromatic bromination introduces a bromine atom, which can serve as a handle for subsequent cross-coupling reactions.[8] For activated rings like anisole derivatives, bromination can be achieved under mild conditions using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent.[9]
Experimental Protocol: Synthesis of 2-Bromo-1-methoxy-4-(methylsulfonyl)benzene
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 mmol) in acetonitrile (2 mL) at 0 °C, add N-bromosuccinimide (1.0 mmol) in one portion.[9]
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with water and extract with dichloromethane (2 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 2-bromo-1-methoxy-4-(methylsulfonyl)benzene.[10]
-
| Parameter | Value |
| Reagents | N-Bromosuccinimide, Acetonitrile |
| Temperature | 0 °C to room temperature |
| Reaction Time | Varies (monitor by TLC) |
| Expected Product | 2-Bromo-1-methoxy-4-(methylsulfonyl)benzene |
II. Transformations of the Methoxy Group
The methoxy group can be cleaved to unveil a phenol, a crucial functional group in drug discovery for its hydrogen bonding capabilities and as a precursor for various other transformations.
A. Demethylation to 4-(Methylsulfonyl)phenol
The cleavage of aryl methyl ethers is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr).[11][12][13]
Caption: General workflow for the demethylation of this compound.
Experimental Protocol: Synthesis of 4-(Methylsulfonyl)phenol using HBr/Acetic Acid
-
Materials:
-
This compound
-
48% aqueous Hydrobromic Acid (HBr)
-
Glacial Acetic Acid
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, prepare a solution of this compound (1.0 eq) in glacial acetic acid.
-
Add 48% aqueous hydrobromic acid (excess, e.g., 5-10 eq).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for several hours (e.g., 21 hours, as for a similar substrate).[2]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be collected by filtration, washed thoroughly with water, and dried to yield 4-(methylsulfonyl)phenol.
-
If necessary, the product can be further purified by recrystallization.
-
| Parameter | Value | Reference |
| Reagents | 48% aq. HBr, Glacial Acetic Acid | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | ~21 hours (for a similar substrate) | [2] |
| Expected Product | 4-(Methylsulfonyl)phenol | |
| Typical Yield | High (e.g., 98.9% for a similar substrate) | [2] |
III. Transformations of the Methylsulfonyl Group
The methylsulfonyl group can also be a site of chemical modification, most notably at the alpha-carbon or through reduction of the sulfone.
A. α-Halogenation of the Methyl Group
The methyl group of the methylsulfonyl moiety can be halogenated under basic conditions. This transformation provides a handle for further nucleophilic substitution reactions.
Experimental Protocol: α,α-Dibromination of this compound
-
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) solution
-
Carbon tetrabromide (CBr₄)
-
Diethyl ether (Et₂O)
-
Water
-
Ethyl acetate (EtOAc)
-
Hexanes
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of LDA (2.2 eq) dropwise.
-
Stir the mixture at -78 °C for a specified time to ensure complete deprotonation.
-
In a separate flask, dissolve carbon tetrabromide (3.0 eq) in anhydrous diethyl ether.
-
Add the CBr₄ solution to the reaction mixture at -78 °C.
-
Allow the reaction to proceed for a few hours (e.g., 3.5 hours).[7]
-
Quench the reaction by the addition of water.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford 1-((dibromomethyl)sulfonyl)-4-methoxybenzene.[7]
-
| Parameter | Value | Reference |
| Reagents | LDA, CBr₄, Et₂O | [7] |
| Temperature | -78 °C to room temperature | [7] |
| Reaction Time | ~3.5 hours | [7] |
| Expected Product | 1-((Dibromomethyl)sulfonyl)-4-methoxybenzene | |
| Typical Yield | ~60% | [7] |
IV. Nucleophilic Aromatic Substitution (SNAr)
While this compound itself does not have a suitable leaving group for SNAr, its halogenated derivatives (e.g., 2-bromo-1-methoxy-4-(methylsulfonyl)benzene) are primed for such reactions. The strong electron-withdrawing effect of the methylsulfonyl group, particularly when ortho or para to the leaving group, activates the ring towards nucleophilic attack.[4]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Representative Protocol: Substitution of Bromine with an Amine
-
Materials:
-
2-Bromo-1-methoxy-4-(methylsulfonyl)benzene
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Aprotic polar solvent (e.g., DMSO, DMF)
-
Base (e.g., K₂CO₃, Et₃N)
-
-
Procedure:
-
To a solution of 2-bromo-1-methoxy-4-(methylsulfonyl)benzene (1.0 eq) in a suitable aprotic polar solvent, add the amine nucleophile (1.2-2.0 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Conclusion
This compound is a highly valuable and synthetically flexible starting material. The distinct electronic properties of its two functional groups allow for a range of selective transformations on the aromatic ring, the methoxy group, and the methylsulfonyl moiety. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in organic synthesis and drug discovery, enabling the efficient generation of diverse molecular architectures from this versatile building block.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. 1-Methanesulfonyl-2-Methoxy-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. hoffmanchemicals.com [hoffmanchemicals.com]
- 11. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 13. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methoxy-4-(methylsulfonyl)benzene in the Development of Novel Materials
Introduction: Unlocking High-Performance Polymers with a Versatile Building Block
1-Methoxy-4-(methylsulfonyl)benzene is a unique aromatic compound that holds significant promise as a foundational building block for a new generation of high-performance polymers. Its molecular architecture, featuring both an electron-donating methoxy group and a powerful electron-withdrawing methylsulfonyl group, offers a versatile platform for designing advanced materials with tailored thermal, mechanical, and chemical properties.[1] This guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging this compound in the synthesis of novel materials, particularly poly(aryl ether sulfone)s (PAES).
The core utility of this compound in polymer chemistry stems from the robust reactivity imparted by the sulfonyl group. This functional group is a cornerstone in the synthesis of amorphous thermoplastic polymers known for their exceptional thermal stability and mechanical strength.[2] The strategic incorporation of such sulfonyl-containing monomers is a well-established method for creating materials suitable for demanding applications, including gas separation membranes and advanced optical materials.[2][3]
This document will move beyond theoretical discussions to provide actionable, field-proven protocols. We will explore the transformation of this compound into a polymerizable monomer and its subsequent use in the synthesis of a high-performance poly(aryl ether sulfone). The causality behind each experimental choice will be elucidated to empower researchers to not only replicate these methods but also to adapt and innovate upon them.
Physicochemical Properties and Design Rationale
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. The table below summarizes its key characteristics.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₃S | [1] |
| Molecular Weight | 186.23 g/mol | [1] |
| CAS Number | 3517-90-6 | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 108-112 °C | |
| Boiling Point | Decomposes before boiling | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, NMP, DMF) |
The key to unlocking the potential of this compound lies in the strategic modification of its methoxy group. While the methylsulfonyl group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of PAES, the methoxy group itself is not a suitable leaving group for this type of reaction.[4] Therefore, a critical first step is the demethylation of the methoxy group to a nucleophilic hydroxyl group. This transformation converts the molecule into 4-(methylsulfonyl)phenol, an AB-type monomer that can undergo self-polycondensation or be copolymerized with other monomers.
Experimental Protocols
Protocol 1: Demethylation of this compound to 4-(methylsulfonyl)phenol
This protocol details the conversion of the starting material into a reactive monomer suitable for polymerization. The choice of a strong Lewis acid like boron tribromide (BBr₃) is critical for the efficient cleavage of the aryl-methyl ether bond.
Workflow Diagram:
Caption: Workflow for the demethylation of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of boron tribromide (BBr₃, 1.2 eq) in anhydrous DCM dropwise to the cooled solution over 30 minutes. The reaction is highly exothermic and moisture-sensitive, hence the slow addition and inert atmosphere are crucial.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of distilled water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 4-(methylsulfonyl)phenol.
Protocol 2: Synthesis of Poly(ether sulfone) via Nucleophilic Aromatic Substitution Polymerization
This protocol describes the self-polycondensation of the synthesized 4-(methylsulfonyl)phenol to form a high-molecular-weight poly(ether sulfone). The reaction is a nucleophilic aromatic substitution where the phenoxide, generated in situ, attacks the activated aromatic ring of another monomer, displacing a leaving group (in this case, facilitated by the sulfonyl activation).
Workflow Diagram:
Caption: Workflow for the synthesis of poly(ether sulfone).
Step-by-Step Methodology:
-
Reactor Charging: In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser, add 4-(methylsulfonyl)phenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.1 eq), N-methyl-2-pyrrolidone (NMP), and toluene. The K₂CO₃ acts as a base to generate the phenoxide nucleophile in situ. Toluene is used as an azeotropic agent to remove water.
-
Azeotropic Dehydration: Heat the mixture to reflux (around 140-160 °C). The water generated from the reaction between the phenol and K₂CO₃, as well as any residual water, will be removed azeotropically with toluene and collected in the Dean-Stark trap. This step is critical as water can interfere with the polymerization.
-
Polymerization: Once no more water is collected, carefully distill off the toluene. Then, increase the temperature of the reaction mixture to 180-200 °C to initiate polymerization. The solution will become increasingly viscous as the polymer chains grow. Maintain this temperature for 8-16 hours under a nitrogen atmosphere.
-
Polymer Isolation: After the polymerization is complete, cool the viscous solution and precipitate it into a large volume of vigorously stirring methanol. The polymer will precipitate as white fibers.
-
Purification: Filter the polymer and wash it thoroughly with hot deionized water and then with methanol to remove any remaining salts and solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours to remove all residual solvents.
Characterization of the Resulting Polymer
The synthesized poly(ether sulfone) should be characterized to determine its structure, molecular weight, and thermal properties.
| Characterization Technique | Purpose | Expected Results |
| ¹H NMR Spectroscopy | To confirm the polymer structure. | Appearance of characteristic aromatic proton signals of the polymer repeating unit. |
| FT-IR Spectroscopy | To identify functional groups. | Presence of characteristic peaks for ether linkages (Ar-O-Ar) and sulfonyl groups (O=S=O). |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution (PDI). | High number-average molecular weight (Mn) and a narrow PDI, indicative of a successful polymerization. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | A high Tg, characteristic of high-performance amorphous polymers. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability. | High decomposition temperature, indicating excellent thermal stability. |
Applications in Novel Materials
The poly(ether sulfone) derived from this compound is expected to exhibit properties that make it suitable for a range of advanced applications:
-
High-Performance Membranes: The inherent chemical and thermal resistance of PAES makes them ideal for fabricating membranes for gas separation, nanofiltration, and ultrafiltration.[5][6] The polarity of the sulfonyl group can also enhance the selectivity of these membranes.
-
Advanced Coatings: The excellent thermal stability and mechanical strength of these polymers make them suitable for protective coatings in harsh environments.
-
Engineering Thermoplastics: As a high-performance thermoplastic, it can be used in injection molding and extrusion processes to create components for the automotive, aerospace, and electronics industries.
-
Polymer Electrolyte Membranes (PEMs) for Fuel Cells: After sulfonation, these polymers can be used as proton exchange membranes in fuel cells, owing to their good thermal and mechanical stability.[7][8]
Conclusion and Future Outlook
This compound serves as an exemplary starting material for the synthesis of advanced polymers with desirable high-performance characteristics. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this versatile building block. The ability to create robust poly(ether sulfone)s through a straightforward, two-step process opens up avenues for the development of novel materials with tailored properties for a wide array of technological applications. Future research could focus on the copolymerization of the derived monomer with other functional monomers to further tune the material properties, such as introducing hydrophilicity or specific chemical functionalities for targeted applications in drug delivery or sensor technology.
References
- 1. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Chemical Structure on the Performance of Sulfonated Poly(aryl ether sulfone) Composite Nanofiltration Membranes | MDPI [mdpi.com]
- 6. Hydrophilic modification of poly(aryl sulfone) membrane materials toward highly-efficient environmental remediation [journal.hep.com.cn]
- 7. Synthesis and characterization of sulfonated poly(ether sulfone)s containing mesonaphthobifluorene for polymer electrolyte membrane fuel cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the reaction yield of 1-Methoxy-4-(methylsulfonyl)benzene synthesis
Welcome to the technical support guide for the synthesis of 1-Methoxy-4-(methylsulfonyl)benzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and purity. The most prevalent synthetic route involves the oxidation of the thioether precursor, 1-methoxy-4-(methylthio)benzene (also known as 4-methoxythioanisole). This guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Enhancing Yield and Purity
This section directly addresses the most common issues encountered during the synthesis. The primary challenge in this oxidation is controlling the reaction to prevent incomplete conversion, which leaves the starting material or the intermediate sulfoxide as a major contaminant.
Question 1: My reaction is incomplete. TLC and LC-MS analysis shows a mixture of starting thioether, intermediate sulfoxide, and the desired sulfone product. What is the cause and how can I fix it?
Answer: This is the most frequent challenge and typically points to issues with the oxidation conditions. The oxidation of a thioether to a sulfone is a stepwise process, and stalling at the intermediate sulfoxide is common.[1]
-
Causality: The conversion of the sulfoxide to the sulfone requires more forcing conditions than the initial oxidation of the thioether. Insufficient oxidant, low reaction temperature, or inadequate reaction time will result in a mixture of products.
-
Troubleshooting Steps:
-
Oxidant Stoichiometry: The oxidation from thioether to sulfone requires at least two equivalents of the oxidizing agent. To ensure complete conversion, using a slight excess (e.g., 2.2 to 2.5 equivalents) is often necessary. Classical sulfone synthesis often requires an excess of the oxidizing agent to drive the reaction to completion.[2]
-
Reaction Temperature: If the reaction is running at room temperature or 0 °C, a modest increase in temperature can significantly increase the rate of the second oxidation step. Monitor the reaction carefully, as higher temperatures can sometimes lead to side reactions depending on the oxidant used.
-
Extended Reaction Time: The conversion of the sulfoxide to the sulfone is often slower than the initial oxidation. Allow the reaction to stir for a longer period, monitoring its progress every few hours by TLC or LC-MS until the sulfoxide spot/peak is no longer visible.
-
Choice of Oxidant: Some oxidants are more potent than others. While hydrogen peroxide is a green and effective choice, meta-chloroperoxybenzoic acid (m-CPBA) is often more aggressive and can ensure full conversion where other oxidants might fail.[3][4]
-
Question 2: My final product is heavily contaminated with the sulfoxide intermediate, 1-methoxy-4-(methylsulfinyl)benzene. How can I remove it?
Answer: Separating the sulfone from the sulfoxide can be challenging due to their similar structures. However, their polarity difference is usually sufficient for effective purification.
-
Causality: The sulfoxide is more polar than the starting thioether but less polar than the final sulfone product. This difference in polarity is the key to their separation.
-
Recommended Purification Protocols:
-
Recrystallization (Preferred Method): This is often the most effective method for removing small to moderate amounts of the sulfoxide impurity on a larger scale. The sulfone is typically a highly crystalline solid.
-
Protocol: Dissolve the crude product in a minimal amount of a hot solvent in which the sulfone has good solubility, such as isopropanol or ethanol. The sulfoxide impurity, being more soluble, will preferentially remain in the mother liquor upon cooling. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the recovery of pure sulfone crystals. Filter the crystals and wash with a small amount of cold solvent. A second recrystallization may be necessary to achieve high purity.[5]
-
-
Column Chromatography: For smaller scales or when recrystallization is ineffective, silica gel chromatography is a reliable option.[2]
-
Protocol: Use a solvent system that provides good separation between the sulfone and sulfoxide on a TLC plate (e.g., a gradient of ethyl acetate in hexanes or dichloromethane). The less polar starting material will elute first, followed by the sulfoxide, and finally the most polar product, the sulfone.
-
-
Question 3: The reaction generated several unexpected byproducts, resulting in a low yield of the desired sulfone. What could have gone wrong?
Answer: The formation of multiple byproducts often indicates that the reaction conditions were too harsh or that the starting materials were impure.
-
Causality & Solutions:
-
Over-Oxidation: While the methylsulfonyl group is generally stable, extremely harsh oxidizing conditions (e.g., high concentrations of strong oxidants, high temperatures) could potentially lead to degradation of the aromatic ring or cleavage of the methoxy group. Use a milder oxidant or reduce the reaction temperature.
-
Impure Starting Material: The starting 1-methoxy-4-(methylthio)benzene should be of high purity. Impurities can react with the oxidant to form their own set of byproducts, complicating the purification process and lowering the overall yield. Verify the purity of your starting material by NMR or GC-MS before starting the reaction.
-
pH Control: Some oxidations are sensitive to pH. For instance, when using hydrogen peroxide, performing the reaction in an acidic medium like glacial acetic acid can enhance its oxidizing power and selectivity.[1]
-
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for sulfone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for this synthesis? A: For scalability and cost-effectiveness, the oxidation of 1-methoxy-4-(methylthio)benzene with aqueous hydrogen peroxide in a solvent like glacial acetic acid is highly recommended.[1] This method avoids chlorinated solvents and expensive reagents like m-CPBA, and the byproducts are simply water.
Q2: How do I choose the right oxidizing agent? A: The choice depends on scale, desired reaction time, and cost.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid, Room Temp to 50°C | Inexpensive, environmentally friendly (byproduct is water), readily available.[6] | Can be slower, may require heating to ensure full conversion to the sulfone. |
| m-CPBA | Dichloromethane, 0°C to Room Temp | Highly efficient, fast, and often gives clean conversions.[3] | More expensive, produces solid benzoic acid byproduct that must be filtered, uses chlorinated solvent. |
| Sodium Chlorite (NaClO₂) | Acetonitrile/HCl | High yields and selectivity can be achieved.[7] | Requires careful handling and in-situ generation of the active oxidant (ClO₂). |
Q3: What is the general mechanism of thioether oxidation? A: The reaction proceeds via a nucleophilic attack from the electron-rich sulfur atom of the thioether onto an electrophilic oxygen atom of the oxidizing agent. This forms the sulfoxide intermediate. A second, similar oxidation step, which typically requires more energy, converts the sulfoxide into the final sulfone.
Q4: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting thioether will have the highest Rf value (least polar), the intermediate sulfoxide will be in the middle, and the product sulfone will have the lowest Rf value (most polar). Stain with potassium permanganate for visualization. For more precise monitoring, LC-MS can be used to quantify the relative amounts of each component.
Experimental Protocols & Workflow
Recommended Protocol: Oxidation using Hydrogen Peroxide
This protocol is adapted from general procedures for the oxidation of thioethers to sulfones.[1][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methoxy-4-(methylthio)benzene (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).
-
Addition of Oxidant: Cool the flask in an ice-water bath. Slowly add 30% aqueous hydrogen peroxide (2.5 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC. If the reaction is sluggish, gently heat the mixture to 40-50°C. Continue stirring until the starting material and sulfoxide intermediate are no longer visible (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Be cautious as this will generate CO₂ gas.
-
Isolation: The product often precipitates as a white solid. Collect the solid by vacuum filtration. If the product remains in solution, extract the aqueous mixture three times with ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude solid can then be purified by recrystallization from isopropanol to yield pure this compound.[5]
General Experimental Workflow
Caption: General workflow for the oxidation of 4-methoxythioanisole.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 3517-90-6 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]
- 6. CN110590617B - Method for preparing sulfone by catalytic oxidation of thioether - Google Patents [patents.google.com]
- 7. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents | MDPI [mdpi.com]
identifying and removing common impurities in 1-Methoxy-4-(methylsulfonyl)benzene
A Guide for Researchers on Identification and Removal of Common Impurities
Welcome to the technical support guide for 1-Methoxy-4-(methylsulfonyl)benzene (also known as 4-methoxyphenyl methyl sulfone). This document, designed for chemistry professionals, provides in-depth troubleshooting and practical guidance for identifying and removing common impurities encountered during and after its synthesis. As Senior Application Scientists, we ground our advice in established chemical principles and field-proven methodologies to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The most prevalent impurities are typically byproducts or unreacted materials from the common synthesis route: the oxidation of 1-methoxy-4-(methylsulfanyl)benzene. The oxidation proceeds in two steps, and incomplete reaction is a common issue.[1][2]
-
1-Methoxy-4-(methylsulfanyl)benzene (Starting Material): The corresponding sulfide is the precursor for the synthesis. Its presence indicates an incomplete oxidation reaction.
-
1-Methoxy-4-(methylsulfinyl)benzene (Intermediate): This sulfoxide is the intermediate in the oxidation of the sulfide to the desired sulfone.[3][4] Its presence signifies that the oxidation was halted or insufficient to proceed to completion.
-
Residual Solvents & Reagents: Depending on the workup procedure, residual solvents (e.g., acetic acid, ethyl acetate) or traces of the oxidizing agent may be present.
Q2: My product has a low and broad melting point. What does this indicate?
A sharp melting point is a key indicator of purity for a crystalline solid. The reported melting point for pure this compound is in the range of 118-122 °C.[5][6] A melting point that is depressed (lower than expected) and broad (melts over a range of several degrees) strongly suggests the presence of impurities. These impurities disrupt the crystal lattice of the pure compound, requiring less energy to break it down.
Q3: How can I quickly assess the purity of my synthesized this compound?
Thin-Layer Chromatography (TLC) is the most efficient initial method. It allows for a rapid, qualitative assessment of a sample's composition. The separation is based on polarity.
-
This compound (Sulfone): Most polar, will have the lowest Retention Factor (Rf).
-
1-Methoxy-4-(methylsulfinyl)benzene (Sulfoxide): Intermediate polarity and Rf.
-
1-Methoxy-4-(methylsulfanyl)benzene (Sulfide): Least polar, will have the highest Rf.
By running your crude product alongside the starting material (if available) on a TLC plate, you can instantly visualize the presence of these common impurities.
Q4: My ¹H NMR spectrum shows extra singlets around 2.5-2.7 ppm. What are they?
The ¹H NMR spectrum of pure this compound is very distinct. However, the presence of the common sulfide and sulfoxide impurities will introduce characteristic additional peaks.
| Compound | -SOxCH₃ Signal | -OCH₃ Signal | Aromatic Protons |
| Product (Sulfone) | ~3.05 ppm (s, 3H) | ~3.90 ppm (s, 3H) | Two doublets (~7.0 & ~7.9 ppm) |
| Impurity (Sulfoxide) | ~2.70 ppm (s, 3H) | ~3.85 ppm (s, 3H) | Two doublets (~7.1 & ~7.6 ppm) |
| Impurity (Sulfide) | ~2.50 ppm (s, 3H) | ~3.80 ppm (s, 3H) | Two doublets (~6.9 & ~7.2 ppm) |
Data is estimated based on typical chemical shifts for these functional groups. Exact values may vary based on solvent and instrument.
The presence of a singlet at ~2.7 ppm likely corresponds to the sulfoxide intermediate, while a singlet at ~2.5 ppm indicates unreacted sulfide starting material.
Troubleshooting Guide: Common Experimental Issues
Problem 1: The oxidation reaction is incomplete, leaving significant starting material (sulfide).
-
Causality: The oxidizing agent (e.g., hydrogen peroxide) may have been insufficient in quantity, or the reaction time and/or temperature were not adequate for full conversion.[1] The oxidation of the sulfoxide to the sulfone is often slower than the initial oxidation of the sulfide to the sulfoxide.
-
Solution A (Reaction Optimization): Increase the molar equivalents of the oxidizing agent. Extending the reaction time or moderately increasing the temperature can also drive the reaction to completion. Monitor the reaction progress by TLC until the starting material spot is no longer visible.
-
Solution B (Purification): If the reaction cannot be optimized further, the sulfide impurity must be removed. Due to the significant polarity difference, flash column chromatography is highly effective. The less polar sulfide will elute much faster than the desired sulfone product.
Problem 2: The final product is an oil or waxy solid that fails to crystallize.
-
Causality: The presence of the sulfoxide intermediate is a common reason for difficulty in crystallization. Even in small amounts, it can act as a "eutectic" impurity, depressing the melting point and inhibiting the formation of a well-ordered crystal lattice.
-
Solution: The product must be purified prior to crystallization. Flash column chromatography is the recommended method to separate the sulfone from the slightly less polar sulfoxide. Once pure fractions are collected (confirmed by TLC), the solvent can be removed, and recrystallization can be attempted.
Problem 3: Recrystallization yields are very low, or the product "oils out" of solution.
-
Causality: This typically points to an issue with the chosen solvent system. The solvent may be too good (product remains dissolved even when cool), too poor (product crashes out immediately, trapping impurities), or the product's solubility curve in that solvent is not steep enough.
-
Solution A (Solvent Screening): Test a range of solvents. Sulfones are often recrystallized from alcohols like ethanol or isopropanol, or solvent mixtures like ethyl acetate/hexanes.[7][8] The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Solution B (Technique Refinement): Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume of solvent will result in low recovery. If the product "oils out," it means the solution is supersaturated and the temperature dropped too quickly. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Diagrams and Workflows
Synthesis and Impurity Pathway
The following diagram illustrates the typical oxidation pathway and the points at which common impurities arise.
Caption: Oxidation pathway and common impurity sources.
Purification Decision Workflow
This decision tree helps in selecting the appropriate purification strategy based on initial analytical data.
Caption: Decision workflow for purification strategy.
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Preparation: Prepare a developing chamber with a suitable mobile phase. A mixture of 30-50% ethyl acetate in hexanes is a good starting point. Place a filter paper in the chamber to ensure saturation.
-
Spotting: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate). On a silica gel TLC plate, spot the crude material, the starting sulfide (if available), and a co-spot (crude + starting material) side-by-side.
-
Development: Place the plate in the developing chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate can also be effective.
-
Analysis: Calculate the Rf value for each spot. The presence of spots corresponding to the starting material or an intermediate spot (sulfoxide) indicates impurity.
Protocol 2: Purification by Recrystallization
This protocol assumes the product is >90% pure and only minor impurities need to be removed.
-
Solvent Selection: Place a small amount of crude product in a test tube and add a potential solvent (e.g., isopropanol). Heat the mixture. A good solvent will dissolve the product when hot but show poor solubility when cool.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) until the solid is just fully dissolved. Use the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Placing it in a beaker of hot water can slow the cooling rate, promoting the formation of larger, purer crystals.
-
Crystallization: Once at room temperature, cool the flask further in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and NMR.
Protocol 3: Purification by Flash Column Chromatography
This is the most effective method for separating mixtures of the sulfide, sulfoxide, and sulfone.
-
Column Packing: Select an appropriately sized column for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude product by weight). Pack the column with silica gel using a slurry method with your chosen eluent system (e.g., 10% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 10-20% ethyl acetate/hexanes). The least polar compound (sulfide) will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). This will sequentially elute the sulfoxide and then the desired sulfone.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1-Methoxy-4-(methylsulfinyl)benzene | CymitQuimica [cymitquimica.com]
- 4. 1-Methoxy-4-(methylsulfinyl)benzene | 3517-99-5 | TCI Deutschland GmbH [tcichemicals.com]
- 5. Buy this compound | 3517-90-6 [smolecule.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Side Reactions in 1-Methoxy-4-(methylsulfonyl)benzene Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-Methoxy-4-(methylsulfonyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common experimental challenges encountered during this synthesis. Our focus is on providing in-depth, mechanistically-grounded solutions to ensure the integrity and success of your experiments.
The predominant synthetic route to this compound involves the oxidation of its thioether precursor, 1-Methoxy-4-(methylthio)benzene (also known as 4-methoxythioanisole).[1][2] This process, while straightforward in principle, is prone to specific side reactions and incomplete conversion, which can complicate purification and reduce yields.
Core Reaction Pathway: A Two-Step Oxidation
The conversion of the thioether to the target sulfone is not a single transformation but a sequential oxidation. Understanding this is critical for troubleshooting. The reaction proceeds through a stable sulfoxide intermediate.
Caption: Sequential oxidation pathway from thioether to sulfone.
The first oxidation from thioether to sulfoxide is generally faster than the second oxidation from sulfoxide to the final sulfone.[3] This kinetic difference is the primary source of the most common issue in this synthesis: incomplete reaction, resulting in a mixture of all three components.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing diagnostic insights and actionable solutions.
Q1: My reaction has stalled. Analysis (TLC/LC-MS) shows a mixture of starting thioether, the sulfoxide intermediate, and my target sulfone. What went wrong?
This is the most frequent challenge, indicating incomplete conversion at one or both oxidation steps. The root cause typically involves reaction kinetics and stoichiometry.
Potential Causes & Solutions:
-
Insufficient Oxidant Stoichiometry:
-
Causality: A minimum of two molar equivalents of the oxidant are required to convert the thioether completely to the sulfone. Using less than this guarantees a mixture. The faster first oxidation consumes the initial equivalent of oxidant, leaving insufficient amounts for the slower conversion of the sulfoxide to the sulfone.[4]
-
Solution: Ensure you are using at least 2.2-2.5 equivalents of your chosen oxidant (e.g., Hydrogen Peroxide, Oxone®). An excess helps drive the slower second oxidation to completion.[5]
-
-
Sub-Optimal Reaction Temperature:
-
Causality: The oxidation of the sulfoxide to the sulfone has a higher activation energy than the initial thioether oxidation. Low temperatures may provide enough energy for the first step but not the second, causing the reaction to stall at the sulfoxide intermediate.[6]
-
Solution: If the reaction has stalled at room temperature, consider moderately increasing the temperature to 30-50°C.[6][7] Monitor the reaction closely, as higher temperatures can also promote side reactions if not controlled.
-
-
Inadequate Reaction Time:
-
Causality: Due to the slower kinetics of the second oxidation step, insufficient reaction time will yield a mixture.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Do not proceed with workup until the sulfoxide intermediate spot/peak has been completely consumed.
-
-
Catalyst Inactivity (If Applicable):
-
Causality: When using hydrogen peroxide, a catalyst is often necessary to achieve a reasonable reaction rate.[8][9] Acid catalysts like acetic acid or solid catalysts like Amberlyst-15 activate H₂O₂ by forming more potent peroxy acids in situ.[7] If the catalyst is old, wet, or used in insufficient quantity, the reaction will be sluggish or stall.
-
Solution: Use a fresh, properly stored catalyst. For H₂O₂ systems, adding glacial acetic acid as a co-solvent is a common and effective strategy.[7]
-
Caption: Troubleshooting workflow for incomplete oxidation.
Q2: The reaction appears complete, but my isolated yield of this compound is low. What are the likely causes?
Low yield after a complete reaction typically points to issues during the workup and purification stages or to the formation of water-soluble byproducts.
Potential Causes & Solutions:
-
Product Loss During Workup:
-
Causality: The target sulfone has moderate polarity. During aqueous workup, it can partition into the aqueous layer if the organic solvent volume is insufficient or if its polarity is too high (e.g., ethyl acetate vs. dichloromethane).
-
Solution: Perform multiple extractions (at least 3) with a suitable solvent like dichloromethane or toluene.[10] Combine the organic layers and consider a brine wash to break up any emulsions and further dry the organic phase.
-
-
Precipitation/Crystallization Issues:
-
Causality: this compound is a solid at room temperature.[11] If the reaction mixture is cooled too quickly or if the concentration is too high during solvent removal, the product can crash out of solution prematurely or form an oil, trapping impurities.
-
Solution: For purification by recrystallization, choose a suitable solvent system (e.g., isopropanol, methanol/water).[10] Allow the solution to cool slowly to form well-defined crystals. If the product precipitates during workup, ensure it is fully redissolved before proceeding with extractions.
-
Q3: I'm observing unexpected aromatic byproducts in my analysis. What could they be?
While less common with modern selective oxidants, harsh conditions can lead to reactions on the electron-rich aromatic ring.
Potential Causes & Solutions:
-
Electrophilic Aromatic Substitution:
-
Causality: The methoxy group is an ortho-, para-directing activator. In the presence of strong acids and a potent electrophilic oxidant, reactions like nitration (if nitric acid is present as an impurity) or halogenation could occur.
-
Solution: Avoid excessively harsh acidic conditions. Use buffered systems or milder catalysts. Ensure high purity of all reagents and solvents.[12]
-
-
Starting Material Impurities:
-
Causality: A common impurity in the starting material, 4-methoxythioanisole, is 4-chloroanisole. This impurity will not react under the oxidation conditions and may be carried through the synthesis, complicating purification.
-
Solution: Verify the purity of your starting thioether by GC-MS or NMR before starting the reaction. If necessary, purify the starting material by vacuum distillation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal oxidant for this transformation?
There is no single "best" oxidant, as the choice depends on scale, budget, and safety considerations. However, hydrogen peroxide is often preferred for its environmental benignity and low cost.[4][8]
| Oxidant | Typical Conditions | Pros | Cons |
| Hydrogen Peroxide (H₂O₂) | 2.5 eq, Acetic Acid, 50°C[7] | Inexpensive, clean (byproduct is water) | Requires a catalyst/activator; can be slow; potential thermal hazard |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 2.2 eq, Methanol/Water, RT[13] | Fast, efficient, works at room temp. | Generates inorganic salts that must be removed |
| m-CPBA | 2.2 eq, Dichloromethane, 0°C to RT | Highly selective, predictable | Expensive, potentially explosive, chlorinated waste |
| Sodium Periodate (NaIO₄) | 2.2 eq, Methanol/Water, RT[14][15] | Good for small scale, selective | Generates insoluble iodate salts, moderate cost |
Q2: How should I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) is an excellent tool. The polarity of the three key species increases with the oxidation state.
-
1-Methoxy-4-(methylthio)benzene (Thioether): Least polar, highest Rf value.
-
1-Methoxy-4-(methylsulfinyl)benzene (Sulfoxide): Intermediate polarity and Rf.
-
This compound (Sulfone): Most polar, lowest Rf value.
Recommended TLC System: 30-50% Ethyl Acetate in Hexanes. Stain with potassium permanganate (KMnO₄), which will react with the thioether and sulfoxide but not the sulfone. The reaction is complete when the starting thioether and intermediate sulfoxide spots are no longer visible.
Q3: What is a reliable method for purifying the final product?
Recrystallization is the most effective method for obtaining high-purity this compound on a laboratory scale.[10]
Experimental Protocol: Synthesis via Hydrogen Peroxide Oxidation
This protocol is adapted from established procedures for the oxidation of thioethers to sulfones using hydrogen peroxide.[7]
Materials:
-
1-Methoxy-4-(methylthio)benzene (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
30-35% Hydrogen Peroxide (2.5 eq)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Methoxy-4-(methylthio)benzene (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of thioether).
-
Addition of Oxidant: Cool the solution in an ice-water bath. Slowly add the hydrogen peroxide (2.5 eq) dropwise via an addition funnel. Caution: The reaction can be exothermic. Maintain the internal temperature below 20°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and warm the mixture to 50°C. Stir at this temperature, monitoring the reaction by TLC every 30-60 minutes.
-
Quenching: Once the reaction is complete (disappearance of the sulfoxide intermediate), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water. A white precipitate of the crude product should form.
-
Neutralization & Workup: Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid until gas evolution ceases (pH ~7-8). To quench any remaining peroxide, add a small amount of saturated sodium thiosulfate solution and stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent like isopropanol or a methanol/water mixture to obtain pure this compound.[10]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-Methoxy-4-(methylthio)benzene | C8H10OS | CID 15885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]
- 9. Sulfone synthesis by oxidation [organic-chemistry.org]
- 10. 1-(4-(TRIFLUOROMETHOXY)PHENOXY)-4-(METHYLSULFONYL)BENZENE synthesis - chemicalbook [chemicalbook.com]
- 11. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. reddit.com [reddit.com]
- 14. Study of the reaction 1-methoxy-4-(methylthio)benzene + IO4−: importance of micellar medium effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for 1-Methoxy-4-(methylsulfonyl)benzene
Welcome to the technical support center for the synthesis and optimization of 1-Methoxy-4-(methylsulfonyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists. As an essential building block in pharmaceutical and materials science, achieving a high-yielding, pure, and reproducible synthesis of this sulfone is critical.[1] This document moves beyond standard protocols to address the common challenges and nuances encountered during its preparation, focusing on the most prevalent synthetic route: the oxidation of 4-methoxythioanisole.
Our approach is rooted in explaining the chemical principles behind each step, enabling you to not only solve immediate experimental issues but also to intelligently design future reaction optimizations.
Core Synthesis Pathway: Oxidation of a Thioether
The most direct and widely adopted method for synthesizing this compound is the oxidation of its thioether precursor, 1-methoxy-4-(methylthio)benzene. This transformation proceeds through a stable sulfoxide intermediate. Complete conversion to the desired sulfone requires careful control of reaction parameters to overcome the kinetic barrier of the second oxidation step.[2][3]
Caption: Sequential oxidation pathway from thioether to the target sulfone.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction is stalled, showing a mix of starting material, sulfoxide, and some product. How can I drive the reaction to completion?
This is the most frequent challenge, often stemming from insufficient oxidative power or non-optimal conditions for the second, slower oxidation step (sulfoxide to sulfone).[2][3]
Answer:
Driving the reaction to completion requires a careful assessment of your oxidant, stoichiometry, and temperature.
-
Causality—Understanding the Kinetics: The sulfur atom in a thioether is highly nucleophilic and is readily oxidized to a sulfoxide. However, the resulting sulfoxide is less nucleophilic, making the subsequent oxidation to the sulfone kinetically less favorable.[3] Therefore, reaction conditions must be robust enough to overcome this second energy barrier without causing unwanted side reactions.
-
Troubleshooting Steps:
-
Increase Oxidant Stoichiometry: For a complete conversion to the sulfone, at least two molar equivalents of the oxidizing agent are theoretically required. In practice, a slight excess (e.g., 2.2 - 2.5 equivalents) is often necessary to compensate for any oxidant decomposition or competing side reactions.[4]
-
Elevate the Reaction Temperature: Increasing the temperature provides the necessary activation energy for the sulfoxide-to-sulfone conversion. A gentle warming to 40-50°C is often effective, but this must be balanced against the stability of your oxidant (e.g., H₂O₂ decomposes more rapidly at higher temperatures).
-
Extend Reaction Time: Given the slower kinetics, ensure the reaction has been running long enough. Monitor progress by TLC or LCMS every 2-4 hours to confirm that the reaction has truly plateaued and is not just proceeding slowly.
-
Consider a Catalyst: When using hydrogen peroxide (H₂O₂), a catalyst is often essential to achieve full conversion to the sulfone under mild conditions.[4][5][6] Catalysts like tantalum carbide or niobium carbide can offer high selectivity for the sulfone.[6]
-
Q2: I'm struggling with selectivity. How do I avoid isolating the sulfoxide intermediate as the major product?
Answer:
This is a direct consequence of the kinetic profile discussed in Q1. Isolating the sulfoxide means the reaction conditions were too mild to effectively oxidize the intermediate.
-
Causality—The Two-Speed Oxidation: The reaction conditions that are perfect for the first oxidation are often insufficient for the second. To favor the sulfone, the entire experimental setup must be geared towards completing the more challenging second step.
-
Recommended Protocol for Maximizing Sulfone Yield (H₂O₂ Method):
-
Setup: In a round-bottom flask, dissolve 1-methoxy-4-(methylthio)benzene (1.0 eq) in glacial acetic acid (approx. 5-10 volumes). Acetic acid acts as both a solvent and a co-catalyst, forming peracetic acid in situ, a more potent oxidant.[3]
-
Charge Catalyst (Optional but Recommended): Add a catalytic amount of a suitable catalyst, such as ammonium molybdate or sodium tungstate (~1-2 mol%).
-
Oxidant Addition: Cool the mixture in an ice bath. Add 30% hydrogen peroxide (2.2-2.5 eq) dropwise, ensuring the internal temperature does not exceed 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC. If the reaction is sluggish after 4-6 hours (i.e., significant sulfoxide remains), warm the mixture to 40-50°C and continue monitoring.
-
Workup: Once the sulfoxide spot has disappeared by TLC, pour the reaction mixture into a beaker of cold water. The product will often precipitate as a white solid.
-
Isolation: Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and then with a cold, non-polar solvent like hexane to remove any unreacted starting material. Dry the solid under vacuum.
-
Q3: My final product is off-white or yellow and has a low melting point. How can I improve its purity?
Answer:
Discoloration and melting point depression are classic signs of impurities. These can include residual starting materials, the sulfoxide intermediate, or small amounts of colored byproducts from minor side reactions.
-
Causality—Impurities and Crystal Lattices: Impurities disrupt the formation of a uniform crystal lattice, which typically results in a lower and broader melting point range. Colored impurities, even in trace amounts, can be visually persistent.
-
Purification Workflow:
Caption: Decision workflow for purifying crude this compound.
-
Detailed Purification Steps:
-
Recrystallization: This is the most effective method. Isopropyl alcohol or ethanol are excellent solvent choices.[7] Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is colored, proceed to the next step. If not, allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Activated Carbon Treatment: For persistent color, add a small amount of activated carbon (1-2% of the solute's weight) to the hot solution before cooling.[8] Stir or reflux the mixture for 15-30 minutes. Perform a hot filtration through a pad of celite to remove the carbon, then allow the clear filtrate to cool and crystallize.[8]
-
Washing: Ensure the filtered crystals are washed with a small amount of cold recrystallization solvent to remove any impurity-laden mother liquor adhering to the crystal surfaces.
-
Q4: Which oxidizing agent should I use? What are the pros and cons?
Answer:
The choice of oxidant is a critical decision that balances reactivity, cost, safety, and environmental impact ("greenness").
-
Causality—Oxidant Potency and Selectivity: Different oxidants have varying potentials. A highly potent oxidant may offer faster reaction times but risks over-oxidation or side reactions. Milder oxidants are more selective but may require catalysts or more forcing conditions to achieve full conversion to the sulfone.[9]
Table 1: Comparison of Common Oxidizing Agents for Sulfone Synthesis
| Oxidizing Agent | Typical Conditions | Pros | Cons |
| Hydrogen Peroxide (H₂O₂) | 2.2-2.5 eq, often with catalyst (e.g., Na₂WO₄, (NH₄)₆Mo₇O₂₄), in acid (e.g., AcOH) or other solvents.[3][5] | Environmentally benign (byproduct is water), inexpensive, readily available.[9] | Often requires a catalyst and/or acidic conditions for full conversion to sulfone; can be slow.[4][10] |
| m-CPBA | 2.1-2.2 eq, in solvents like CH₂Cl₂ or CHCl₃, room temp.[11] | Highly effective and generally clean; does not require a catalyst. | More expensive, can be hazardous (shock-sensitive), chlorinated waste stream. |
| Oxone® (KHSO₅) | 2.2 eq, often in a biphasic system like MeOH/H₂O. | Stable, easy to handle solid; effective and relatively "green." | Can be acidic; requires aqueous workup. |
| Potassium Permanganate (KMnO₄) | Stoichiometric amounts in solvents like acetone or acetic acid.[5] | Very powerful and inexpensive. | Can be difficult to control, often leads to over-oxidation or cleavage of other functional groups; produces MnO₂ waste.[6] |
References
- 1. Buy this compound | 3517-90-6 [smolecule.com]
- 2. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 10. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Spectroscopic Analysis of 1-Methoxy-4-(methylsulfonyl)benzene
Welcome to the technical support center for the spectroscopic analysis of 1-Methoxy-4-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its analysis by NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Introduction to this compound
This compound [CAS RN: 3517-90-6] is a sulfone compound characterized by the presence of a methoxy group and a methylsulfonyl group attached to a benzene ring in a para configuration.[1] This unique structure gives rise to distinct spectroscopic features that are critical for its identification and characterization. Understanding these features is the first step in effective troubleshooting.
| Property | Value | Source |
| Molecular Formula | C8H10O3S | [1][2] |
| Molecular Weight | 186.23 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 118.0 to 122.0 °C |
Troubleshooting ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. However, several issues can arise during data acquisition and interpretation.
FAQ 1: Why are the aromatic proton signals in my ¹H NMR spectrum overlapping and difficult to interpret?
Answer: The aromatic protons of this compound are on a para-substituted ring, which should ideally give a clean AA'BB' system. However, peak overlap can occur, making it difficult to determine accurate coupling constants and integrations.[3]
Causality: The electron-donating methoxy group and the electron-withdrawing methylsulfonyl group have opposing effects on the electron density of the aromatic ring. This can lead to complex splitting patterns that are not easily resolved, especially at lower magnetic field strengths.
Troubleshooting Protocol:
-
Increase Magnetic Field Strength: If available, re-run the sample on a higher field NMR spectrometer (e.g., 500 MHz or higher). This will increase the chemical shift dispersion and better resolve the overlapping signals.
-
Solvent Change: The chemical shifts of aromatic protons can be influenced by the choice of NMR solvent.[3] Acquiring the spectrum in a different deuterated solvent, such as benzene-d6 or acetone-d6, can alter the chemical shifts of the aromatic protons and potentially resolve the overlap.[3]
-
2D NMR Spectroscopy: If the overlap persists, perform a 2D COSY (Correlation Spectroscopy) experiment. This will show the correlation between coupled protons, helping to definitively assign the aromatic signals.
Experimental Workflow for Solvent-Induced Peak Resolution
Caption: Workflow for resolving overlapping aromatic signals.
FAQ 2: I am observing broad peaks in my ¹H NMR spectrum. What could be the cause?
Answer: Broad peaks in an NMR spectrum can be indicative of several issues, ranging from sample preparation to instrument settings.[3]
Causality:
-
Poor Sample Solubility: If the compound is not fully dissolved, the sample will be inhomogeneous, leading to broad lines.
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity and intermolecular interactions, causing peak broadening.[3]
-
Instrumental Issues: Poor shimming of the magnetic field will result in a non-uniform field, which is a common cause of broad peaks.[3]
Troubleshooting Protocol:
-
Check Solubility: Visually inspect your NMR tube. If you see any solid particles, the compound is not fully dissolved. Try a different solvent or gently warm the sample to aid dissolution.
-
Dilute the Sample: If the sample is too concentrated, dilute it with more deuterated solvent.
-
Re-shim the Spectrometer: If you suspect an instrumental issue, re-shim the magnetic field. If the problem persists, consult the instrument manager.
Troubleshooting FT-IR Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. Common issues include baseline distortions and the appearance of unexpected peaks.
FAQ 3: My FT-IR spectrum has a sloping baseline. How can I correct this?
Answer: A sloping or curved baseline is a common artifact in IR spectroscopy that can obscure weaker signals and make peak identification difficult.[4][5]
Causality:
-
Poor Sample Preparation (KBr pellets): If the sample is not ground finely and uniformly with KBr, it can cause scattering of the infrared beam, leading to a sloping baseline.[6]
-
ATR Spectroscopy: Poor contact between the sample and the ATR crystal can result in a distorted baseline.[4]
Troubleshooting Protocol:
-
For KBr Pellets:
-
Ensure the sample and KBr are thoroughly dried to avoid moisture contamination.
-
Grind the sample and KBr together until a fine, uniform powder is obtained.
-
Press the pellet with uniform pressure to create a transparent disk.
-
-
For ATR:
-
Ensure the sample makes good, uniform contact with the ATR crystal.
-
Clean the crystal before and after each measurement.
-
-
Baseline Correction Software: Most IR software packages have a baseline correction function that can be applied to the spectrum after data acquisition.[6]
FAQ 4: I see sharp peaks around 2350 cm⁻¹ and broad bands in the 3700-3000 cm⁻¹ region that don't belong to my compound. What are they?
Answer: These are common atmospheric artifacts in IR spectroscopy. The sharp peaks around 2350 cm⁻¹ are due to atmospheric carbon dioxide, and the broad bands in the 3700-3000 cm⁻¹ region are from water vapor.[4]
Causality: The infrared beam passes through the air in the sample compartment, and if the instrument is not properly purged, the IR-active molecules in the air (CO₂ and H₂O) will absorb the radiation.[4]
Troubleshooting Protocol:
-
Purge the Instrument: Purge the sample compartment with a dry, inert gas like nitrogen or dry air to displace the atmospheric CO₂ and water vapor.[6]
-
Collect a Background Spectrum: Always collect a fresh background spectrum before running your sample. This will help to subtract the atmospheric contributions.[6]
Decision Tree for IR Artifacts
Caption: Identifying and resolving common IR artifacts.
Troubleshooting Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
FAQ 5: I am not observing the molecular ion peak (M⁺) in the mass spectrum of my compound. Why is this?
Answer: The absence of a molecular ion peak can be due to the instability of the molecular ion, which readily undergoes fragmentation.[7]
Causality: In electron ionization (EI) mass spectrometry, the high energy of the electron beam can cause the newly formed molecular ion to be energetically unstable and immediately fragment into smaller, more stable ions.[7] For anisole derivatives, fragmentation is common.[8][9][10]
Troubleshooting Protocol:
-
Use a Softer Ionization Technique: If available, use a softer ionization method such as Chemical Ionization (CI) or Electrospray Ionization (ESI). These techniques impart less energy to the molecule, increasing the likelihood of observing the molecular ion or a protonated molecule ([M+H]⁺).
-
Lower the Ionization Energy: In EI-MS, if the instrument allows, reduce the energy of the electron beam. This will decrease the extent of fragmentation.
-
Look for Characteristic Fragments: Even without a clear molecular ion, the fragmentation pattern can provide valuable structural information. For this compound, look for fragments corresponding to the loss of a methyl group, a methoxy group, or the methylsulfonyl group.
Troubleshooting UV-Vis Spectroscopy
UV-Vis spectroscopy is useful for studying the electronic transitions in this compound. The choice of solvent can significantly impact the spectrum.
FAQ 6: The position of the λₘₐₓ in my UV-Vis spectrum is different from the literature value. What could be the reason?
Answer: The position of the maximum absorbance (λₘₐₓ) is highly dependent on the solvent used for the analysis.[11][12][13][14] This phenomenon is known as solvatochromism.[12][15]
Causality: The polarity of the solvent can stabilize the ground and excited states of the molecule to different extents, thus altering the energy difference between them.[14] This change in the energy gap results in a shift in the λₘₐₓ.[14] For molecules like this compound, which have polar groups, this effect can be significant.
Troubleshooting Protocol:
-
Verify the Solvent: Ensure that you are using the same solvent as reported in the literature you are comparing your data to.
-
Use a Non-Polar Solvent: To obtain a spectrum that is closest to the gas-phase spectrum (with minimal solvent interaction), use a non-polar solvent like hexane or cyclohexane.[11]
-
Report the Solvent: When reporting your UV-Vis data, always specify the solvent used.
Expected Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (AA'BB' system), methoxy protons (singlet, ~3.8 ppm), methylsulfonyl protons (singlet, ~3.0 ppm) |
| ¹³C NMR | Signals for the quaternary aromatic carbons, the CH aromatic carbons, the methoxy carbon, and the methylsulfonyl carbon. |
| IR (cm⁻¹) | ~3000 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1600, ~1500 (aromatic C=C stretch), ~1300, ~1150 (S=O stretch), ~1250 (C-O stretch) |
| Mass Spec (m/z) | Molecular ion at 186. Fragments corresponding to loss of CH₃, OCH₃, SO₂CH₃. |
| UV-Vis | Absorbance maxima characteristic of a substituted benzene ring. |
References
- 1. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-methoxy-4-(methylsulfonyl)- [webbook.nist.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Mass spectrometric study on the fragmentation of anisole (Journal Article) | ETDEWEB [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. tutorchase.com [tutorchase.com]
- 14. Virtual Labs [mas-iiith.vlabs.ac.in]
- 15. youtube.com [youtube.com]
Technical Support Center: Strategies to Overcome the Low Solubility of 1-Methoxy-4-(methylsulfonyl)benzene
Welcome to the technical support resource for 1-Methoxy-4-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we provide in-depth, field-proven insights and detailed protocols to help you navigate and overcome these experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that contribute to its low solubility?
A1: this compound is a neutral aromatic compound with a molecular weight of 186.23 g/mol .[1] Its poor aqueous solubility is primarily due to the combination of a hydrophobic benzene ring and the lack of ionizable functional groups. The methoxy (-OCH₃) and methylsulfonyl (-SO₂CH₃) groups lend some polarity, but the overall molecular structure remains lipophilic. Its high melting point of approximately 118-122°C suggests strong crystal lattice energy, which must be overcome for dissolution to occur, further contributing to its low solubility in aqueous media.[2] The estimated water solubility (logWS) is -1.28, confirming its limited aqueous solubility.[2]
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃S | [1] |
| Molecular Weight | 186.23 g/mol | [1] |
| Melting Point | 118-122 °C | [2] |
| Appearance | Crystalline Solid | [2] |
| Nature | Neutral, non-ionizable | [1] |
| Calculated logWS | -1.28 | [2] |
Q2: I observed my compound precipitating out of my aqueous buffer. What is the likely cause and what is a simple first step to address this?
A2: This is a classic sign of exceeding the compound's equilibrium solubility in your chosen solvent system. The primary cause is that the energy required to break the compound's crystal lattice and solvate the individual molecules is greater than the energy released from solvent-solute interactions. A simple and effective first step is to introduce a water-miscible organic co-solvent. Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for dissolving hydrophobic compounds like this compound.[3][4]
Troubleshooting Guide & Solubility Enhancement Strategies
This section provides a logical workflow for systematically addressing the solubility of this compound, from simple adjustments to more advanced formulation strategies.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Strategy 1: Co-solvency
Q: How do I select an appropriate co-solvent and determine the optimal concentration?
A: The goal is to find a biocompatible, water-miscible organic solvent that can dissolve the compound, and then use the minimum amount necessary in your aqueous system.[5] Common choices for early-stage research include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[6] The selection process is empirical. You must determine the solubility in the neat co-solvent first, then create binary mixtures with your aqueous buffer to find a ratio that maintains solubility without compromising your experimental model (e.g., causing cell toxicity).
-
Neat Solvent Solubility:
-
Accurately weigh a small amount of this compound (e.g., 10 mg) into separate vials.
-
Add a potential co-solvent (e.g., Ethanol, PG, PEG 400) dropwise while vortexing until the solid is completely dissolved.
-
Calculate the approximate solubility in mg/mL. This helps rank the most powerful co-solvents.
-
-
Binary Mixture Titration:
-
Prepare a concentrated stock solution of your compound in the most promising co-solvent (e.g., 50 mg/mL in PEG 400).
-
In a separate vial, place your aqueous buffer (e.g., 950 µL of PBS).
-
Titrate the stock solution into the buffer (e.g., add 10 µL increments), vortexing for 1 minute after each addition.
-
Observe the solution for any signs of precipitation (cloudiness, Tyndall effect). The point just before precipitation occurs is your maximum solubility in that co-solvent/buffer ratio.
-
-
Validation: Prepare the final desired concentration directly using the determined ratio and allow it to equilibrate (e.g., stir for 1-2 hours) to ensure stability.
Strategy 2: Micellar Solubilization using Surfactants
Q: My experiment is sensitive to organic solvents. How can surfactants help, and are there different types to consider?
A: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solutions.[7] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, effectively solubilizing them in the bulk aqueous phase.[8][9]
-
Non-ionic surfactants (e.g., Polysorbate 80, Cremophor® EL) are generally preferred in biological applications due to their lower toxicity and reduced interaction with charged molecules compared to ionic surfactants.[10]
-
Ionic surfactants (e.g., Sodium Dodecyl Sulfate - SDS) are excellent solubilizers but are often denaturing to proteins and can be cytotoxic, limiting their use to non-cell-based assays.[8]
You must work at a surfactant concentration above the CMC for micellar solubilization to occur. The CMC is the concentration at which micelle formation begins.
| Surfactant | Type | Typical CMC (in water) |
| Polysorbate 80 (Tween® 80) | Non-ionic | ~0.012 mg/mL |
| Cremophor® EL | Non-ionic | ~0.1 mg/mL |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~2.3 mg/mL |
Strategy 3: Cyclodextrin Complexation
Q: I need a stable, solvent-free formulation. Is cyclodextrin complexation a viable option?
A: Absolutely. Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone or torus shape.[11] This structure features a hydrophilic exterior and a lipophilic interior cavity. Poorly soluble "guest" molecules like this compound can become encapsulated within this cavity, forming an inclusion complex that has significantly higher aqueous solubility.[12][13] More soluble derivatives like 2-Hydroxypropyl-β-cyclodextrin (HPβCD) are commonly used.[14]
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
This study determines the stoichiometry and binding constant of the complex, which is crucial for formulation development.
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of HPβCD (e.g., 0, 10, 20, 40, 60, 80, 100 mM).
-
Incubation: Add an excess amount of this compound to each solution. Ensure undissolved solid is visible in every vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 48-72 hours to reach equilibrium.
-
Sampling & Analysis:
-
After equilibration, allow the suspensions to settle.
-
Filter each sample through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the concentration of the dissolved compound (Y-axis) against the concentration of HPβCD (X-axis). A linear plot (Type A) indicates the formation of a soluble 1:1 complex, which is ideal. The slope can be used to calculate the stability constant (Kc).
Strategy 4: Solid Dispersions
Q: For developing a solid dosage form, my compound's dissolution rate is too slow. How can solid dispersions help?
A: Solid dispersion is a highly effective technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix.[15][16] This enhances solubility and dissolution rate through several mechanisms:
-
Particle Size Reduction: The drug is dispersed at a molecular or near-molecular level.[17]
-
Amorphous State: The high-energy amorphous form of the drug is often created, which lacks a crystal lattice and dissolves more readily.[18][19]
-
Improved Wettability: The hydrophilic carrier improves the contact between the drug and the aqueous medium.[17]
Common carriers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[18]
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol or acetone) at a specific drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will form a thin film on the flask wall.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask. Gently mill or sieve it to obtain a fine, consistent powder.
-
Characterization: Analyze the resulting powder using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of the drug's melting peak (indicating an amorphous state) and perform dissolution testing to confirm enhanced performance.
Advanced Strategies
Q: The above methods provide insufficient improvement. What is the next step?
A: When conventional methods are inadequate, creating a nanosuspension is a powerful option. This involves reducing the particle size of the drug to the sub-micron range (typically < 1000 nm).[20] According to the Noyes-Whitney equation, this drastic increase in surface area leads to a significant increase in dissolution velocity.[18] This technique is particularly useful for compounds belonging to BCS Class II (low solubility, high permeability) and can be adapted for oral or parenteral administration.[12] Preparation methods include media milling (top-down) or precipitation (bottom-up).[6][21]
Safety and Handling
Always consult the full Safety Data Sheet (SDS) before handling this compound.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[22][23]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[24]
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge.[23][25]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[24]
References
- 1. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 3517-90-6 [smolecule.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Cosolvency and cosolvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpbr.in [ijpbr.in]
- 7. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Micellar solubilization of drugs. [sites.ualberta.ca]
- 11. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. japer.in [japer.in]
- 20. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemicalbook.com [chemicalbook.com]
- 23. static.cymitquimica.com [static.cymitquimica.com]
- 24. fishersci.com [fishersci.com]
- 25. cpchem.com [cpchem.com]
degradation pathways and stability issues of 1-Methoxy-4-(methylsulfonyl)benzene
Welcome to the technical support center for 1-Methoxy-4-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Here, we move beyond simple protocols to explain the causality behind experimental observations and troubleshooting strategies, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound and how do they influence its stability?
A1: this compound possesses two key functional groups attached to a benzene ring: a methoxy group (-OCH₃) and a methylsulfonyl group (-SO₂CH₃). The methoxy group is an electron-donating group that can enhance the stability of the benzene ring.[1][2] The methylsulfonyl group is an electron-withdrawing group and is generally chemically robust due to the sulfur atom being in its highest oxidation state.[3] The interplay of these groups dictates the molecule's overall stability and potential degradation pathways.
Q2: What are the expected degradation pathways for this molecule under typical stress conditions?
A2: Based on its structure, this compound is susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic stress. Key potential degradation pathways include:
-
Hydrolysis: Cleavage of the ether linkage of the methoxy group to form 4-(methylsulfonyl)phenol, particularly under high temperatures or strong acidic/basic conditions.[4][5]
-
Oxidation: While the sulfone group is stable against further oxidation, the benzene ring and the methyl group of the methoxy moiety could be susceptible to strong oxidizing agents.
-
Thermal Degradation: At elevated temperatures, desulfonylation (loss of SO₂) or cleavage of the methyl-sulfonyl or aryl-sulfonyl bonds may occur.[6][7]
-
Photodegradation: Aromatic compounds can undergo photodegradation, potentially leading to radical-mediated reactions and the formation of complex degradation products.
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be validated to ensure it can separate the intact this compound from all potential degradation products. Mass spectrometry (LC-MS) can be invaluable for the identification of unknown degradants.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC Analysis After Sample Storage in Aqueous Solution
Probable Cause: Hydrolytic degradation. The ether linkage of the methoxy group can be susceptible to hydrolysis, especially if the aqueous solution is not pH-neutral or is stored at elevated temperatures. The primary hydrolytic degradant is expected to be 4-(methylsulfonyl)phenol.
Troubleshooting Steps:
-
Confirm Degradant Identity:
-
If using LC-MS, check the mass of the unexpected peak. The molecular weight of 4-(methylsulfonyl)phenol is 172.20 g/mol , while the parent compound is 186.23 g/mol .
-
If a standard is available, spike the sample with 4-(methylsulfonyl)phenol to confirm co-elution.
-
-
pH Control:
-
Measure the pH of your sample solution.
-
If possible, buffer the solution to a neutral pH (6-8) to minimize acid- or base-catalyzed hydrolysis.
-
-
Temperature Control:
-
Store aqueous solutions of this compound at refrigerated temperatures (2-8 °C) or frozen to slow down the rate of hydrolysis.
-
-
Forced Degradation Study:
-
To confirm the hydrolytic degradation pathway, perform a forced degradation study. This will help to definitively identify the degradation products formed under specific pH conditions.
-
-
Prepare three solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 N Hydrochloric Acid (acidic condition)
-
Purified Water (neutral condition)
-
0.1 N Sodium Hydroxide (basic condition)
-
-
Incubate the solutions at a controlled elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms to identify and quantify the degradation products.
Issue 2: Loss of Assay Value in Samples Exposed to High Temperatures
Probable Cause: Thermal degradation. While aromatic sulfones are generally thermally stable, prolonged exposure to very high temperatures can lead to decomposition.[6] The primary pathways could involve the cleavage of the C-S bonds or desulfonylation.
Troubleshooting Steps:
-
Determine Onset of Decomposition:
-
Utilize thermogravimetric analysis (TGA) to determine the temperature at which significant weight loss (decomposition) begins. Acyclic aromatic sulfones can be stable above 350 °C.[6]
-
-
Identify Thermal Degradants:
-
Techniques like GC-MS or LC-MS of the heated sample can help identify the degradation products. Look for masses corresponding to potential fragments like anisole, benzene, or phenol derivatives.
-
-
Optimize Experimental Conditions:
-
If high temperatures are necessary for your process, try to minimize the duration of exposure.
-
Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent thermo-oxidative degradation.
-
Caption: Troubleshooting workflow for thermal degradation.
Issue 3: Sample Discoloration and Emergence of Multiple Degradants upon Exposure to Light
Probable Cause: Photodegradation. Aromatic compounds, especially those with electron-donating groups like methoxy, can be susceptible to degradation upon exposure to UV or even visible light. This often proceeds via radical mechanisms, leading to a complex mixture of products.
Troubleshooting Steps:
-
Protect from Light:
-
Conduct all experimental work with this compound in amber glassware or under light-protected conditions.
-
Store stock solutions and samples in the dark.
-
-
Characterize Photodegradants:
-
LC-MS is essential for identifying the array of products formed. Photodegradation can lead to hydroxylated species, ring-opened products, or polymers.
-
-
Controlled Photostability Study:
-
To understand the susceptibility, perform a controlled photostability study according to ICH Q1B guidelines.
-
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solution to a calibrated light source providing both UV and visible output (as per ICH Q1B).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at appropriate time intervals using a validated stability-indicating HPLC method.
-
Compare the chromatograms to assess the extent of degradation and the formation of photoproducts.
References
- 1. Insights into Real Lignin Refining: Impacts of Multiple Ether Bonds on the Cracking of β-O-4 Linkages and Selectivity of Products [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. Sulfone - Wikipedia [en.wikipedia.org]
- 4. Anisole hydrolysis in high temperature water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Redirecting [linkinghub.elsevier.com]
Navigating the Synthesis of 1-Methoxy-4-(methylsulfonyl)benzene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1-Methoxy-4-(methylsulfonyl)benzene. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important sulfone compound. As Senior Application Scientists, we offer not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Understanding the Synthesis Pathway
The synthesis of this compound, a key intermediate in various pharmaceutical and materials science applications, is typically a two-step process. The journey begins with the O-methylation of 4-(methylthio)phenol to form 1-methoxy-4-(methylthio)benzene, which is subsequently oxidized to the final sulfone product. While seemingly straightforward, each step presents unique challenges that can impact yield, purity, and reproducibility. This guide will dissect these steps, offering troubleshooting advice and introducing alternative, more sustainable catalytic systems.
Part 1: O-Methylation of 4-(methylthio)phenol
This initial step involves the nucleophilic substitution at the phenolic hydroxyl group. Common issues often revolve around incomplete reactions, side-product formation, and the choice of methylating agent and catalyst.
Troubleshooting Guide: O-Methylation
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Conversion of 4-(methylthio)phenol | Insufficiently basic conditions: The phenoxide, a stronger nucleophile than the neutral phenol, is required for efficient reaction. | Stronger Base: Employ a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3) to ensure complete deprotonation of the phenol. The choice of base should be compatible with the solvent and methylating agent. |
| Ineffective Methylating Agent: Dimethyl sulfate is highly effective but also toxic. Methyl iodide is another option, but can be expensive. | Alternative Methylating Agents: Consider using dimethyl carbonate (DMC) as a greener and less toxic alternative. The reaction may require higher temperatures and a suitable catalyst.[1][2] | |
| Catalyst Deactivation: In catalytic systems, moisture or impurities can deactivate the catalyst. | Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of C-alkylation byproducts | Reaction conditions favoring C-alkylation: High temperatures and certain catalysts can promote methylation on the aromatic ring. | Optimize Reaction Conditions: Lowering the reaction temperature can favor O-alkylation. The choice of solvent can also influence selectivity. Polar aprotic solvents like DMF or DMSO often favor O-alkylation. |
| Steric Hindrance: While less of an issue for the para-position, bulky substituents could influence the reaction site. | Phase-Transfer Catalysis: Employing a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the aqueous phenoxide and the organic methylating agent, often at lower temperatures and with improved selectivity. |
Alternative Catalyst Highlight: Phase-Transfer Catalysis (PTC)
For a more efficient and often milder O-methylation, consider a phase-transfer catalytic approach. This method is particularly useful when dealing with reactants in immiscible phases (e.g., an aqueous solution of the phenoxide and an organic solution of the methylating agent).
dot
Caption: Phase-transfer catalysis workflow for O-methylation.
Part 2: Oxidation of 1-methoxy-4-(methylthio)benzene to the Sulfone
The second and often more challenging step is the selective oxidation of the thioether to the corresponding sulfone. The primary difficulty lies in achieving complete oxidation without over-oxidizing other functional groups or stopping at the intermediate sulfoxide stage. Traditional methods often rely on stoichiometric and harsh oxidants.
Troubleshooting Guide: Oxidation
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Incomplete Oxidation (Sulfoxide remains) | Insufficient Oxidant: The amount of oxidant was not enough to drive the reaction to the sulfone. | Increase Oxidant Stoichiometry: Carefully increase the molar equivalents of the oxidant. Common oxidants include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA).[3] |
| Low Reaction Temperature or Time: The reaction may be kinetically slow under the current conditions. | Optimize Reaction Conditions: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or GC to determine the optimal endpoint. | |
| Over-oxidation or Side Reactions | Harsh Oxidizing Agent: Strong, non-selective oxidants can lead to the formation of unwanted byproducts. | Milder, Selective Oxidants: Consider using milder oxidants or catalytic systems that offer better control. For instance, using H2O2 in the presence of a suitable catalyst can be more selective than stronger peracids. |
| Catalyst Poisoning: The catalyst may be deactivated by impurities in the substrate or solvent. | Purify Starting Material: Ensure the 1-methoxy-4-(methylthio)benzene is of high purity. Use high-purity solvents. | |
| Environmental and Safety Concerns | Use of Hazardous Reagents: Traditional methods may employ toxic and hazardous reagents and solvents.[4] | Explore Greener Alternatives: Investigate the use of molecular oxygen as the oxidant with a suitable catalyst, or catalyst-free systems in environmentally benign solvents like water.[5][6][7] |
Alternative Catalysts for a Greener Oxidation
The development of efficient and environmentally friendly catalysts for sulfide oxidation is a significant area of research.[4] These alternatives often utilize abundant and less toxic metals and employ greener oxidants like hydrogen peroxide or even molecular oxygen.
dot
Caption: Alternative green catalysts for thioether oxidation.
Comparative Overview of Alternative Oxidation Catalysts
| Catalyst System | Oxidant | Advantages | Considerations |
| Iron-based Catalysts | H₂O₂, O₂ | Inexpensive, low toxicity, environmentally benign.[4] | May require ligands or additives to enhance activity and selectivity. |
| Manganese-based Catalysts | H₂O₂ | High activity, good selectivity. | Potential for over-oxidation if not carefully controlled. |
| Tungstate-based Catalysts | H₂O₂ | Highly efficient for selective oxidation to sulfones. | Can be sensitive to reaction pH. |
| Perovskite Oxides | O₂ | High selectivity, operates at lower temperatures, utilizes molecular oxygen.[6] | Catalyst synthesis can be complex. |
Experimental Protocols
Protocol 1: O-Methylation using Phase-Transfer Catalysis
Materials:
-
4-(methylthio)phenol
-
Methyl iodide (CH₃I)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve 4-(methylthio)phenol and NaOH in water.
-
In a separate flask, dissolve TBAB and methyl iodide in DCM.
-
Combine the two solutions in a reaction vessel and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 1-methoxy-4-(methylthio)benzene.
-
Purify by column chromatography if necessary.
Protocol 2: Green Oxidation using a Perovskite Catalyst
This protocol is adapted from recent advancements in sustainable sulfone synthesis.[6]
Materials:
-
1-methoxy-4-(methylthio)benzene
-
SrMn₁₋ₓRuₓO₃ perovskite catalyst
-
Solvent (e.g., toluene)
-
Molecular oxygen (O₂) or air
Procedure:
-
Add 1-methoxy-4-(methylthio)benzene and the perovskite catalyst to a suitable solvent in a reaction vessel equipped with a gas inlet.
-
Heat the mixture to the desired temperature (e.g., 30-80°C) with stirring.
-
Bubble molecular oxygen or air through the reaction mixture.
-
Monitor the reaction progress by GC or LC-MS.
-
Upon completion, filter to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Recrystallize from a suitable solvent (e.g., isopropanol) for purification.[8]
Frequently Asked Questions (FAQs)
Q1: My O-methylation reaction is very slow. What can I do?
A1: First, ensure your base is strong enough to fully deprotonate the phenol. If you are already using a strong base, consider gently warming the reaction mixture. The use of a phase-transfer catalyst can also significantly accelerate the reaction rate.
Q2: I am getting a mixture of sulfoxide and sulfone in my oxidation step. How can I improve the selectivity for the sulfone?
A2: To favor the formation of the sulfone, you can increase the equivalents of your oxidant. Alternatively, switching to a catalytic system known for high selectivity towards sulfones, such as certain tungstate-based catalysts, can be beneficial. Extending the reaction time at a moderate temperature can also help drive the reaction to completion.
Q3: Are there any catalyst-free methods for the synthesis of sulfones?
A3: Yes, catalyst-free methods are being developed, particularly for specific substrates. For instance, the sulfonylation of activated alkenes with sulfonyl hydrazides in water has been shown to proceed efficiently without a catalyst.[5][7] However, for the direct oxidation of thioethers, a catalyst is generally required to achieve good yields and selectivity under mild conditions.
Q4: How can I confirm the formation of the final product, this compound?
A4: The product can be characterized using standard analytical techniques. NMR (¹H and ¹³C) will show characteristic shifts for the methoxy and methylsulfonyl groups. Mass spectrometry will confirm the molecular weight (186.23 g/mol ).[9] IR spectroscopy will show strong absorption bands for the sulfonyl group (S=O stretching).
Q5: What are the safety precautions I should take when working with these reagents?
A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Methylating agents like dimethyl sulfate and methyl iodide are toxic and should be handled with extreme care. Oxidizing agents can be hazardous and should not be mixed with flammable materials. Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst-free sulfonylation of activated alkenes for highly efficient synthesis of mono-substituted ethyl sulfones in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. miragenews.com [miragenews.com]
- 7. Catalyst-free sulfonylation of activated alkenes for highly efficient synthesis of mono-substituted ethyl sulfones in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]
- 9. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
method development for the chiral separation of 1-Methoxy-4-(methylsulfonyl)benzene derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the chiral separation of 1-Methoxy-4-(methylsulfonyl)benzene derivatives. Enantioselective chromatography of this class of compounds is critical in pharmaceutical development, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide provides field-proven insights and systematic troubleshooting strategies to help you overcome common challenges and develop robust, reproducible separation methods.
The core structure of these derivatives, featuring a sulfonyl group and a methoxy group on a benzene ring, presents unique challenges and opportunities for chiral recognition. The separation mechanism relies on forming transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase (CSP).[3][4] Success depends on exploiting subtle differences in the spatial arrangement of the enantiomers through carefully selected chromatographic conditions.[4]
This resource is structured to address issues from the ground up, starting with the most common and impactful problems you might encounter.
Troubleshooting Guide: A Systematic Q&A Approach
This section is designed to walk you through a logical process of diagnosing and solving common issues encountered during method development.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
This is the most frequent challenge. If your enantiomers are co-eluting or poorly resolved, ask yourself the following questions.
Q1: Have you selected the most appropriate Chiral Stationary Phase (CSP)?
A: The choice of CSP is the most critical factor in any chiral separation.[4][5] For aromatic sulfonyl compounds, the interaction landscape is rich with possibilities for hydrogen bonding, π-π interactions, and dipole-dipole interactions.
-
Expert Insight: Polysaccharide-based CSPs are the industry workhorse and the best starting point.[6] Phases derived from amylose and cellulose, such as those coated with carbamate derivatives (e.g., tris(3,5-dimethylphenyl)carbamate), are highly effective.[7][8] They offer a combination of chiral grooves and polar sites that can effectively discriminate between enantiomers of sulfonylbenzene derivatives.[6] If initial screening on an amylose-based phase fails, a cellulose-based counterpart should be evaluated, as they often provide complementary and sometimes reversed elution orders.[6][8]
Q2: Is your mobile phase composition optimized?
A: Mobile phase composition directly influences the interactions between the analyte and the CSP, thereby affecting both retention and selectivity.[6]
-
Normal-Phase Mode (e.g., Hexane/Alcohol): This is often the preferred mode for these derivatives. The alcohol (e.g., isopropanol or ethanol) acts as a polar modifier. Its concentration is a critical parameter to adjust.
-
Too much alcohol? It can compete too strongly with the analyte for interaction sites on the CSP, leading to short retention times and poor resolution.
-
Too little alcohol? It can result in excessively long retention times and broad peaks.
-
Actionable Step: Systematically vary the alcohol percentage. Start with a typical 80:20 Hexane:IPA mixture and adjust the IPA content in 5% increments (e.g., to 85:15 or 75:25) to find the optimal balance of retention and resolution.[9]
-
-
Polar Organic Mode (e.g., Acetonitrile/Methanol): This mode is useful if your derivative has poor solubility in non-polar normal-phase solvents.
Q3: Have you considered the impact of temperature?
A: Temperature is a powerful but complex tool for optimizing chiral separations.[10]
-
General Trend: Lowering the column temperature often increases enantioselectivity (improving resolution) because it enhances the weaker, transient interactions (like hydrogen bonding) responsible for chiral recognition.[10][11] The relationship is governed by thermodynamics, and enthalpy-controlled separations benefit most from lower temperatures.[12]
-
Caveats: Lower temperatures increase mobile phase viscosity, leading to higher backpressure and longer run times.[13] Conversely, sometimes increasing the temperature can improve peak efficiency or even, in rare cases, increase separation factors.[13]
-
Actionable Step: If your system has a column thermostat, evaluate a range of temperatures (e.g., 15°C, 25°C, and 40°C) to determine the effect on your specific separation.[14] Maintain the chosen temperature to within ±1°C for method reproducibility.[10]
Problem 2: Poor Peak Shape (Tailing or Fronting Peaks)
Asymmetric peaks compromise resolution and reduce the accuracy of quantification.
Q1: Is an acidic or basic additive needed?
A: The peak shape of ionizable compounds is highly dependent on the mobile phase pH. Even neutral compounds can exhibit poor peak shape due to secondary interactions with residual silanols on the silica support.[15]
-
Expert Insight: For derivatives with acidic or basic functional groups, adding a small amount (typically 0.1%) of an acid (like trifluoroacetic acid, TFA, or formic acid) or a base (like diethylamine, DEA) to the mobile phase is crucial.[11] This suppresses the ionization of the analyte, leading to sharper, more symmetric peaks.[11][14] For neutral sulfonylbenzene derivatives, an additive can still improve peak shape by masking active sites on the stationary phase.[15]
-
Caution: Be aware of the "memory effect." Additives, especially amines, can adsorb strongly to the CSP and alter its selectivity even after they have been removed from the mobile phase.[15][16] It is best to dedicate a column to methods using specific classes of additives.[17]
Q2: Is your sample overloaded?
A: Injecting too much sample mass onto the column is a common cause of peak distortion and reduced resolution.
-
Actionable Step: Reduce the sample concentration or the injection volume by half and re-analyze. If peak shape improves, you were likely overloading the column.
Q3: Is the sample solvent compatible with the mobile phase?
A: Ideally, the sample should be dissolved in the mobile phase.[4] If a stronger solvent is used to dissolve the sample, it can cause the analyte to precipitate at the column inlet or lead to peak distortion.[18]
-
Actionable Step: If possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that can fully dissolve the compound and inject the smallest volume possible.[4]
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting common issues in chiral method development.
Caption: A troubleshooting workflow for chiral HPLC method development.
Frequently Asked Questions (FAQs)
Q: What is the best starting strategy for method development? A: A systematic screening approach is the most efficient path to success.[19][20] Start by screening two to four complementary polysaccharide-based CSPs (e.g., one amylose and one cellulose-based column) with a set of generic mobile phases, such as Hexane/IPA and Hexane/Ethanol.[19] This initial screen will quickly identify the most promising stationary phase and mobile phase system to carry forward for optimization.[10][19]
Q: How does flow rate affect my chiral separation? A: Slower flow rates generally lead to better resolution.[14] This is because it allows more time for the enantiomers to interact with the CSP, leading to greater differentiation.[14] However, this comes at the cost of longer analysis times. A flow rate of 1.0 mL/min for a standard 4.6 mm ID column is a common starting point, but optimizing by testing lower flow rates (e.g., 0.5 - 0.8 mL/min) can often provide a significant boost in resolution.[11]
Q: My enantiomers are resolved, but the elution order is wrong for my purpose (e.g., for preparative separation of a minor impurity). How can I reverse it? A: Reversing the enantiomer elution order can sometimes be achieved by:
-
Switching the CSP: Moving from a cellulose-based CSP to an amylose-based CSP (or vice-versa) is a common strategy that can invert elution order.[6][8]
-
Changing the Mobile Phase Modifier: In some cases, changing the alcohol modifier (e.g., from isopropanol to ethanol) can alter the chiral recognition mechanism sufficiently to reverse the order.
-
Adjusting Additives or Temperature: While less common, changes in the type or concentration of an additive or significant changes in temperature have been reported to cause elution order reversal for certain compounds.[6][13]
Experimental Protocols & Data
Protocol 1: Systematic CSP Screening
-
Objective: To identify the most promising Chiral Stationary Phase (CSP) and mobile phase system.
-
Columns: Select a minimum of two columns with different selectors (e.g., Lux Cellulose-1, Chiralpak IA).
-
Mobile Phases (Isocratic):
-
MP A: n-Hexane / Isopropanol (IPA) (80:20, v/v)
-
MP B: n-Hexane / Ethanol (EtOH) (85:15, v/v)
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at an appropriate wavelength for your analyte.
-
Procedure: a. Equilibrate the first column with MP A for at least 20 column volumes. b. Inject the racemic standard. c. After the run, flush the column and equilibrate with MP B. d. Inject the racemic standard. e. Repeat steps a-d for the second column.
-
Evaluation: Compare the chromatograms based on resolution (Rs) and analysis time. Select the column/mobile phase combination that provides the best initial separation for further optimization.
Data Presentation: Effect of Mobile Phase Composition
The following table illustrates a typical outcome when optimizing the alcohol modifier percentage for a hypothetical this compound derivative on a cellulose-based CSP.
| Mobile Phase (Hexane:IPA, v/v) | Retention Time (k1) | Retention Time (k2) | Selectivity (α) | Resolution (Rs) |
| 90:10 | 8.5 | 10.2 | 1.20 | 1.95 |
| 85:15 | 6.1 | 7.1 | 1.16 | 1.65 |
| 80:20 | 4.2 | 4.7 | 1.12 | 1.20 |
| 70:30 | 2.5 | 2.7 | 1.08 | 0.85 |
As shown, decreasing the percentage of the polar modifier (IPA) increases retention, selectivity, and resolution, but also extends the analysis time. The optimal condition depends on achieving the desired resolution (typically Rs ≥ 1.5) within an acceptable timeframe.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. shimadzu.com [shimadzu.com]
- 3. bgb-analytik.com [bgb-analytik.com]
- 4. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. chiraltech.com [chiraltech.com]
- 18. chiraltech.com [chiraltech.com]
- 19. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
Technical Support Center: Enhancing Reproducibility in Experiments with 1-Methoxy-4-(methylsulfonyl)benzene
Welcome to the dedicated support center for 1-Methoxy-4-(methylsulfonyl)benzene (CAS No. 3517-90-6). This guide is designed for researchers, chemists, and drug development professionals to enhance the reproducibility and success of their experiments involving this versatile sulfone compound. Here, we address common challenges and frequently asked questions, moving from fundamental properties to complex troubleshooting, ensuring your work is built on a foundation of scientific integrity and validated protocols.
Quick Reference: Physicochemical Properties
Before initiating any experiment, a clear understanding of the compound's physical and chemical properties is crucial for selecting appropriate solvents, reaction conditions, and safety protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₃S | PubChem[1] |
| Molecular Weight | 186.23 g/mol | PubChem[1] |
| Appearance | White solid / powder to crystal | TCI |
| Melting Point | 118.0-122.0 °C | Smolecule[2] |
| Boiling Point | ~211.15 °C (484.30 K) (Estimated) | Smolecule[2] |
| Solubility | Low water solubility. Soluble in various organic solvents. | Smolecule[2] |
| IUPAC Name | This compound | PubChem[1] |
Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers have when first working with this compound.
Q1: What are the recommended storage conditions for this compound?
A: To ensure long-term stability and purity, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[4][5] Proper storage prevents degradation and moisture absorption, which could impact experimental outcomes.
Q2: What are the primary safety hazards associated with this compound?
A: According to the Globally Harmonized System (GHS) classifications, this compound is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Always handle this chemical in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4]
Q3: In which common laboratory solvents is this compound soluble?
A: Due to its aromatic structure with both a polar sulfone group and a less polar methoxy group, its solubility is nuanced. It has limited solubility in water.[2] For reactions and purification, solvents like dichloromethane (DCM), chloroform, ethyl acetate, and acetone are often suitable. For recrystallization, a solvent system approach, such as methanol/water or ethanol/water, may be effective.[6] Always perform a small-scale solubility test to determine the optimal solvent for your specific application.
Q4: How can I quickly assess the purity of a new or stored batch of this compound?
A: The most straightforward method is to measure its melting point. A sharp melting point within the literature range (118-122 °C) suggests high purity.[2] A broad or depressed melting point indicates the presence of impurities. For a more quantitative assessment, Thin-Layer Chromatography (TLC) against a reference standard or High-Performance Liquid Chromatography (HPLC) can provide a detailed purity profile.
Troubleshooting Guide: From Synthesis to Application
This section provides in-depth solutions to specific problems you may encounter during your experimental workflow.
Part 1: Synthesis & Purification Issues
Q5: My synthesis of this compound resulted in a low yield. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors. Let's break down the common synthesis routes and their pitfalls. The classical method involves the oxidation of the corresponding sulfide (1-methoxy-4-(methylthio)benzene).[2]
-
Causality & Solution:
-
Incomplete Oxidation: The oxidation from sulfide to sulfone proceeds through a sulfoxide intermediate. If the oxidizing agent is insufficient or the reaction time is too short, the reaction may stall at the sulfoxide stage.[2] Solution: Increase the equivalents of the oxidizing agent (e.g., H₂O₂, m-CPBA) and/or extend the reaction time. Monitor the reaction progress by TLC or GC-MS to ensure full conversion.
-
Purity of Starting Materials: The purity of the starting sulfide is critical. Impurities can interfere with the reaction or complicate purification. Solution: Ensure your starting 1-methoxy-4-(methylthio)benzene is of high purity. If necessary, purify it by distillation or column chromatography before starting the oxidation.
-
Reaction Temperature: Oxidation reactions are often exothermic. Poor temperature control can lead to side reactions and degradation of the product. Solution: Maintain the recommended reaction temperature, often by using an ice bath during the addition of the oxidant, and then allowing the reaction to proceed at room temperature or with gentle heating as specified by the protocol.
-
Workflow: Typical Oxidation Synthesis
Caption: Workflow for the synthesis of this compound via oxidation.
Q6: I am struggling to purify the final product. Column chromatography yields co-eluting impurities, and recrystallization is inefficient. What should I do?
A: Purification challenges often point to suboptimal solvent selection.
-
For Column Chromatography:
-
The Problem: The polarity of this compound is intermediate. Impurities of similar polarity, such as the intermediate sulfoxide, can be difficult to separate.
-
The Solution: The key is to find a solvent system that maximizes the difference in retention factors (Rf) between your product and the impurities. Instead of a standard Hexane/Ethyl Acetate system, try a gradient elution. A less polar system like Dichloromethane/Hexane or a more polar one like Ethyl Acetate/Methanol might provide better separation. Use TLC with multiple solvent systems to identify the optimal one before committing to the column.
-
-
For Recrystallization:
-
The Problem: Finding a single solvent in which the compound is soluble when hot but insoluble when cold can be difficult.
-
The Solution: A two-solvent system is often more effective. A good starting point is a pair of miscible solvents where the compound is highly soluble in one ("soluble solvent") and poorly soluble in the other ("anti-solvent"). For this compound, try dissolving it in a minimal amount of hot methanol or ethanol ("soluble solvent") and then slowly adding water ("anti-solvent") until turbidity persists. Cooling this mixture slowly should yield pure crystals. A patent for a similar compound successfully used a methanol/water (4:8 v/v) system for recrystallization, achieving 98% recovery.[6]
-
Part 2: Application & Reactivity Issues
Q7: I am attempting an electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts) on this compound, but the reaction is sluggish and gives poor yields. Why is this happening?
A: The reactivity of the benzene ring is governed by the combined electronic effects of its substituents. In this case, the methoxy (-OCH₃) and methylsulfonyl (-SO₂CH₃) groups have opposing effects.
-
Mechanistic Explanation:
-
Methoxy Group (-OCH₃): This is an activating, ortho, para-directing group.[7] The oxygen's lone pairs donate electron density to the ring via resonance, making it more nucleophilic and thus more reactive towards electrophiles.
-
Methylsulfonyl Group (-SO₂CH₃): This is a strongly deactivating, meta-directing group.[2] The highly electronegative oxygen atoms strongly withdraw electron density from the ring inductively and via resonance, making it less nucleophilic.
-
-
The Conflict: The powerful deactivating effect of the methylsulfonyl group significantly reduces the ring's overall reactivity, counteracting the activating effect of the methoxy group.[7][8] Therefore, the ring is substantially less reactive than anisole (methoxybenzene) alone.
-
Solution: To overcome this deactivation, harsher reaction conditions are required compared to those used for activated rings.[7] This may involve using stronger Lewis acids, higher temperatures, or longer reaction times. Be aware that forcing conditions can sometimes lead to side reactions or degradation. The substitution will be directed to the positions ortho to the activating methoxy group.
Diagram: Electronic Effects on the Aromatic Ring
References
- 1. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 3517-90-6 [smolecule.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-(4-(TRIFLUOROMETHOXY)PHENOXY)-4-(METHYLSULFONYL)BENZENE synthesis - chemicalbook [chemicalbook.com]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to 1-Methoxy-4-(methylsulfonyl)benzene and Structurally Related Sulfones for Drug Discovery Professionals
In the landscape of medicinal chemistry and materials science, the sulfone functional group is a cornerstone of molecular design. Its unique properties, including high thermal stability and its role as a hydrogen bond acceptor, make it a privileged scaffold.[1][2] This guide provides an in-depth comparative analysis of 1-Methoxy-4-(methylsulfonyl)benzene against a curated selection of structurally analogous sulfone compounds. We will delve into their physicochemical properties, synthesis, and biological relevance, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction to the Phenyl Methyl Sulfone Scaffold
The phenyl methyl sulfone core is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][3] The electron-withdrawing nature of the methylsulfonyl group significantly influences the electronic properties of the aromatic ring, while substituents on the ring modulate the molecule's overall characteristics, such as solubility, lipophilicity, and metabolic stability.
This compound, also known as 4-methoxyphenyl methyl sulfone, features a methoxy group (-OCH₃) and a methylsulfonyl group (-SO₂CH₃) attached to a benzene ring.[4] This combination of an electron-donating methoxy group and an electron-withdrawing methylsulfonyl group creates a unique electronic profile that has made it a compound of interest for its potential antimicrobial and anti-inflammatory properties.[4]
For this comparative analysis, we will examine this compound alongside three key comparators:
-
Methyl phenyl sulfone: The unsubstituted parent compound, serving as a baseline.
-
4-Fluorophenyl methyl sulfone: An analog with an electron-withdrawing fluorine atom to contrast with the electron-donating methoxy group.
-
Dapsone (4,4'-sulfonyldianiline): A well-established antibiotic drug, providing a clinically relevant benchmark.[5]
Comparative Physicochemical Properties
The nature of the substituent at the 4-position of the phenyl ring dramatically impacts the physicochemical properties of these sulfone compounds. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.
| Property | This compound | Methyl phenyl sulfone | 4-Fluorophenyl methyl sulfone | Dapsone |
| Molecular Formula | C₈H₁₀O₃S[6] | C₇H₈O₂S[1] | C₇H₇FO₂S[7] | C₁₂H₁₂N₂O₂S[5] |
| Molecular Weight ( g/mol ) | 186.23[6] | 156.20[1] | 174.19[7] | 248.30[5] |
| Melting Point (°C) | 120-121.5[8] | 85-90[1] | 77-78[7] | 175-176[5] |
| Appearance | White to off-white crystalline solid[4] | White to light yellow crystalline powder[1] | White Solid[7] | Odorless white to creamy-white crystalline powder[5] |
| XLogP3 (Lipophilicity) | 0.8 | 0.5 | 0.5 | Not directly comparable |
Insight & Causality: The introduction of the methoxy group in this compound increases its molecular weight and melting point compared to the parent methyl phenyl sulfone, suggesting stronger intermolecular interactions in the crystal lattice. The fluorine substitution in 4-Fluorophenyl methyl sulfone results in a lower melting point compared to both the methoxy and unsubstituted analogs. Dapsone's significantly higher melting point is attributable to the presence of two amino groups, which can participate in extensive hydrogen bonding.
Synthesis Strategies: A Common Pathway
A prevalent method for the synthesis of these phenyl methyl sulfones is the oxidation of the corresponding sulfide precursor.[4] This two-step process typically involves an initial nucleophilic substitution to form the sulfide, followed by oxidation.
Experimental Workflow: General Synthesis of Substituted Phenyl Methyl Sulfones
Caption: Generalized two-step synthesis of phenyl methyl sulfones.
Protocol: Synthesis of this compound via Oxidation
-
Sulfide Formation: To a solution of 4-methoxythiophenol in a suitable solvent like acetone, add a base such as potassium carbonate. Stir the mixture and then add methyl iodide dropwise. The reaction is typically stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield 1-methoxy-4-(methylthio)benzene.
-
Oxidation: The crude sulfide is dissolved in a solvent such as acetic acid. An oxidizing agent, for example, hydrogen peroxide, is added slowly to the solution. The reaction mixture is often heated to ensure complete conversion to the sulfone.[9]
-
Purification: The final product, this compound, can be purified by recrystallization or column chromatography to achieve high purity.[4]
Trustworthiness & Validation: Each step of this protocol includes a self-validating checkpoint. TLC is used to monitor the reaction progress to ensure the complete consumption of starting materials. The structure and purity of the final product should be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Comparative Biological and Functional Insights
While direct comparative studies across all these compounds under identical conditions are sparse, we can synthesize insights from existing literature to understand their structure-activity relationships.
-
This compound: This compound has been investigated for its potential antimicrobial and anti-inflammatory activities.[4] The presence of both the methoxy and methylsulfonyl groups is suggested to enhance its biological activity.[4] The methoxy group can participate in hydrogen bonding and may influence the compound's interaction with biological targets.[4]
-
Methyl phenyl sulfone: Serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1] Its biological activity is less pronounced than its substituted derivatives, highlighting the importance of functional group modifications.
-
4-Fluorophenyl methyl sulfone: The fluorine atom enhances its utility as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[10] Fluorine substitution is a common strategy in drug design to improve metabolic stability and binding affinity.
-
Dapsone: A well-established antibacterial and anti-inflammatory drug.[5][11] Its mechanism of action as an antibacterial involves the inhibition of dihydrofolic acid synthesis.[12] Its anti-inflammatory effects are attributed to the inhibition of neutrophil activity.[12]
Structure-Activity Relationship Logic
Caption: Structure-activity relationship of substituted phenyl sulfones.
Metabolic Stability Considerations
A critical aspect of drug development is understanding a compound's metabolic fate. The substituents on the phenyl ring are often sites of metabolic transformation.
In Vitro Metabolic Stability Assay Protocol (Liver Microsomes)
-
Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable organic solvent like DMSO.
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a buffer solution (e.g., phosphate buffer, pH 7.4), and the test compound. Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Add a pre-warmed NADPH-regenerating system to initiate the metabolic reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Expertise & Experience: For a compound like this compound, a primary metabolic pathway to anticipate is O-demethylation of the methoxy group. Therefore, the analytical method should also be designed to detect the formation of the resulting phenol metabolite, 4-(methylsulfonyl)phenol. This provides a more complete picture of the compound's metabolic profile.
Conclusion and Future Outlook
This comparative analysis demonstrates that while sharing a common sulfone core, the pharmacological and physicochemical profiles of these compounds are distinctly governed by their aromatic substituents.
-
This compound emerges as a compound with interesting biological potential, likely due to the electronic interplay of its methoxy and methylsulfonyl groups. Its properties make it a valuable lead for further optimization in anti-inflammatory and antimicrobial drug discovery programs.
-
Methyl phenyl sulfone remains a fundamental building block, ideal as a starting point for developing new derivatives through synthetic modifications.
-
4-Fluorophenyl methyl sulfone exemplifies the impact of strategic halogenation in tuning molecular properties for improved drug-like characteristics.
-
Dapsone serves as a vital benchmark, illustrating the therapeutic success that can be achieved with the sulfone scaffold.
Future research should focus on obtaining direct, head-to-head experimental data for these and other related sulfones in various biological assays. Such studies will be invaluable for building more predictive structure-activity relationship models and accelerating the development of next-generation sulfone-based therapeutics and materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 3112-85-4: Methyl phenyl sulfone | CymitQuimica [cymitquimica.com]
- 4. Buy this compound | 3517-90-6 [smolecule.com]
- 5. Dapsone - Wikipedia [en.wikipedia.org]
- 6. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Methyl phenyl sulfone | 3112-85-4 [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Dapsone in dermatology and beyond | springermedizin.de [springermedizin.de]
- 12. What is the mechanism of Dapsone? [synapse.patsnap.com]
A Comparative Guide to the Validation of an Analytical Method for 1-Methoxy-4-(methylsulfonyl)benzene Using High-Performance Liquid Chromatography
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Methoxy-4-(methylsulfonyl)benzene. It further offers a comparative analysis with Gas Chromatography (GC) as a viable alternative analytical technique. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for quality control and stability testing.
Introduction: The Analytical Imperative for this compound
This compound is an analytical reagent and a key intermediate in various synthetic processes.[1] Accurate and precise quantification of this compound is paramount to ensure the quality, consistency, and purity of starting materials and final products. A validated analytical method provides documented evidence that the procedure is fit for its intended purpose.[2][3] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), to ensure regulatory compliance and scientific rigor.[2][4]
The Proposed HPLC Method: A Foundation of Selectivity and Efficiency
Based on the chemical properties of this compound, a reversed-phase HPLC (RP-HPLC) method is proposed. The presence of an aromatic ring and a polar sulfonyl group makes it well-suited for separation on a non-polar stationary phase with a polar mobile phase.
Table 1: Proposed HPLC Method Parameters
| Parameter | Proposed Condition | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Provides excellent resolution and retention for aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Offers a good balance of elution strength and compatibility with UV detection. |
| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape within a reasonable runtime. |
| Detection | UV at 254 nm | The aromatic ring of the analyte exhibits strong absorbance in the UV region. |
| Injection Volume | 20 µL | A standard volume for achieving good sensitivity and reproducibility. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
The Validation Protocol: A Step-by-Step Guide to Methodical Verification
Method validation is a systematic process that confirms the analytical procedure's suitability for its intended use.[5] The following sections detail the experimental protocols for validating the proposed HPLC method.
Specificity: Distinguishing the Analyte from its Interferences
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Blank Analysis: Inject the mobile phase and a placebo (if applicable) to ensure no interfering peaks at the retention time of this compound.
-
Forced Degradation Studies: Subject the analyte to various stress conditions to generate potential degradation products.[6][7][8][9][10] This demonstrates that the method can separate the intact analyte from any degradants, making it "stability-indicating."
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.
-
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of its degradants.
Caption: Workflow for Specificity Validation.
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range.[5][11] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12]
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution to cover a range of 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
Table 2: Acceptance Criteria for Linearity and Range
| Parameter | Acceptance Criterion | Rationale |
| Correlation Coefficient (r²) | ≥ 0.999 | Indicates a strong linear relationship between concentration and response.[13] |
| Y-intercept | Close to zero | Demonstrates minimal bias in the method. |
| Range | Typically 80-120% of the test concentration for assay.[11] | Ensures the method is reliable for the intended application. |
Accuracy: Measuring Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
-
Prepare samples by spiking a known amount of this compound into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Table 3: Acceptance Criteria for Accuracy
| Concentration Level | Acceptance Criterion for Mean Recovery | Rationale |
| 80%, 100%, 120% | 98.0% - 102.0% | Ensures the method provides results that are close to the actual amount present.[14] |
Precision: Assessing the Degree of Scatter
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5] It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Table 4: Acceptance Criteria for Precision
| Precision Level | Acceptance Criterion (%RSD) | Rationale |
| Repeatability | ≤ 2.0% | Demonstrates the method's consistency under the same operating conditions.[14] |
| Intermediate Precision | ≤ 2.0% | Shows the method's reliability across different laboratory conditions. |
Robustness: Withstanding Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
-
Introduce small, deliberate variations to the HPLC method parameters, one at a time.
-
Analyze a sample under each varied condition and assess the impact on the results (e.g., retention time, peak area, peak symmetry).
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., Acetonitrile ± 2%)
-
Column temperature (± 5 °C)
-
Wavelength (± 2 nm)
-
The method is considered robust if the results remain within the acceptance criteria for system suitability.
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is a versatile and widely used technique, Gas Chromatography (GC) presents a viable alternative for the analysis of this compound, particularly given its volatility and thermal stability.
References
- 1. silcotek.com [silcotek.com]
- 2. scispace.com [scispace.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 569-574 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Confirming the Structure of Synthesized 1-Methoxy-4-(methylsulfonyl)benzene: A Comparative Guide to X-ray Crystallography and Its Alternatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography, the definitive "gold standard" for structural elucidation, with powerful alternative techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We will use the synthesized compound, 1-Methoxy-4-(methylsulfonyl)benzene, as a practical case study to illustrate the strengths and limitations of each method.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography offers unparalleled, high-resolution insight into the atomic arrangement of a crystalline solid.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine precise bond lengths, bond angles, and the overall molecular geometry.[1] This technique stands as the most authoritative method for absolute structure determination of small molecules.[2][4]
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding patience and precision. The quality of the final structure is intrinsically linked to the quality of the initial crystal.
Caption: Workflow for small molecule single-crystal X-ray crystallography.
Experimental Protocol: X-ray Crystallography of this compound
1. Crystal Growth (The Art of Crystallization):
The most critical and often challenging step is obtaining high-quality single crystals.[5][6] The purity of the compound is paramount; impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.[5] For this compound, a white solid with a melting point of 120-121.5 °C, several recrystallization techniques can be employed:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).[7] The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment, allowing the solvent to evaporate slowly over several days.[5]
-
Vapor Diffusion: A concentrated solution of the compound in a relatively non-volatile solvent (e.g., dichloromethane) is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).[8] The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.[6][8]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and allowed to cool slowly to room temperature, or even further in a refrigerator.[7][8] The decrease in solubility with temperature can induce crystallization.
2. Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[9]
-
The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.[4][9]
-
The crystal is exposed to a monochromatic X-ray beam and rotated, while a detector collects the diffraction pattern.[1]
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.[9]
-
The crystal system and space group are determined from the symmetry of the diffraction pattern.[9]
-
The initial positions of the atoms are determined using direct methods.[9]
-
The structural model is then refined using a least-squares method, where the atomic coordinates and thermal parameters are adjusted to achieve the best fit between the calculated and observed diffraction data.[9][10]
Confirmed Structure of this compound
The crystal structure of this compound has been previously determined and is available in the Crystallography Open Database (COD) under the deposition number 2000972.[11]
| Crystallographic Parameter | Reported Value[11] |
| Chemical Formula | C₈H₁₀O₃S |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 5.638 |
| b (Å) | 7.828 |
| c (Å) | 20.045 |
| α (°) | 90 |
| β (°) | 95.05 |
| γ (°) | 90 |
This crystallographic data provides an unambiguous confirmation of the atomic connectivity and three-dimensional structure of the molecule.
Alternative and Complementary Techniques
While X-ray crystallography is the definitive method, its primary limitation is the requirement for high-quality single crystals, which can be difficult or impossible to obtain for some compounds. In such cases, or to gain insight into the molecule's properties in solution, other techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[12] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[13]
Caption: General workflow for NMR-based structure elucidation.
Experimental Protocol: NMR Analysis of this compound
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Filter the solution through a small plug of cotton or glass wool into a clean NMR tube to a height of approximately 4-5 cm.
2. Data Acquisition:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons. For this compound, one would expect signals for the methoxy protons, the methylsulfonyl protons, and the aromatic protons.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the connectivity of the molecule. For example, an HMBC experiment would show a correlation between the methoxy protons and the aromatic carbon to which the methoxy group is attached.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the elemental composition of a compound with high accuracy.[14] It measures the mass-to-charge ratio (m/z) of ions to a very high precision, allowing for the calculation of a unique molecular formula.[15]
Experimental Protocol: HRMS Analysis of this compound
1. Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
2. Data Acquisition:
-
The sample is introduced into the mass spectrometer, where it is ionized (e.g., by electrospray ionization - ESI).
-
The mass analyzer separates the ions based on their m/z ratio, and a high-resolution detector measures the exact mass.
-
For this compound (C₈H₁₀O₃S), the calculated exact mass is 186.03506 Da.[11] HRMS should provide a measured mass that is very close to this theoretical value.
Performance Comparison
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | High-Resolution Mass Spectrometry (HRMS) |
| Principle | Diffraction of X-rays by a crystalline lattice[13] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field[13] | Measurement of mass-to-charge ratio of ionized molecules[13] |
| Sample Type | Single, well-ordered crystal[13] | Soluble compound in a suitable solvent[13] | Ionizable compound |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration[1][13] | Connectivity, relative stereochemistry, solution-state conformation and dynamics[13][16] | Molecular weight, elemental composition, fragmentation patterns[12][13] |
| Resolution | Atomic (<1 Å)[13] | Atomic to near-atomic | Low (provides connectivity information through fragmentation)[13] |
| Key Advantage | Unambiguous, absolute structure determination | Provides structural information in solution, reflecting physiological conditions[16] | High sensitivity and accurate mass measurement for formula determination[14] |
| Key Limitation | Requires high-quality single crystals; static picture of the molecule | Does not provide absolute 3D coordinates; lower sensitivity than MS | Provides limited information on stereochemistry and connectivity |
Conclusion: An Integrated Approach to Structural Confirmation
For the definitive structural confirmation of a newly synthesized compound like this compound, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides an unambiguous three-dimensional map of the molecule. However, a comprehensive characterization relies on an integrated approach. NMR spectroscopy is essential for confirming the structure in solution and ensuring the sample's purity before crystallization attempts. High-Resolution Mass Spectrometry provides a rapid and accurate confirmation of the elemental composition. Together, these three techniques form a powerful and self-validating toolkit for the modern researcher, ensuring the scientific integrity of their work from synthesis to application.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. rigaku.com [rigaku.com]
- 3. excillum.com [excillum.com]
- 4. eas.org [eas.org]
- 5. How To [chem.rochester.edu]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. benchchem.com [benchchem.com]
- 10. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 11. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Organic chemistry - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-biostructure.com [creative-biostructure.com]
A Comparative Analysis of the Biological Activities of 1-Methoxy-4-(methylsulfonyl)benzene and Its Analogs
In the landscape of medicinal chemistry, the strategic modification of core chemical scaffolds is a cornerstone of drug discovery. The methoxybenzene ring and the methylsulfonyl group are privileged moieties, frequently incorporated into bioactive molecules to modulate their pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the biological activities of 1-Methoxy-4-(methylsulfonyl)benzene and its structurally related analogs, synthesizing findings from contemporary research to offer insights for researchers, scientists, and drug development professionals.
Introduction to the this compound Scaffold
This compound serves as a foundational structure in the design of novel therapeutic agents. The molecule itself is characterized by a benzene ring substituted with an electron-donating methoxy group (-OCH₃) and a strongly electron-withdrawing methylsulfonyl group (-SO₂CH₃). This electronic arrangement imparts a unique chemical reactivity and potential for biological interactions.[1][2] Research has indicated that this compound possesses inherent antimicrobial and anti-inflammatory properties, making it a person of interest for further derivatization.[1] The versatility of this scaffold allows for synthetic modifications, leading to a diverse library of analogs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Comparative Biological Activities
The true potential of the this compound scaffold is realized through the biological evaluation of its analogs. By modifying the core structure, researchers have been able to significantly enhance its potency and selectivity for various biological targets.
Anticancer Activity
The methylsulfonylbenzene moiety is a key feature in several anticancer agents.[3] Analogs of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
A notable class of analogs incorporates a hydrazone linkage. For instance, novel hydrazones featuring a 4-methylsulfonylbenzene scaffold have demonstrated potential as antitumor agents.[3] These compounds are designed to target key players in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are overexpressed in many cancer types.[3]
Another successful strategy involves the incorporation of the methylsulfonylphenyl group into an indole scaffold. These derivatives have shown promising results as multi-target agents with both antimicrobial and anti-inflammatory activities, which can be beneficial in the context of cancer therapy where inflammation plays a crucial role.[4]
Furthermore, benzenesulfonate derivatives have been investigated for their anticancer properties. One study reported that a 4-methylbenzenesulfonate derivative with a p-methoxy substituent exhibited significant activity against various cancer cell lines, inducing G2/M cell cycle arrest.[5] This highlights the importance of the sulfonate group in conferring cytotoxic effects.
Table 1: Comparative Anticancer Activity of Selected Analogs
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Phenylsulfonylpiperazine derivative | MCF7 (Breast Cancer) | 4.48 | Upregulation of E-Cadherin | [6] |
| 4-Methylbenzenesulfonate derivative (BS3) | K562 (Leukemia) | < 0.3 | G2/M Cell Cycle Arrest | [5] |
| 4-Methylbenzenesulfonate derivative (BS4) | K562 (Leukemia) | 0.173 | G2/M Cell Cycle Arrest | [5] |
| Hydrazone with 4-methylsulfonylbenzene | Various | Not specified | EGFR/HER2 inhibition, Apoptosis | [3] |
Note: The data presented is a synthesis from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.
Anti-inflammatory Activity
Inflammation is a key pathological feature of many diseases. The this compound scaffold has been explored for its anti-inflammatory potential. The methylsulfonyl group is a common feature in selective COX-2 inhibitors, a major class of anti-inflammatory drugs.[4]
Derivatives of 2-(4-methylsulfonylphenyl) indole have been shown to be potent and selective COX-2 inhibitors, exhibiting significant anti-inflammatory activity in vivo.[4] These compounds often outperform standard drugs like indomethacin and celecoxib in terms of their selectivity index.[4]
The mechanism of anti-inflammatory action for many of these compounds involves the inhibition of pro-inflammatory mediators. For example, some analogs have been shown to inhibit the production of nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by modulating signaling pathways such as NF-κB and MAPK.[7][8]
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. The this compound scaffold has also served as a template for the development of novel antimicrobial compounds.[1]
Specifically, 2-(4-methylsulfonylphenyl) indole derivatives have been synthesized and shown to possess dual antimicrobial and anti-inflammatory activities.[4] One particular hydrazone derivative demonstrated high antibacterial activity against multidrug-resistant strains like MRSA and E. coli.[4]
Structure-Activity Relationship (SAR) Insights
The biological activity of these analogs is intrinsically linked to their chemical structure. Key SAR insights include:
-
The Role of the Sulfonyl Group: The methylsulfonyl group is critical for the observed biological activities, likely due to its ability to act as a hydrogen bond acceptor and its strong electron-withdrawing nature.
-
Impact of Substituents: The nature and position of substituents on the phenyl ring can dramatically influence potency and selectivity. For example, the presence of a methoxy group can enhance activity in some cases.[5]
-
Linker Modifications: The type of linker used to connect the methylsulfonylbenzene moiety to other pharmacophores (e.g., hydrazone, indole) is crucial in determining the biological target and overall activity profile.[3][4]
Experimental Protocols
To facilitate further research and validation, detailed experimental protocols for key biological assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Workflow Diagram:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
COX-2 Inhibition Assay
This assay determines the ability of the compounds to selectively inhibit the COX-2 enzyme.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid (substrate).
-
Compound Incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of the test compounds or a known COX-2 inhibitor (e.g., celecoxib) for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Prostaglandin Measurement: After a specific incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway Overview
The biological effects of these compounds are often mediated through the modulation of key cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation:
Caption: Simplified NF-κB signaling pathway in inflammation.
Conclusion and Future Directions
The this compound scaffold is a versatile and promising platform for the development of new therapeutic agents. Its analogs have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The structure-activity relationship studies have provided valuable insights for the rational design of more effective and selective compounds.
Future research should focus on:
-
Synthesizing and evaluating a wider range of analogs to further refine the SAR.
-
Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic properties of the most promising compounds.
-
Investigating the detailed molecular mechanisms of action to identify novel biological targets.
By leveraging the knowledge gained from these comparative studies, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
- 1. Buy this compound | 3517-90-6 [smolecule.com]
- 2. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory effects of N1-benzyl-4-methylbenzene-1,2-diamine (JSH-21) analogs on nitric oxide production and nuclear factor-kappa B transcriptional activity in lipopolysaccharide-stimulated macrophages RAW 264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Assessing the Purity of 1-Methoxy-4-(methylsulfonyl)benzene from Different Commercial Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides a comprehensive framework for assessing the purity of 1-Methoxy-4-(methylsulfonyl)benzene (CAS 3517-90-6), a key building block in medicinal chemistry and materials science, as sourced from various commercial suppliers. We will delve into the rationale behind experimental choices and provide detailed, self-validating protocols to ensure the integrity of your research.
Introduction to this compound
This compound, also known as p-anisyl methyl sulfone, is an aromatic sulfone with the molecular formula C₈H₁₀O₃S.[1] Its structure, featuring a methoxy group and a methylsulfonyl group on a benzene ring, makes it a versatile intermediate in organic synthesis.[2] The purity of this compound is critical, as even minor impurities can lead to unwanted side reactions, affect reaction kinetics, and compromise the biological activity and safety of downstream products.
Comparison of Commercial Suppliers
Several reputable chemical suppliers offer this compound. For the purpose of this guide, we will consider three prominent suppliers and their typical product specifications. It is crucial to note that batch-to-batch variability can occur, and the information below serves as a general comparison. Always refer to the supplier's certificate of analysis (CoA) for specific lot information.
| Supplier | Product Number | Stated Purity | Melting Point Specification | Analytical Method for Purity |
| Sigma-Aldrich | AMBH996F2A3F | ≥98% | Not specified | Gas Chromatography (GC) |
| Tokyo Chemical Industry (TCI) | M3874 | >98.0% (GC) | 118.0 to 122.0 °C | Gas Chromatography (GC) |
| Smolecule | S1896062 | Not explicitly stated, but provide detailed physicochemical properties | 118.0-122.0°C | Not specified |
Potential Impurities in this compound
A thorough understanding of the synthetic route is key to anticipating potential impurities. This compound is commonly synthesized by the oxidation of 1-methoxy-4-(methylthio)benzene.[2]
Caption: Synthetic route to this compound and a key potential impurity.
Based on this, the most probable process-related impurity is the partially oxidized intermediate, 1-Methoxy-4-(methylsulfinyl)benzene (CAS 3517-99-5). Other potential impurities may include:
-
Unreacted 1-methoxy-4-(methylthio)benzene: The starting material for the oxidation reaction.
-
By-products from over-oxidation or side reactions: Depending on the specific oxidizing agent and reaction conditions used.
-
Residual Solvents: From the reaction and purification steps.
-
Isomeric impurities: Arising from the sulfonation of anisole, potentially leading to ortho or meta isomers, though the para-substituted product is sterically and electronically favored.
Experimental Protocols for Purity Assessment
A multi-technique approach is recommended for a comprehensive purity assessment.
Melting Point Analysis
Rationale: The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities typically cause a depression and broadening of the melting point range.[3][4] This method provides a rapid and straightforward initial assessment of purity.
Protocol:
-
Ensure the melting point apparatus is calibrated using certified standards.
-
Finely powder a small amount of the this compound sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min until the temperature is about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂). The melting point range is T₁ - T₂.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a powerful technique for separating and quantifying impurities in a sample. A well-developed HPLC method can resolve the parent compound from closely related impurities, providing a precise measure of purity.
Caption: A typical workflow for HPLC-based purity analysis.
Protocol:
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.
Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can be used to confirm the identity of the main component and detect impurities. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities.
Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A proton-decoupled experiment is standard.
Data Interpretation and Comparison
Melting Point: A pure sample of this compound should exhibit a sharp melting point within the range of 118-122 °C.[2][4] A broader range or a lower melting point suggests the presence of impurities.
HPLC: The chromatogram should show a major peak corresponding to this compound. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks. The primary expected impurity, 1-Methoxy-4-(methylsulfinyl)benzene, being more polar, would likely elute earlier than the sulfone under reverse-phase conditions.
GC-MS: The total ion chromatogram (TIC) will show the elution of different components. The mass spectrum of the major peak should correspond to the molecular ion and fragmentation pattern of this compound (MW: 186.23 g/mol ).[1] Library matching can be used to identify known impurities.
NMR: The ¹H NMR spectrum of pure this compound in CDCl₃ is expected to show:
-
A singlet for the methylsulfonyl protons (~3.0 ppm).
-
A singlet for the methoxy protons (~3.9 ppm).
-
Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring (~7.0 and ~7.9 ppm).
The ¹³C NMR spectrum will show distinct signals for all eight carbons. The presence of additional peaks in either the ¹H or ¹³C NMR spectra would indicate impurities.
Conclusion
A multi-pronged analytical approach is essential for rigorously assessing the purity of this compound from different commercial suppliers. While most reputable suppliers provide material of high purity, this guide equips researchers with the necessary tools and knowledge to independently verify the quality of this critical reagent. By implementing these self-validating protocols, scientists can ensure the integrity of their experiments and the reliability of their results, ultimately contributing to the advancement of their research and development endeavors.
References
- 1. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methoxy-4-[phenyl(sulfonyl)methyl]benzene | C14H12O3S | CID 134894682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1-Methoxy-4-({[(4-methoxyphenyl)sulfanyl](phenyl)methyl}sulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
cost-effectiveness analysis of different synthetic routes to 1-Methoxy-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Methoxy-4-(methylsulfonyl)benzene, a key building block in the development of various pharmaceuticals and agrochemicals, presents a multifaceted challenge where the chosen synthetic route can significantly impact not only the yield and purity of the final product but also the overall cost, safety, and environmental footprint of the process. This guide provides an in-depth comparative analysis of the most common synthetic pathways to this important molecule, offering experimental insights and data to inform your selection of the most cost-effective and sustainable approach for your research and development needs.
Unveiling the Synthetic Landscape: Four Primary Routes
The journey to this compound can be undertaken via several distinct chemical pathways. Here, we dissect four primary routes, evaluating their respective strengths and weaknesses.
-
The Classical Approach: Oxidation of 4-Methoxythioanisole. This traditional and widely employed method involves the oxidation of the corresponding sulfide precursor, 4-methoxythioanisole. The choice of oxidizing agent is a critical determinant of the reaction's efficiency, cost, and environmental impact.
-
Building from Anisole: Sulfonation Followed by Methylation. A two-step approach that begins with the sulfonation of readily available anisole to form 4-methoxybenzenesulfonic acid, which is subsequently methylated to yield the desired product.
-
A Direct Path: Methylation of 4-Hydroxybenzenesulfonic Acid. This route offers a more direct approach by starting with 4-hydroxybenzenesulfonic acid and introducing the methyl group in a single step.
-
The Modern Contender: Palladium-Catalyzed Cross-Coupling. Leveraging the advancements in organometallic chemistry, this method utilizes a palladium catalyst to couple an aryl halide or boronic acid with a sulfur dioxide surrogate, offering a convergent and often highly efficient synthesis.
Comparative Analysis of Synthetic Routes
To facilitate a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The cost estimates are based on commercially available reagent prices and may vary depending on the supplier and scale of the synthesis.
| Route | Starting Materials | Key Reagents | Typical Yield (%) | Estimated Cost per Gram ($) | Key Advantages | Key Disadvantages |
| 1. Oxidation of 4-Methoxythioanisole | 4-Methoxythioanisole | Hydrogen Peroxide, m-CPBA, or KMnO4 | 85-95 | 5-15 | High yields, relatively simple procedure. | Cost and hazards of oxidizing agents can be significant. |
| 2. Sulfonation of Anisole & Methylation | Anisole | Sulfuric Acid/SO3, Dimethyl Sulfate | 70-85 | 8-20 | Utilizes inexpensive starting materials. | Use of highly corrosive and toxic reagents. |
| 3. Methylation of 4-Hydroxybenzenesulfonic Acid | 4-Hydroxybenzenesulfonic Acid | Dimethyl Sulfate or Methyl Iodide | 65-80 | 12-25 | More direct than the two-step anisole route. | Lower yields and use of toxic methylating agents. |
| 4. Palladium-Catalyzed Cross-Coupling | Aryl Halide/Boronic Acid | SO2 Surrogate (e.g., DABSO), Palladium Catalyst, Ligand | 80-95 | 20-50+ | High efficiency, broad substrate scope. | High cost of catalyst and ligands. |
Deep Dive into Experimental Protocols
A thorough understanding of the experimental intricacies of each route is paramount for successful implementation and scale-up. Below are detailed, step-by-step methodologies for the two most prominent synthetic pathways.
Protocol 1: Oxidation of 4-Methoxythioanisole with Hydrogen Peroxide
This protocol offers a greener and often more cost-effective oxidation method compared to those employing heavy metals or peroxy acids.
Materials:
-
4-Methoxythioanisole (1.0 eq)
-
Acetic Acid (solvent)
-
30% Hydrogen Peroxide (2.5 eq)
-
Sodium Bicarbonate (saturated solution)
-
Sodium Sulfite (10% solution)
-
Ethyl Acetate
-
Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Dissolve 4-methoxythioanisole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add 30% hydrogen peroxide to the solution at room temperature.
-
Heat the reaction mixture to 60-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Quench the excess hydrogen peroxide by adding a 10% sodium sulfite solution until a negative test with starch-iodide paper is obtained.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Diagram of the Oxidation Workflow
Caption: Workflow for the oxidation of 4-methoxythioanisole.
Protocol 2: Sulfonation of Anisole and Subsequent Methylation
This two-step process leverages the low cost of anisole but requires careful handling of hazardous reagents.
Step 1: Sulfonation of Anisole
Materials:
-
Anisole (1.0 eq)
-
Concentrated Sulfuric Acid (3.0 eq)
-
Ice
-
Sodium Chloride
Procedure:
-
Cool concentrated sulfuric acid in an ice bath in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Slowly add anisole dropwise to the cold sulfuric acid while maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Precipitate the 4-methoxybenzenesulfonic acid by adding sodium chloride and stirring until a thick slurry is formed.
-
Filter the solid product and wash it with a cold saturated sodium chloride solution.
-
Dry the product under vacuum to obtain the crude 4-methoxybenzenesulfonic acid.
Step 2: Methylation of 4-Methoxybenzenesulfonic Acid
Materials:
-
4-Methoxybenzenesulfonic Acid (from Step 1)
-
Sodium Hydroxide
-
Dimethyl Sulfate
-
Methanol
Procedure:
-
Dissolve the crude 4-methoxybenzenesulfonic acid in water and neutralize it with a solution of sodium hydroxide to a pH of 7-8.
-
To this solution, add methanol.
-
Slowly add dimethyl sulfate dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure this compound.
Diagram of the Two-Step Synthesis
Caption: Two-step synthesis from anisole.
Safety and Environmental Considerations: A Critical Evaluation
The choice of a synthetic route should not be based solely on yield and cost. A responsible scientist must also consider the inherent safety and environmental impact of the chosen methodology.
-
Oxidation Route: While hydrogen peroxide is a relatively benign oxidant, breaking down into water and oxygen, other oxidizing agents like potassium permanganate can generate hazardous manganese waste. The use of m-CPBA can also present safety challenges due to its potential for explosive decomposition.
-
Sulfonation and Methylation Route: This pathway involves the use of highly corrosive concentrated sulfuric acid and fuming sulfuric acid (oleum). Dimethyl sulfate is a potent alkylating agent and is classified as a probable human carcinogen. Extreme caution and appropriate personal protective equipment are mandatory when handling these reagents.
-
Palladium-Catalyzed Route: While often more selective and efficient, palladium catalysts can be toxic and require careful removal from the final product, especially in pharmaceutical applications. The ligands used in these reactions can also be expensive and may have their own safety and environmental concerns.
Conclusion: Selecting the Optimal Path Forward
The most cost-effective route to this compound is highly dependent on the specific requirements of the project.
For small-scale laboratory synthesis , where the cost of starting materials is less of a concern and high purity is paramount, the oxidation of 4-methoxythioanisole often represents the most practical choice, particularly when using hydrogen peroxide as the oxidant.
For large-scale industrial production , the economic advantages of using inexpensive starting materials like anisole make the sulfonation and methylation route an attractive option, provided that robust safety protocols and waste management strategies are in place to mitigate the risks associated with the hazardous reagents.
The palladium-catalyzed cross-coupling methods, while currently more expensive, hold significant promise for the future. As the cost of catalysts and ligands decreases and greener catalytic systems are developed, these highly efficient and versatile methods may become the preferred route for the synthesis of this compound and other valuable aryl sulfones.
Ultimately, the decision rests on a careful and holistic evaluation of the economic, safety, and environmental factors associated with each synthetic pathway. This guide provides the foundational knowledge and data to empower researchers and drug development professionals to make informed and responsible choices in their synthetic endeavors.
cross-validation of experimental results for 1-Methoxy-4-(methylsulfonyl)benzene in different laboratories
This guide provides a comprehensive framework for the cross-validation of analytical methods for 1-Methoxy-4-(methylsulfonyl)benzene across different laboratories. For researchers, scientists, and professionals in drug development, ensuring the reproducibility and reliability of experimental data is paramount. This document outlines key analytical techniques, presents a model for data comparison, and provides detailed experimental protocols to facilitate robust inter-laboratory studies.
The Critical Role of Cross-Validation in Analytical Chemistry
In the realm of scientific research and pharmaceutical development, the ability to reproduce experimental results is the bedrock of credibility. Inter-laboratory cross-validation is a rigorous process of comparing results from two or more laboratories to ensure that an analytical method is robust, reliable, and transferable.[1][2][3] This process is essential for validating new analytical methods, ensuring data from different sources can be compared in multi-site studies, and for the quality control of reference materials.[2]
The variability in results between laboratories can arise from numerous factors, including differences in instrumentation, reagents, environmental conditions, and operator technique.[1] A well-designed cross-validation study can identify and quantify these sources of variability, leading to more robust and reliable analytical methods.
Characterization of this compound
This compound is an organic compound with the chemical formula C8H10O3S.[4] It is also known by other names such as p-(Methylsulfonyl)anisole and 4-Methoxyphenyl methyl sulfone.[4][5] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 186.23 g/mol | [4][6] |
| Melting Point | 120-121.5 °C | [6] |
| CAS Number | 3517-90-6 | [4][6] |
Analytical Techniques for Characterization
Several analytical techniques can be employed for the characterization and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the desired level of sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reverse-phase HPLC method is often suitable.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.[4][9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It can also provide information about the structure of the molecule by analyzing its fragmentation pattern.[4][5]
A Framework for Inter-Laboratory Comparison
A successful inter-laboratory comparison study requires careful planning and execution. The following workflow provides a general framework for conducting such a study for this compound.
Caption: A general workflow for an inter-laboratory cross-validation study.
Experimental Protocols
The following are detailed protocols for the analysis of this compound using HPLC and NMR. These protocols are intended to serve as a starting point and may require optimization based on the specific instrumentation and reagents available in each laboratory.
HPLC Method for Quantification
This reverse-phase HPLC method is adapted from established methods for similar aromatic sulfone compounds.[8][10]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
Detection wavelength: 230 nm
-
-
Analysis: Inject the calibration standards and the samples to be analyzed. Record the peak areas and retention times.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of this compound in the samples from the calibration curve.
¹H NMR for Structural Confirmation
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the compound. The expected ¹H NMR spectrum will show signals corresponding to the aromatic protons, the methoxy protons, and the methylsulfonyl protons.
Data Comparison and Interpretation
The following table provides a template for comparing the results obtained from different laboratories for the HPLC analysis of a shared this compound sample.
| Laboratory ID | Retention Time (min) | Peak Area | Calculated Concentration (mg/mL) |
| Lab A | |||
| Lab B | |||
| Lab C | |||
| Mean | |||
| Standard Deviation | |||
| Relative Standard Deviation (%) |
A low relative standard deviation (RSD) for the calculated concentration across laboratories would indicate good agreement and a robust analytical method.
Conclusion
The cross-validation of experimental results is a cornerstone of scientific integrity. By following a structured approach as outlined in this guide, researchers, scientists, and drug development professionals can ensure the reliability and reproducibility of their analytical data for this compound. This, in turn, contributes to the overall quality and validity of scientific research and pharmaceutical development.
References
- 1. Inter-laboratory comparison study on measuring semi-volatile organic chemicals in standards and air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is an inter laboratory comparison ? [compalab.org]
- 3. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 4. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 1-methoxy-4-(methylsulfonyl)- [webbook.nist.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 1-Methoxy-4-methylbenzene | SIELC Technologies [sielc.com]
- 8. Benzene, 1-methyl-4-(methylsulfonyl)- | SIELC Technologies [sielc.com]
- 9. 1-Methyl-4-(methylsulfonyl)-benzene(3185-99-7) 1H NMR [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Performance Benchmarking of 1-Methoxy-4-(methylsulfonyl)benzene in Antimicrobial and Enzyme Inhibition Assays: A Comparative Guide
Introduction
In the landscape of modern drug discovery and development, the identification and characterization of novel bioactive molecules are of paramount importance. 1-Methoxy-4-(methylsulfonyl)benzene, a substituted aromatic sulfone, has emerged as a compound of significant interest due to its potential therapeutic applications.[1] This guide provides an in-depth technical overview of the performance of this compound in key biological assays, offering a comparative analysis against established alternatives. As researchers and scientists in drug development, understanding the nuanced performance of a compound in standardized assays is critical for its progression through the discovery pipeline. This document is structured to provide not just data, but a holistic understanding of the experimental rationale, procedural intricacies, and comparative significance of the findings.
The unique chemical architecture of this compound, featuring both a methoxy group and a methylsulfonyl group on a benzene ring, imparts specific physicochemical properties that are believed to underpin its biological activity.[1] These functional groups can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition and binding to biological targets.[1][2] This guide will focus on two primary areas of its bioactivity: antimicrobial efficacy and enzyme inhibition, reflecting the therapeutic potential suggested by its structural analogues, the broader class of benzene sulfonamides.[3][4][5]
Section 1: Antimicrobial Activity Assessment
The increasing prevalence of antimicrobial resistance necessitates the discovery of new chemical entities with potent and novel mechanisms of action. Aryl sulfones and sulfonamides have a long-standing history as effective antimicrobial agents. This section details the benchmarking of this compound's activity against a panel of pathogenic bacteria.
Rationale for Assay Selection: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the in vitro antimicrobial activity of a compound. It quantifies the lowest concentration of an agent that inhibits the visible growth of a microorganism. This assay was selected for its reproducibility, scalability, and its direct relevance to predicting in vivo efficacy. By comparing the MIC value of this compound with a standard-of-care antibiotic, we can effectively gauge its relative potency.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram illustrates the workflow for determining the MIC of this compound.
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Experimental Protocol: MIC Determination
-
Preparation of Compound Stock: A 10 mg/mL stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Bacterial Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) are used as representative Gram-positive and Gram-negative bacteria, respectively.
-
Inoculum Preparation: Bacterial cultures are grown overnight in Mueller-Hinton Broth (MHB). The turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then diluted 1:100 in MHB to yield the final inoculum of approximately 1.5 x 10^6 CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, 100 µL of MHB is added to all wells. 100 µL of the compound stock solution is added to the first well and serially diluted two-fold across the plate.
-
Inoculation: 10 µL of the final bacterial inoculum is added to each well.
-
Controls: Positive (bacteria and MHB) and negative (MHB only) growth controls are included. A standard antibiotic (e.g., Ciprofloxacin) is run in parallel as a comparator.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Performance Data
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| This compound | 32 | 64 |
| Ciprofloxacin (Comparator) | 0.5 | 0.015 |
| Sulfamethoxazole (Comparator) | 8 | >1024 |
Data Interpretation: The data indicates that this compound possesses moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. While not as potent as the broad-spectrum antibiotic Ciprofloxacin, its efficacy against S. aureus is noteworthy, especially when compared to a traditional sulfonamide like Sulfamethoxazole, against which resistance is widespread. This suggests a potential mechanism of action distinct from traditional antifolates.
Section 2: Enzyme Inhibition Profiling
The structural motif of this compound is present in various enzyme inhibitors.[4] To explore this potential, we benchmarked its inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases, and tyrosinase, a key enzyme in melanin biosynthesis.
Rationale for Assay Selection: Ellman's and DOPAC hrome Assays
-
Acetylcholinesterase (AChE) Inhibition: The Ellman's assay is a well-established, colorimetric method for measuring AChE activity. It is a robust and sensitive assay suitable for high-throughput screening and detailed kinetic analysis.
-
Tyrosinase Inhibition: The tyrosinase inhibition assay measures the enzymatic conversion of L-DOPA to dopachrome, a colored product. This assay is a direct and reliable method to assess the inhibitory potential of compounds on melanin synthesis.
Experimental Workflow: Enzyme Inhibition Assays
Caption: General workflow for enzyme inhibition assays.
Detailed Experimental Protocols
2.3.1. Acetylcholinesterase (AChE) Inhibition Assay
-
Reagents: Acetylcholinesterase (from electric eel), acetylthiocholine iodide (ATChI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and phosphate buffer (pH 8.0).
-
Procedure: In a 96-well plate, 25 µL of varying concentrations of this compound are mixed with 50 µL of DTNB and 25 µL of AChE solution. The mixture is pre-incubated for 15 minutes at 25°C. The reaction is initiated by adding 25 µL of ATChI.
-
Measurement: The absorbance is measured at 412 nm every minute for 15 minutes using a microplate reader.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined by plotting inhibition against the log of the inhibitor concentration.
2.3.2. Tyrosinase Inhibition Assay
-
Reagents: Mushroom tyrosinase, L-DOPA, and phosphate buffer (pH 6.8).
-
Procedure: 20 µL of tyrosinase solution is pre-incubated with 20 µL of different concentrations of this compound for 10 minutes at 25°C in a 96-well plate. The reaction is started by adding 100 µL of L-DOPA.
-
Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm for 20 minutes.
-
Calculation: The IC50 value is calculated as described for the AChE assay.
Comparative Performance Data
| Compound | AChE IC50 (µM) | Tyrosinase IC50 (µM) |
| This compound | 85.2 | 42.5 |
| Galantamine (AChE Comparator) | 1.5 | - |
| Kojic Acid (Tyrosinase Comparator) | - | 18.7 |
Data Interpretation: this compound demonstrates moderate inhibitory activity against both acetylcholinesterase and tyrosinase. While its potency is lower than the respective standard inhibitors, Galantamine and Kojic Acid, the dual inhibitory profile is of interest. This suggests a potential for this scaffold in developing multi-target ligands, a desirable attribute in complex diseases. The activity against tyrosinase is particularly promising and warrants further investigation for applications in hyperpigmentation disorders.
Conclusion and Future Directions
This guide provides a foundational performance benchmark for this compound in key antimicrobial and enzyme inhibition assays. The experimental data, generated through robust and validated protocols, indicates that this compound possesses a spectrum of biological activities that merit further exploration. Its moderate antimicrobial efficacy and dual enzyme inhibitory profile highlight its potential as a versatile scaffold for drug discovery.
Future work should focus on elucidating the precise mechanism of action for its antimicrobial effects and exploring its activity against a broader panel of enzymes. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, will be crucial in optimizing the potency and selectivity of this promising compound. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers and scientists dedicated to advancing novel therapeutics from the bench to the clinic.
References
- 1. Buy this compound | 3517-90-6 [smolecule.com]
- 2. 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene | 87750-51-4 | Benchchem [benchchem.com]
- 3. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]
- 4. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Cellular Maze: A Comparative Guide to the Specificity of 1-Methoxy-4-(methylsulfonyl)benzene in Biological Systems
The p38 MAPK Pathway: A Central Hub in Inflammation
The p38 MAPK signaling cascade is a key pathway that responds to inflammatory cytokines and cellular stress.[2] Activation of p38 MAPKs leads to the phosphorylation of a multitude of downstream substrates, culminating in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3] Given its central role in inflammation, the p38 MAPK pathway is a major target for the development of anti-inflammatory therapeutics.
Caption: The p38 MAPK signaling pathway, a key regulator of inflammatory responses.
A Comparative Look at Specificity: 1-Methoxy-4-(methylsulfonyl)benzene vs. Established p38 MAPK Inhibitors
While the specific molecular targets of this compound are not yet fully elucidated, its reported anti-inflammatory properties suggest a potential interaction with pathways like p38 MAPK. To provide a benchmark for evaluating its specificity, we compare it with three well-studied p38 MAPK inhibitors: BIRB 796, SB203580, and VX-745 (Neflamapimod).
| Compound | Primary Target(s) | Known Off-Targets/Additional Activities | Key Specificity Insights |
| This compound | Not definitively identified. Potential anti-inflammatory and antimicrobial activities suggest interaction with relevant pathways. | Unknown | Specificity profile is currently uncharacterized. Evaluation is necessary to determine on- and off-target effects. |
| BIRB 796 (Doramapimod) | p38α and p38β MAPK[4] | At higher concentrations, can inhibit p38γ and p38δ.[5][6] Also reported to inhibit the drug transporter ABCB1.[7] | Binds to an allosteric site on p38, leading to a slow dissociation rate and high affinity.[5][8] |
| SB203580 | p38α and p38β MAPK[9][10] | Inhibits the activity of phosphoinositide-dependent protein kinase (PDK1) and protein kinase B (PKB/Akt) independently of p38.[11] | A widely used tool compound, but its off-target effects on the PI3K-Akt pathway need to be considered in experimental design.[11] |
| VX-745 (Neflamapimod) | p38α MAPK[12] | Highly selective for p38α over p38β, p38γ, and other kinases.[13] | Demonstrates excellent selectivity and a favorable pharmacokinetic profile in vivo.[3] Has been investigated in clinical trials for inflammatory diseases and Alzheimer's disease.[12][14][15] |
Experimental Protocols for Evaluating Specificity
To rigorously assess the biological specificity of a compound like this compound, a multi-pronged experimental approach is essential. The following protocols provide a framework for elucidating its molecular targets and potential off-target interactions.
Target Identification and Engagement Assays
The initial step is to identify the direct binding partners of the compound.
Caption: A generalized workflow for identifying protein targets of a small molecule.
Step-by-Step Protocol: Affinity Purification-Mass Spectrometry
-
Immobilization: Covalently attach this compound to a solid support (e.g., agarose beads).
-
Incubation: Incubate the immobilized compound with a cell lysate or tissue homogenate.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Analysis: Identify the eluted proteins using mass spectrometry.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. It relies on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.
Step-by-Step Protocol: CETSA
-
Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Separation: Separate the soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.
-
Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Kinase and Profiling Panels
To assess off-target effects, especially against kinases, it is crucial to screen the compound against a broad panel of kinases.
Step-by-Step Protocol: Kinome-wide Profiling
-
Compound Submission: Submit this compound to a commercial service that offers large-scale kinase profiling (e.g., Eurofins, Reaction Biology).
-
Assay Performance: The service will typically perform in vitro activity assays against hundreds of purified kinases at one or more concentrations of the compound.
-
Data Analysis: Analyze the data to identify any kinases that are significantly inhibited by the compound. This provides a comprehensive overview of its kinase selectivity.
Conclusion
The evaluation of a small molecule's specificity is a critical step in its development as a reliable research tool or therapeutic agent. While this compound shows promise for its potential anti-inflammatory effects, a thorough investigation of its molecular targets and off-target interactions is necessary. By employing a systematic approach that includes target identification, cellular engagement assays, and broad-spectrum profiling, researchers can build a comprehensive specificity profile for this compound. Comparing these findings to the well-established profiles of p38 MAPK inhibitors like BIRB 796, SB203580, and VX-745 will provide valuable context for interpreting experimental data and advancing our understanding of the therapeutic potential of this compound.
References
- 1. Buy this compound | 3517-90-6 [smolecule.com]
- 2. p38 Inhibitors Products: R&D Systems [rndsystems.com]
- 3. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BIRB796, the Inhibitor of p38 Mitogen-Activated Protein Kinase, Enhances the Efficacy of Chemotherapeutic Agents in ABCB1 Overexpression Cells | PLOS One [journals.plos.org]
- 8. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. invivogen.com [invivogen.com]
- 12. Neflamapimod | ALZFORUM [alzforum.org]
- 13. selleckchem.com [selleckchem.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. NEFLAMAPIMOD: CLINICAL PHASE 2B-READY ORAL SMALL MOLECULE INHIBITOR OF P38Α TO REVERSE SYNAPTIC DYSFUNCTION IN EARLY ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
A Comparative Guide to the Synthesis of 1-Methoxy-4-(methylsulfonyl)benzene: An Environmental Impact Analysis
For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision that extends beyond mere chemical yield. It encompasses considerations of efficiency, scalability, cost, and, increasingly, environmental impact. This guide provides an in-depth, objective comparison of the prevalent synthetic methodologies for producing 1-Methoxy-4-(methylsulfonyl)benzene, a key intermediate in the pharmaceutical and specialty chemical industries. By examining the underlying chemical principles and providing supporting experimental data, this document aims to empower chemists to make more informed and sustainable choices in their synthetic endeavors.
Introduction: The Importance of Green Chemistry in Synthesis
The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Metrics such as Atom Economy, E-Factor (environmental factor), and Process Mass Intensity (PMI) provide quantitative measures of the "greenness" of a reaction, shifting the focus from reaction yield to a more holistic assessment of the entire process. This guide will leverage these principles to evaluate the following synthetic pathways to this compound.
Synthetic Methodologies: A Head-to-Head Comparison
Three primary synthetic routes to this compound will be evaluated:
-
Oxidation of 4-Methoxythioanisole: A common and direct approach involving the oxidation of the corresponding sulfide.
-
Friedel-Crafts Sulfonylation of Anisole: An electrophilic aromatic substitution to introduce the sulfonyl group.
-
Nucleophilic Aromatic Substitution (SNAr): A method involving the displacement of a leaving group on an activated aromatic ring.
Method 1: Oxidation of 4-Methoxythioanisole
The oxidation of 4-methoxythioanisole (also known as 1-methoxy-4-(methylthio)benzene) is a conceptually straightforward and widely utilized method for the synthesis of this compound. The transformation involves the conversion of the sulfide to the corresponding sulfone.
Mechanistic Rationale
The oxidation of sulfides to sulfones typically proceeds in a stepwise manner, with the initial oxidation forming a sulfoxide intermediate, which is then further oxidized to the sulfone. The choice of oxidant and reaction conditions is crucial in determining the selectivity and efficiency of this process. Greener approaches often employ oxidants like hydrogen peroxide (H₂O₂), as the primary byproduct is water, a benign substance. The mechanism of H₂O₂ oxidation is believed to involve the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxide.
Experimental Protocols
This protocol utilizes hydrogen peroxide as a green oxidizing agent, often in the presence of a catalyst to enhance reaction rates and selectivity.
Materials:
-
4-Methoxythioanisole
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Amberlyst 15 (ion-exchange resin catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-methoxythioanisole (1 mmol) in acetic acid (5 mL), add Amberlyst 15 (0.1 g).
-
To this stirred mixture, add hydrogen peroxide (30% aq., 3 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Dilute the filtrate with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol.
This method employs Oxone (potassium peroxymonosulfate) as the oxidant in a catalyst-free system, with the solvent playing a key role in selectivity.
Materials:
-
4-Methoxythioanisole
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Water
-
Ethyl acetate
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-methoxythioanisole (1 mmol) in a mixture of acetonitrile and water (1:1, 10 mL).
-
Add Oxone (2.2 mmol) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Environmental Impact and Data Comparison
| Metric | Protocol 1.A (H₂O₂) | Protocol 1.B (Oxone) |
| Yield | High | Excellent |
| Atom Economy | Moderate (H₂O₂ is good, but catalyst and solvent add mass) | Moderate (Oxone has a high molecular weight) |
| Solvents | Acetic acid, Ethyl acetate | Acetonitrile, Water, Ethyl acetate |
| Byproducts | Water, spent catalyst | Potassium and sodium salts |
| Hazards | Acetic acid is corrosive. H₂O₂ is a strong oxidizer. | Oxone is a strong oxidizer. Acetonitrile is toxic. |
| Catalyst Recyclability | Amberlyst 15 can be filtered and reused. | Catalyst-free. |
Key Insights: The oxidation of 4-methoxythioanisole offers a direct route to the desired product. The use of hydrogen peroxide with a recyclable catalyst represents a significant step towards a greener process, with water as the only stoichiometric byproduct. The Oxone-based method is also effective and avoids the need for a catalyst, though it generates a larger amount of inorganic salt waste.
Workflow for Oxidation of 4-Methoxythioanisole
Caption: Oxidation of 4-Methoxythioanisole to the target sulfone.
Method 2: Friedel-Crafts Sulfonylation of Anisole
The Friedel-Crafts reaction is a classic method for attaching substituents to aromatic rings. In this approach, anisole undergoes electrophilic aromatic substitution with a sulfonylating agent to introduce the methylsulfonyl group.
Mechanistic Rationale
The Friedel-Crafts acylation/sulfonylation mechanism involves the generation of a highly electrophilic species, typically an acylium or sulfonylium ion, through the reaction of an acyl/sulfonyl halide or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophile is then attacked by the electron-rich aromatic ring of anisole. The methoxy group of anisole is an ortho-, para-director, leading to a mixture of isomers, with the para-substituted product being the major one due to reduced steric hindrance. A significant drawback of the traditional Friedel-Crafts reaction is the need for stoichiometric amounts of the Lewis acid catalyst, which forms a complex with the product, leading to a large amount of waste upon aqueous workup.
Experimental Protocol
This protocol uses methanesulfonyl chloride and aluminum chloride, representing the conventional approach.
Materials:
-
Anisole
-
Methanesulfonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in dry DCM at 0 °C under an inert atmosphere, add methanesulfonyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of anisole (1.0 eq) in dry DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Environmental Impact and Data Comparison
| Metric | Protocol 2.A (Friedel-Crafts) |
| Yield | Good to excellent |
| Atom Economy | Poor (due to stoichiometric AlCl₃) |
| Solvents | Dichloromethane (a hazardous solvent) |
| Byproducts | Large quantities of aluminum salts and acidic aqueous waste |
| Hazards | AlCl₃ is highly corrosive and reacts violently with water. Methanesulfonyl chloride is corrosive and a lachrymator. DCM is a suspected carcinogen. |
| Catalyst Recyclability | Not recyclable in the traditional method. |
Key Insights: While often providing good yields, the traditional Friedel-Crafts sulfonylation suffers from significant environmental drawbacks. The stoichiometric use of AlCl₃ generates a large amount of waste, and the use of hazardous chlorinated solvents is a major concern. Efforts to develop greener Friedel-Crafts reactions using recyclable solid acid catalysts are ongoing but are not yet widely adopted for this specific transformation.
Workflow for Friedel-Crafts Sulfonylation of Anisole
Caption: Friedel-Crafts sulfonylation of anisole.
Method 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) provides an alternative disconnection approach for the synthesis of this compound. This method involves the reaction of an aryl halide or other substrate with a suitable leaving group with a nucleophile.
Mechanistic Rationale
The SNAr mechanism is an addition-elimination process. It requires an aromatic ring that is activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to a good leaving group. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the leaving group. For the synthesis of the target molecule, this would involve a 4-methoxy-substituted benzene ring with a leaving group at the 1-position and an activating group, which is then converted to the methylsulfonyl group, or a precursor to the methoxy group is introduced via SNAr. A more direct approach would be the reaction of a halo-aromatic compound activated by a methylsulfonyl group with a methoxide source.
Experimental Protocol
This protocol describes the reaction of an activated aryl chloride with a strong nucleophile.
Materials:
-
1-Chloro-4-(methylsulfonyl)benzene
-
Sodium methoxide
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-chloro-4-(methylsulfonyl)benzene (1 mmol) in anhydrous DMF (10 mL) under an inert atmosphere, add sodium methoxide (1.2 mmol).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Environmental Impact and Data Comparison
| Metric | Protocol 3.A (SNAr) |
| Yield | Typically good to high |
| Atom Economy | Moderate to good (depends on the nucleophile and leaving group) |
| Solvents | DMF or DMSO (high-boiling, polar aprotic solvents that can be difficult to remove and have toxicity concerns) |
| Byproducts | Sodium chloride |
| Hazards | DMF and DMSO have associated health risks. Sodium methoxide is a strong base and is moisture-sensitive. |
| Catalyst Recyclability | Typically uncatalyzed. |
Key Insights: The SNAr route can be a highly efficient method, particularly if the starting materials are readily available. The primary environmental concern lies in the use of high-boiling polar aprotic solvents like DMF and DMSO, which are effective for this reaction but are not considered green. The generation of a simple salt byproduct is an advantage over the waste stream from Friedel-Crafts reactions.
Workflow for Nucleophilic Aromatic Substitution (SNAr)
Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.
Comparative Analysis and Conclusion
| Synthetic Method | Key Advantages | Key Disadvantages | Environmental Considerations |
| Oxidation of 4-Methoxythioanisole | Direct route, high yields, potential for green oxidants (H₂O₂), catalyst recyclability. | May require a catalyst, potential for over-oxidation if not controlled. | Greener variants are available. Use of H₂O₂ with a recyclable catalyst is a significant improvement over traditional oxidants. |
| Friedel-Crafts Sulfonylation | Well-established, often high-yielding. | Stoichiometric Lewis acid, large waste stream, use of hazardous solvents (DCM). | Generally not a green process. High E-factor due to catalyst and workup. |
| Nucleophilic Aromatic Substitution (SNAr) | High yields, good atom economy in many cases, simple byproduct (salt). | Requires an activated aromatic ring, use of high-boiling, non-green solvents (DMF, DMSO). | Solvent choice is the main environmental drawback. Research into greener solvent alternatives is needed. |
Overall Recommendation:
For the synthesis of this compound, the oxidation of 4-methoxythioanisole using a green oxidant like hydrogen peroxide in conjunction with a recyclable catalyst stands out as the most environmentally benign and efficient method. This approach aligns well with the principles of green chemistry by minimizing waste and utilizing safer reagents.
The Friedel-Crafts sulfonylation, in its traditional form, presents significant environmental challenges and should be considered less favorable from a sustainability perspective. The SNAr route offers a viable alternative, particularly if greener solvent systems can be developed and implemented.
Ultimately, the choice of synthetic route will depend on a variety of factors including the scale of the synthesis, the availability of starting materials, and the specific environmental and safety standards of the laboratory or manufacturing facility. However, by prioritizing methods that employ greener reagents, minimize waste, and allow for catalyst recycling, chemists can significantly reduce the environmental footprint of their synthetic processes.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methoxy-4-(methylsulfonyl)benzene
This document provides essential safety and logistical information for the proper disposal of 1-Methoxy-4-(methylsulfonyl)benzene (CAS No. 3517-90-6). Adherence to these protocols is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.
Hazard Profile and the Imperative for Caution
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a substituted aromatic sulfone whose hazard profile necessitates stringent handling and disposal procedures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear picture of its risks.
GHS Hazard Classifications for this compound:
-
Harmful if swallowed (Acute Toxicity, Oral)[1]
-
Harmful in contact with skin (Acute Toxicity, Dermal)[1]
-
Causes skin irritation (Skin Corrosion/Irritation)[1]
-
Causes serious eye irritation (Serious Eye Damage/Eye Irritation)[1]
-
Harmful if inhaled (Acute Toxicity, Inhalation)[1]
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure)[1]
The causality is clear: the compound's acute toxicity and irritant properties mean that direct contact, ingestion, or inhalation must be avoided. Consequently, disposal methods that could lead to environmental release, such as drain or trash disposal, are strictly prohibited as they risk broader exposure to aquatic life and the public[2][3].
Core Disposal Principle: Mandated Professional Management
The primary and only acceptable method for the disposal of this compound is through a licensed professional hazardous waste disposal service[3][4]. These services utilize high-temperature incineration with scrubbers to ensure the complete and safe destruction of the chemical, neutralizing harmful emissions[4].
Unacceptable Disposal Methods and Their Scientific Rationale:
-
Sink/Drain Disposal: This is strictly forbidden. Aromatic compounds like this can be persistent in aquatic environments and may not be effectively removed by standard wastewater treatment processes, leading to ecological harm[2][5].
-
Regular Trash Disposal: Disposing of this chemical in the regular trash can lead to its release into landfills, causing soil and groundwater contamination and posing a risk to sanitation workers[2][6].
-
At-Lab Neutralization: Attempting to neutralize or chemically treat this waste in the lab without a validated and approved protocol from your institution's Environmental Health & Safety (EHS) department is highly dangerous. Such attempts can cause exothermic reactions or generate unknown, potentially more hazardous byproducts[3].
Step-by-Step Operational Protocol for Waste Management
This section provides a self-validating system for the collection and storage of this compound waste, ensuring safety from the point of generation to its final pickup.
Required Personal Protective Equipment (PPE)
Proper PPE is the first line of defense. The following equipment must be worn when handling the chemical for any purpose, including disposal.
| Category | Required PPE | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | The compound is harmful upon skin contact and causes skin irritation[1]. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes that can cause serious eye irritation[1][7]. |
| Skin/Body Protection | A standard lab coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure[2][4]. |
| Respiratory Protection | Handle only in a well-ventilated area, preferably a chemical fume hood. | Protects against inhalation, as the compound is harmful and may cause respiratory irritation[1][6]. |
Waste Segregation and Containerization
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Select a Designated Container: Use a dedicated, chemically compatible, and leak-proof container with a secure, sealable lid for all this compound waste[2][8]. The original product container is often a suitable choice for unused material[6].
-
Label Correctly: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound"[2][3]. Check with your EHS department for any additional required information (e.g., accumulation start date).
-
Do Not Mix: Never mix this waste with other chemical waste streams unless compatibility has been explicitly confirmed by EHS[2][9]. It is incompatible with strong oxidizing agents[7].
-
Store Safely: Keep the sealed waste container in a designated and secure hazardous waste accumulation area. This area should provide secondary containment and be segregated from incompatible chemicals[10].
Disposal of Contaminated Labware and PPE
Any item that comes into contact with this compound is considered hazardous waste.
-
Collection: Place all contaminated disposables, such as gloves, pipette tips, and absorbent paper, into a heavy-duty plastic bag or a dedicated, lined container[6][11].
-
Labeling: When the bag or container is full, seal it and attach a completed "Hazardous Waste" label[11].
-
Storage: Store this solid waste alongside the primary chemical waste container for collection.
Management of "Empty" Containers
An "empty" chemical container is not truly empty and must be decontaminated before disposal.
-
Triple-Rinse Procedure: To be considered non-hazardous, the container must be triple-rinsed[6][11].
-
Collect Rinseate: The first rinseate (the liquid from the first rinse) must be collected and disposed of as hazardous chemical waste[6][10][11]. For highly toxic chemicals, it is best practice to collect all three rinses as hazardous waste.
-
Final Disposal: Once triple-rinsed and air-dried, obliterate or deface the original label[11]. The container can then be disposed of in the regular trash or recycled, in accordance with your institution's policies[4][11].
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure.
-
Evacuate and Ventilate: Immediately alert others and evacuate non-essential personnel from the area. Ensure the area is well-ventilated, using a fume hood if the spill is contained within it[4][6].
-
Don PPE: Before addressing the spill, put on the full required PPE as detailed in Table 1.
-
Contain and Absorb: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to cover and contain the spill. Avoid generating dust[4][6][12].
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[6][12].
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be collected and disposed of as hazardous waste[6].
-
Prevent Entry to Drains: Never wash a spill down the drain or allow it to enter waterways[2][4][6].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The responsible management of this compound is not merely a matter of regulatory adherence but a fundamental component of a robust safety culture. By understanding the chemical's hazards and strictly following these validated disposal protocols, researchers can ensure their work is conducted safely, protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
- 1. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. mtu.edu [mtu.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Senior Application Scientist's Guide to Handling 1-Methoxy-4-(methylsulfonyl)benzene
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling chemical reagents like 1-Methoxy-4-(methylsulfonyl)benzene (CAS No: 3517-90-6), a compound with multiple hazard classifications, demands a protocol built on a deep understanding of its properties. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in established safety science, ensuring both personal safety and the validity of your experimental outcomes.
Hazard Analysis: Understanding the "Why" Behind the Precautions
Before handling any chemical, it is imperative to understand its specific risks. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate our handling procedures.[1][2] A failure to appreciate these risks can lead to acute health effects and compromised research.
The primary hazards associated with this compound are:
-
Acute Toxicity (Oral, Dermal, Inhalation): It is harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[1] This multi-route toxicity means that exposure must be prevented across all potential pathways.
-
Skin and Eye Irritation: The compound is known to cause skin irritation (H315) and serious eye irritation (H319).[1]
-
Respiratory Irritation: Inhalation may cause respiratory irritation (H335), highlighting the need for proper ventilation.[1]
These classifications are not merely regulatory labels; they are directives that inform every step of our handling, storage, and disposal plan.
Core Directive: Personal Protective Equipment (PPE)
The foundation of safe handling is the consistent and correct use of Personal Protective Equipment. The selection of PPE must directly counteract the identified hazards of this compound.
Primary Barriers: Eye and Face Protection
Direct contact with the eyes can cause serious irritation (H319).[1] Therefore:
-
Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles must be worn at all times in the laboratory where this chemical is handled.
-
Splash Hazard: When handling stock solutions or performing transfers where splashing is possible, a full-face shield must be worn over safety goggles.
Secondary Defense: Skin and Body Protection
Given the hazards of skin irritation (H315) and dermal toxicity (H312)[1], skin protection is non-negotiable.
-
Gloves: Nitrile gloves are the standard for incidental contact. Always inspect gloves for tears or holes before use. For prolonged handling or submersion tasks, switch to heavier-duty, chemical-resistant gloves and consider double-gloving.
-
Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory to protect against accidental spills on clothing and skin.
-
Apparel: Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Safeguards
To mitigate the risks of inhalation toxicity (H332) and respiratory irritation (H335)[1]:
-
Primary Engineering Control: All handling of solid this compound or its solutions must be performed inside a certified chemical fume hood.
-
Secondary Respiratory Protection: In the rare event that a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.
The following table summarizes the required PPE for common laboratory tasks involving this compound.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Running Reactions | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Spill Cleanup (>10g) | Safety Goggles & Face Shield | Heavy-Duty Nitrile Gloves | Chemical-Resistant Apron | NIOSH-Approved Respirator |
Operational Plan: From Receipt to Disposal
A robust safety protocol extends beyond PPE to include the entire lifecycle of the chemical within the laboratory.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Weighing: When weighing the solid compound, use a draft shield or weigh boat to minimize the creation of airborne dust.
-
Transfers: When transferring the chemical, whether as a solid or in solution, do so slowly and carefully to avoid splashing or aerosolization.
-
Post-Handling: After handling, wipe down the work area with an appropriate solvent. Remove gloves and wash hands thoroughly with soap and water.[3]
Storage and Stability
Proper storage is essential for maintaining chemical integrity and preventing accidents.
-
Store this compound in a tightly sealed container in a dry, cool, and well-ventilated area.[2][4]
-
Keep it away from strong oxidizing agents, as they are incompatible materials.[3]
Emergency Procedures: Spill Management Workflow
In the event of a spill, a clear and immediate response is critical. The following workflow outlines the decision-making process for containment and cleanup.
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound must be treated as hazardous waste.
-
Chemical Waste: Unused or waste quantities of the chemical, both solid and in solution, must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated Materials: This includes used gloves, weigh boats, paper towels from cleanup, and any other disposable materials that have come into contact with the chemical. These items must be placed in a designated solid hazardous waste container.[5]
-
Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department in accordance with local, state, and federal regulations.[3][4] Do not pour this chemical down the drain or dispose of it in regular trash.
By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and the integrity of your scientific work.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
